molecular formula C11H14S B1599648 4,4-Dimethylthiochroman CAS No. 66165-06-8

4,4-Dimethylthiochroman

Cat. No.: B1599648
CAS No.: 66165-06-8
M. Wt: 178.3 g/mol
InChI Key: UKTQYFIDMREWNQ-UHFFFAOYSA-N
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Description

4,4-Dimethylthiochroman is a useful research compound. Its molecular formula is C11H14S and its molecular weight is 178.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQYFIDMREWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452079
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66165-06-8
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-dimethylthiochroman, a heterocyclic compound with a scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed narrative on the synthetic pathway, including mechanistic insights and step-by-step protocols. Furthermore, it delves into the essential analytical techniques for the structural elucidation and purity assessment of the target compound, supported by spectral data interpretation. The guide emphasizes the causality behind experimental choices, aiming to provide a self-validating framework for the described procedures.

Introduction: The Significance of the Thiochroman Scaffold

Thiochromans, and their derivatives, represent a privileged class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The incorporation of a sulfur atom into the chroman ring system imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[1][2] This has led to the exploration of thiochroman-based structures in various therapeutic areas, including their use as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer.[3][4] The 4,4-dimethyl substitution on the thiochroman core provides a specific structural motif that can influence the compound's conformation and biological activity.

This guide focuses specifically on the synthesis and characterization of the parent compound, this compound, providing a foundational understanding for further derivatization and drug discovery efforts.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process commencing with readily available starting materials. The overall strategy involves the S-alkylation of thiophenol with a prenyl halide to form an alkenyl sulfide intermediate, followed by an intramolecular acid-catalyzed cyclization.

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

The initial step involves the nucleophilic substitution reaction between thiophenol and a suitable prenylating agent, such as 1-bromo-3-methyl-2-butene (prenyl bromide).

Reaction: Thiophenol + 1-Bromo-3-methyl-2-butene → Phenyl-3-methylbut-2-enyl sulfide

Causality of Experimental Choices:

  • Thiophenol: Serves as the sulfur nucleophile and the aromatic precursor to the thiochroman ring system.

  • 1-Bromo-3-methyl-2-butene: Acts as the electrophile, providing the five-carbon backbone necessary for the formation of the dimethyl-substituted heterocyclic ring. The allylic nature of the bromide makes it a good leaving group, facilitating the SN2 reaction.

  • Base: A mild base, such as sodium hydroxide or potassium carbonate, is typically employed to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. This enhances the rate and efficiency of the S-alkylation reaction.

  • Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is suitable for this reaction as it can dissolve the ionic thiophenolate and does not interfere with the nucleophilic attack.

Step 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the acid-catalyzed intramolecular cyclization of the phenyl-3-methylbut-2-enyl sulfide intermediate to yield this compound.[5][6][7]

Reaction: Phenyl-3-methylbut-2-enyl sulfide --(H+)--> this compound

Mechanistic Insight:

This transformation is a classic example of an intramolecular Friedel-Crafts alkylation. The acid catalyst (e.g., a mixture of phosphorus pentoxide and phosphoric acid, or a Lewis acid) protonates the double bond of the prenyl group, generating a tertiary carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring at the ortho position, leading to the formation of the six-membered heterocyclic ring. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the final product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of Phenyl-3-methylbut-2-enyl sulfide

Materials:

  • Thiophenol

  • 1-Bromo-3-methyl-2-butene

  • Sodium hydroxide

  • Acetone

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq.) in acetone.

  • To the stirred solution, add thiophenol (1.0 eq.) dropwise at room temperature.

  • After stirring for 15 minutes, add 1-bromo-3-methyl-2-butene (1.0 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl-3-methylbut-2-enyl sulfide. The product can be purified by vacuum distillation if necessary.

Synthesis of this compound

Materials:

  • Phenyl-3-methylbut-2-enyl sulfide

  • Phosphorus pentoxide (P₂O₅)

  • Phosphoric acid (H₃PO₄)

  • Benzene (or a suitable alternative solvent like toluene)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude phenyl-3-methylbut-2-enyl sulfide.

  • Add benzene to dissolve the sulfide.

  • Carefully add phosphorus pentoxide (a dehydrating agent and catalyst) to the solution, followed by the dropwise addition of phosphoric acid.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it over ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the heterocyclic ring, and the gem-dimethyl protons.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.4Multiplet4H
-CH₂-S-~3.0Triplet2H
-CH₂-C(CH₃)₂-~1.9Triplet2H
-C(CH₃)₂~1.3Singlet6H

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

CarbonChemical Shift (ppm)
Aromatic C-S~135
Aromatic C-H~124-129
Aromatic C-C(CH₃)₂~145
-C (CH₃)₂~35
-C H₂-C(CH₃)₂-~42
-C H₂-S-~25
-C(C H₃)₂~31
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₂, CH₃)
~1580, ~1470C=C stretchAromatic Ring
~1450, ~1365C-H bendAliphatic (CH₂, CH₃)
~690C-S stretchThioether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 178 (corresponding to the molecular formula C₁₁H₁₄S)

  • Key Fragments: Fragmentation may involve the loss of a methyl group (M-15, m/z = 163) or other characteristic cleavages of the heterocyclic ring.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Intramolecular Cyclization Thiophenol Thiophenol Intermediate Phenyl-3-methylbut-2-enyl sulfide Thiophenol->Intermediate PrenylBromide 1-Bromo-3-methyl-2-butene PrenylBromide->Intermediate Base Base (e.g., NaOH) Base->Thiophenol Deprotonation Intermediate2 Phenyl-3-methylbut-2-enyl sulfide Acid Acid Catalyst (e.g., P₂O₅/H₃PO₄) Acid->Intermediate2 Protonation Product This compound Intermediate2->Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound, a valuable scaffold in drug discovery. The outlined protocols, grounded in established chemical principles, provide a clear path for the preparation of this key intermediate. The comprehensive characterization data, including expected NMR, IR, and MS spectral features, serves as a crucial reference for researchers to verify the structure and purity of the synthesized compound. A thorough understanding of the synthesis and characterization of this core structure is paramount for its application in the development of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted spectroscopic data for 4,4-Dimethylthiochroman, a heterocyclic compound with potential applications in medicinal chemistry. While comprehensive, publicly available spectral data for this specific molecule is limited, this document leverages fundamental principles of spectroscopy and data from analogous structures to present a robust, scientifically-grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Overview

This compound is a sulfur-containing heterocyclic compound built upon a thiochroman core. Its structure features a benzene ring fused to a six-membered thiopyran ring, which is distinguished by a gem-dimethyl substitution at the C4 position. This substitution prevents oxidation at the benzylic C4 position and influences the conformation of the heterocyclic ring, making its precise structural elucidation by spectroscopic methods crucial.

Molecular Details:

  • Molecular Formula: C₁₁H₁₄S

  • Molecular Weight: 178.30 g/mol

  • IUPAC Name: 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran[1]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene groups in the heterocyclic ring, and the gem-dimethyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.0-7.4Multiplet4HAr-HThe four protons on the benzene ring will appear as a complex multiplet due to their respective couplings.
~ 3.0-3.2Triplet (t)2HH-2 (CH₂)These protons are adjacent to the sulfur atom, which is deshielding, and are coupled to the H-3 protons.
~ 1.9-2.1Triplet (t)2HH-3 (CH₂)These protons are coupled to the H-2 protons.
~ 1.35Singlet (s)6HC4-(CH₃)₂The two methyl groups are equivalent and have no adjacent protons, resulting in a singlet. This is consistent with data for similar structures like 6-Ethynyl-4,4-dimethylthiochroman[2].

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 125-140Aromatic CarbonsSix distinct signals are expected for the aromatic carbons, with quaternary carbons appearing further downfield. This is typical for substituted benzene rings[3][4].
~ 35-40C4 (Quaternary)The quaternary carbon atom bearing the two methyl groups.
~ 30-35C3 (CH₂)Aliphatic methylene carbon.
~ 25-30C2 (CH₂)Aliphatic methylene carbon adjacent to the sulfur atom.
~ 28-32C4-(CH₃)₂The two equivalent methyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies[5]. For this compound, the spectrum will be dominated by C-H and C-C bond vibrations.

Predicted Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000Aromatic C-H StretchMedium
2970-2850Aliphatic C-H StretchStrong
1600-1450Aromatic C=C StretchMedium-Strong
~ 1465CH₂ ScissoringMedium
~ 1370CH₃ Bending (gem-dimethyl)Medium
~ 700-600C-S StretchWeak-Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity[6]. Electron Ionization (EI) is a common technique for this purpose.

Predicted Mass Spectrum (EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 178, corresponding to the molecular weight of C₁₁H₁₄S.

  • Major Fragments: Fragmentation in mass spectrometry often occurs through the loss of stable neutral fragments or the formation of stable carbocations[7]. A primary fragmentation pathway for this compound is the loss of a methyl group (•CH₃) to form a stable tertiary carbocation.

Predicted m/z Proposed Fragment Notes
178[C₁₁H₁₄S]⁺Molecular Ion (M⁺)
163[M - CH₃]⁺Loss of a methyl radical, forming a stable tertiary carbocation. This is expected to be a major peak.
135[M - C₃H₇]⁺Loss of a propyl radical via cleavage of the heterocyclic ring.

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

Parent [label="this compound\n[M]⁺˙\nm/z = 178"]; Fragment1 [label="[M - CH₃]⁺\nm/z = 163"];

Parent -> Fragment1 [label="- •CH₃"]; }

Caption: Predicted primary fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for purification and separation.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Integrated Spectroscopic Analysis Summary

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound.

Technique Key Information Provided
¹H NMR Confirms the presence and connectivity of aromatic, methylene, and methyl protons.
¹³C NMR Identifies all unique carbon environments, including the quaternary C4 carbon.
IR Verifies the presence of aromatic and aliphatic C-H bonds and the absence of other key functional groups (e.g., C=O, O-H).
MS Confirms the molecular weight (m/z 178) and a logical fragmentation pattern (loss of CH₃ to m/z 163).

This integrated approach ensures a high degree of confidence in the structural assignment of this compound, providing a solid foundation for its use in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
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  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

  • PROSPRE. 1H NMR Predictor. The Metabolomics Innovation Centre. Available from: [Link]

  • ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. Available from: [Link]

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  • NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. Available from: [Link]

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  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

  • Google Patents. Tazarotene with low dimer impurity for treating acne or psoriasis.
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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

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  • YouTube. common fragmentation mechanisms in mass spectrometry. ChemHelp ASAP. Available from: [Link]

  • Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. Available from: [Link]

  • Chemaxon. NMR Predictor. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Available from: [Link]

  • YouTube. Fragmentation in Mass Spectrometry. The Organic Chemistry Tutor. Available from: [Link]

  • MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Available from: [Link]

  • National Center for Biotechnology Information. Vibrational Spectroscopy of Phytochromes. Available from: [Link]

  • ResearchGate. (PDF) Thiochroman-4-ones: Synthesis and reactions. Available from: [Link]

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  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Khan Academy. Introduction to infrared spectroscopy. Available from: [Link]

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  • ResearchGate. ChemInform Abstract: Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. Available from: [Link]

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An In-depth Technical Guide to 4,4-Dimethylthiochroman: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylthiochroman, a heterocyclic compound belonging to the thiochroman family, serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structural motif is a key component of the third-generation retinoid drug, Tazarotene, which is utilized in the topical treatment of psoriasis and acne.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and in-depth analysis of its spectral data. The information presented herein is intended to support researchers and drug development professionals in their understanding and utilization of this important synthetic building block.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Systematic Identification:

IdentifierValueSource
IUPAC Name 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran[3]
CAS Number 66165-06-8[3]
Molecular Formula C₁₁H₁₄S[3]
Molecular Weight 178.30 g/mol [3]
InChI InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3[3]
SMILES CC1(CCSC2=CC=CC=C21)C[3]

Physical Properties

While specific experimental data for some physical properties of this compound are not widely published, known values for closely related compounds and general chemical principles provide a strong basis for estimation. The physical state is typically a pale yellow oil.[4]

PropertyValue/DescriptionNotes
Appearance Pale yellow oilBased on descriptions of its use in synthesis.[4]
Boiling Point ~150 °C at 0.7 mm HgThis is the distillation temperature reported for the purification of the subsequent acylated product, suggesting a similar or slightly lower boiling point for this compound under vacuum.[4] The boiling point of the related 6-ethynyl-4,4-dimethylthiochroman is reported as 299.2 °C at atmospheric pressure.[5]
Melting Point Not availableAs it is typically handled as an oil, the melting point is likely below room temperature.
Solubility Soluble in common organic solvents such as benzene, chloroform, and ethyl acetate.Inferred from synthetic procedures where it is dissolved in these solvents.[4]
Density Not available
Refractive Index Not available

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its aromatic ring, the thioether linkage, and the aliphatic portion of the heterocyclic ring.

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from thiophenol.

Synthesis_Workflow Thiophenol Thiophenol Intermediate Phenyl-3-methylbut-2-enyl sulfide Thiophenol->Intermediate Alkylation PrenylBromide 1-Bromo-3-methyl-2-butene (Prenyl Bromide) PrenylBromide->Intermediate Cyclization Intramolecular Friedel-Crafts Alkylation Intermediate->Cyclization Acid Catalyst (e.g., P₂O₅, H₃PO₄) Product This compound Cyclization->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Alkylation of Thiophenol

  • To a solution of thiophenol (1.0 equivalent) in a suitable solvent such as acetone, add a base like sodium hydroxide (1.1 equivalents).

  • To this mixture, add 1-bromo-3-methyl-2-butene (prenyl bromide) (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Extract the resulting phenyl-3-methylbut-2-enyl sulfide with an organic solvent like ethylene dichloride. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • To the solution of phenyl-3-methylbut-2-enyl sulfide from the previous step, add a dehydrating acid catalyst system, such as a mixture of phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄).

  • Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. This effects an intramolecular Friedel-Crafts alkylation, closing the ring to form the thiochroman system.

  • Upon completion, carefully quench the reaction by pouring it into cold water.

  • Extract the product, this compound, with an organic solvent.

  • Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.

  • Dry the organic layer over a drying agent like anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Reactivity: Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. A key reaction in its utility as a synthetic intermediate is the Friedel-Crafts acylation.

Friedel-Crafts Acylation:

In the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), this compound reacts with an acylating agent like acetyl chloride to introduce an acetyl group onto the aromatic ring, typically at the 6-position due to the directing effects of the thioether and the steric hindrance at other positions.[4]

Friedel_Crafts_Acylation Thiochroman This compound AcylatedProduct 6-Acetyl-4,4-dimethylthiochroman Thiochroman->AcylatedProduct AcetylChloride Acetyl Chloride AcetylChloride->AcylatedProduct Friedel-Crafts Acylation LewisAcid Lewis Acid (e.g., SnCl₄) LewisAcid->AcylatedProduct

Caption: Friedel-Crafts acylation of this compound.

Experimental Protocol: Synthesis of 6-Acetyl-4,4-dimethylthiochroman [4]

  • Dissolve this compound (1.0 equivalent) and acetyl chloride (1.07 equivalents) in a dry, inert solvent such as benzene.

  • Cool the solution in an ice bath.

  • Add tin(IV) chloride (1.28 equivalents) dropwise to the cooled solution.

  • Allow the mixture to stir at room temperature for 12 hours.

  • Quench the reaction by adding water and concentrated hydrochloric acid, then heat to reflux for 30 minutes.

  • After cooling, separate the organic layer.

  • Wash the organic layer sequentially with a 5% sodium carbonate solution, water, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography followed by Kugelrohr distillation to obtain 6-acetyl-4,4-dimethylthiochroman as a pale yellow oil.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Expected Signals:

  • Aromatic Protons (δ 6.8-7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region.

  • Methylene Protons (δ ~3.0 ppm and δ ~1.9 ppm): The two methylene groups in the heterocyclic ring (-CH₂-S- and -CH₂-C(CH₃)₂-) will likely appear as triplets or complex multiplets. The protons adjacent to the sulfur atom are expected to be shifted further downfield.

  • Methyl Protons (δ ~1.3 ppm): The two equivalent methyl groups at the C4 position will give rise to a sharp singlet, integrating to six protons.

¹³C NMR (Carbon-13 NMR) - Expected Signals:

Based on data from related thiochromanones, the following approximate chemical shifts can be anticipated[6]:

  • Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the sulfur appearing at the lower end of this range and the quaternary carbon of the benzene ring fused to the heterocyclic ring appearing at the higher end.

  • Quaternary Carbon (C4) (δ ~35-45 ppm): The carbon atom bearing the two methyl groups.

  • Methylene Carbons (δ ~25-40 ppm): Two signals for the two methylene carbons in the heterocyclic ring.

  • Methyl Carbons (δ ~25-30 ppm): A single signal for the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The PubChem database indicates the availability of a vapor phase IR spectrum.[3]

Expected IR Absorption Bands:

  • C-H Stretching (Aromatic): ~3000-3100 cm⁻¹

  • C-H Stretching (Aliphatic): ~2850-2960 cm⁻¹

  • C=C Stretching (Aromatic): ~1450-1600 cm⁻¹

  • C-S Stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available on PubChem.[3] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the heterocyclic ring.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Tazarotene.[1] Tazarotene is a prodrug that is converted in vivo to its active form, tazarotenic acid.[1] Tazarotenic acid is a retinoid that selectively binds to retinoic acid receptors (RARs), leading to the modulation of gene expression involved in cell proliferation and inflammation.[1]

The synthesis of Tazarotene involves the Friedel-Crafts acylation of this compound, followed by further chemical transformations to introduce the ethynyl nicotinate side chain. The thiochroman moiety is a critical part of the final drug molecule, contributing to its overall shape and electronic properties, which are essential for its biological activity.

While there is limited information on the specific biological activities of this compound itself, the broader class of thiochromans has been investigated for a range of pharmacological properties, including antimicrobial and anticancer activities.[7] This suggests that derivatives of this compound could be of interest for further investigation in drug discovery programs.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable synthetic intermediate with a significant role in the pharmaceutical industry, particularly in the production of the retinoid drug Tazarotene. This guide has provided a detailed overview of its physical and chemical properties, a practical guide to its synthesis and key reactions, and an analysis of its expected spectroscopic characteristics. A deeper understanding of this compound's properties and reactivity is crucial for chemists and researchers involved in the synthesis of Tazarotene and the exploration of new thiochroman-based therapeutic agents. Further experimental determination of its physical properties and a comprehensive study of its own biological activity could open new avenues for its application in drug discovery and development.

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An In-depth Technical Guide to 4,4-Dimethylthiochroman: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethylthiochroman, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its formal nomenclature, including its definitive IUPAC name and CAS registry number, to ensure unambiguous identification. A detailed, step-by-step synthetic protocol is presented, elucidating the chemical principles that underpin the chosen methodology. Furthermore, this guide outlines a full suite of analytical techniques for the structural characterization and purity assessment of this compound, complete with expected spectroscopic signatures. The document concludes with a discussion of the compound's chemical reactivity and its established role as a key intermediate in the synthesis of high-value pharmaceutical agents, thereby highlighting its importance for researchers, scientists, and professionals in the field of drug development.

Introduction: The Thiochroman Scaffold in Modern Drug Discovery

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, prized for the unique physicochemical properties they impart to bioactive molecules.[1][2] The sulfur atom, larger and more polarizable than its oxygen analog, can modulate a molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic profiles and novel biological activities.[1][2]

Among these privileged structures, the thiochroman (3,4-dihydro-2H-1-benzothiopyran) scaffold has emerged as a versatile framework in the design of therapeutic agents.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional geometry for interacting with biological targets, while the presence of the sulfur heteroatom offers a site for chemical modification. Thiochroman derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, synthetically valuable derivative: this compound. This compound is not only a subject of academic interest but also a crucial building block in the industrial synthesis of prominent drugs, most notably the retinoid agent Tazarotene.

Nomenclature and Identification

Unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. This section provides the definitive nomenclature and registry information for the topic compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran .[4] The name is derived by identifying the parent heterocycle (thiochroman, systematically named 3,4-dihydro-2H-1-benzothiopyran) and specifying the location of the two methyl substituents at the C4 position.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the unique registry number 66165-06-8 to this compound.[4][5] This number serves as a global standard for its identification in databases, publications, and commercial catalogs.

Chemical Structure and Properties

The structural representation and key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄S[4]
Molecular Weight 178.30 g/mol [4]
Canonical SMILES CC1(CCSC2=CC=CC=C21)C[4]
InChIKey UKTQYFIDMREWNQ-UHFFFAOYSA-N[4]

Diagram 1: Chemical Structure of this compound

Caption: Structure of 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran.

Synthesis of this compound

The most prevalent and industrially relevant synthesis of this compound involves a two-step process starting from thiophenol. This route is favored due to the availability of starting materials and its efficiency in constructing the thiochroman core.

Overall Synthetic Scheme

The synthesis proceeds via an initial S-alkylation of thiophenol followed by an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type reaction).

Diagram 2: Synthetic Pathway to this compound

Synthesis_Pathway Thiophenol Thiophenol Sulfide_Intermediate Phenyl-3-methylbut-2-enyl sulfide Thiophenol->Sulfide_Intermediate S-Alkylation (NaOH, Acetone) PrenylBromide 1-Bromo-3-methyl-2-butene (Prenyl Bromide) PrenylBromide->Sulfide_Intermediate Product This compound Sulfide_Intermediate->Product Intramolecular Cyclization Acid_Catalyst P₂O₅ / H₃PO₄ Acid_Catalyst->Product

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established syntheses.

PART A: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

  • Reaction Setup: To a solution of thiophenol (1.0 eq) in acetone, add a strong base such as sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide salt.

  • S-Alkylation: To the resulting mixture, add 1-bromo-3-methyl-2-butene (prenyl bromide) (1.05 eq) dropwise. The causality here is a classic Sₙ2 reaction where the highly nucleophilic thiophenoxide anion displaces the bromide from the electrophilic prenyl bromide.

  • Reaction Monitoring & Workup: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude phenyl-3-methylbut-2-enyl sulfide is often of sufficient purity for the next step, or it can be purified by flash column chromatography.

PART B: Intramolecular Cyclization to this compound

  • Reaction Setup: Dissolve the phenyl-3-methylbut-2-enyl sulfide (1.0 eq) from Part A in a non-polar solvent like benzene or toluene.

  • Cyclization: Add a strong acid catalyst, typically a mixture of phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA). Heat the mixture to reflux.

    • Expertise & Experience Insight: The choice of a strong, dehydrating acid is critical. It acts as a Lewis acid to protonate the double bond, generating a tertiary carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to form the six-membered heterocyclic ring. The gem-dimethyl group at the benzylic position prevents subsequent rearrangements, leading to the desired product with high regioselectivity.

  • Reaction Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, cool the reaction mixture and carefully quench by pouring it onto ice water.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude this compound can be purified by vacuum distillation or flash chromatography to yield a pure product.

Structural Elucidation and Characterization

A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure and assessment of the purity of the synthesized this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm. Methylene Protons (C2-H₂): A triplet around δ 3.0-3.2 ppm. Methylene Protons (C3-H₂): A triplet around δ 1.9-2.1 ppm. Methyl Protons (C4-(CH₃)₂): A singlet around δ 1.3-1.5 ppm integrating to 6H.
¹³C NMR Aromatic Carbons: Multiple signals in the δ 120-145 ppm region. Quaternary Carbon (C4): A signal around δ 35-40 ppm. Methylene Carbon (C2): A signal around δ 25-30 ppm. Methylene Carbon (C3): A signal around δ 35-40 ppm. Methyl Carbons (C4-CH₃): A signal around δ 28-32 ppm.
IR Spectroscopy C-H (aromatic): Stretching vibrations > 3000 cm⁻¹. C-H (aliphatic): Stretching vibrations < 3000 cm⁻¹. C=C (aromatic): Stretching vibrations around 1600 and 1450 cm⁻¹. C-S Stretch: Typically weak, in the fingerprint region.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight of C₁₁H₁₄S. Fragmentation: A significant fragment at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺).

Note: Specific chemical shifts in NMR are dependent on the solvent used.[6] The data presented are typical values.

Analytical Workflow

Diagram 3: Analytical Workflow for Compound Characterization

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Final Verification Synthesis Synthesized Product (Crude this compound) Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Purity Purity Assessment (e.g., HPLC, GC) NMR->Purity MS->Purity IR->Purity Structure_Confirmation Structure Confirmed Purity->Structure_Confirmation

Caption: A self-validating workflow for chemical analysis.

Chemical Reactivity and Applications

The utility of this compound in drug development stems from its defined reactivity, which allows for precise functionalization.

Reactivity Profile
  • Electrophilic Aromatic Substitution: The benzene ring of the thiochroman system is activated towards electrophilic substitution. The sulfur atom is an ortho-, para-director. Friedel-Crafts acylation, for example, is a common reaction used to introduce functional groups at the C6 position, which is sterically accessible and electronically favored. This is a key step in the synthesis of Tazarotene precursors.

  • Oxidation of the Sulfur Atom: The sulfide moiety can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like m-CPBA or hydrogen peroxide. This modification can significantly alter the compound's polarity, hydrogen bonding capacity, and biological activity, offering a route to analog synthesis.[3]

  • Reactions at the Benzylic Position: While the C4 position is quaternized in this specific molecule, other thiochromans can undergo reactions at benzylic positions, but this is not applicable here.

Application as a Pharmaceutical Intermediate

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Tazarotene . Tazarotene is a third-generation topical retinoid sold under brand names like Tazorac® and is used to treat psoriasis, acne, and photodamaged skin.

The synthesis of Tazarotene involves the Friedel-Crafts acylation of this compound at the 6-position, followed by further transformations to install the ethynyl-nicotinate side chain. The thiochroman core is essential for the drug's receptor selectivity and overall therapeutic profile.

Conclusion

This compound is a structurally important heterocyclic compound with a well-defined synthetic pathway and clear utility in the pharmaceutical industry. Its IUPAC name, 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran , and CAS number, 66165-06-8 , provide unambiguous identification. The synthetic route from thiophenol is robust and scalable, relying on fundamental organic reactions. Its structure can be confidently confirmed using a standard suite of spectroscopic techniques. The reactivity of the thiochroman core, particularly its susceptibility to electrophilic aromatic substitution, makes it an ideal scaffold for building more complex molecules like Tazarotene. This guide has provided the foundational knowledge required for researchers and drug development professionals to synthesize, characterize, and utilize this valuable chemical entity.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00995a]
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A Comprehensive Technical Guide to the Biological Activity of 4,4-Dimethylthiochroman and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiochroman scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides an in-depth technical exploration of 4,4-dimethylthiochroman and its derivatives, compounds of increasing interest in drug discovery. The gem-dimethyl substitution at the C4 position often imparts favorable pharmacokinetic properties and conformational rigidity, making this scaffold a compelling starting point for novel therapeutic development. We will dissect the synthetic strategies, delve into the diverse biological activities including anticancer, antimicrobial, and antiparasitic actions, and illuminate the underlying mechanisms and structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical class.

Chapter 1: The Thiochroman Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Thiochroman Core

Heterocyclic compounds containing sulfur are integral to numerous physiological processes and are a cornerstone of pharmaceutical development. Among these, the benzothiopyran (thiochroman) ring system has emerged as a versatile scaffold. Its structural similarity to the widely studied chroman framework allows it to interact with a variety of biological targets. The replacement of the oxygen atom in the chroman ring with a sulfur atom modifies the scaffold's size, lipophilicity, and hydrogen-bonding capacity, opening new avenues for molecular design and biological activity.

Significance of the 4,4-Dimethyl Substitution

The introduction of a gem-dimethyl group at the C4 position of the thiochroman ring has profound implications for a molecule's properties. This substitution can:

  • Induce a Conformationally Restricted Structure: The steric bulk of the dimethyl group locks the heterocyclic ring into a more defined conformation, which can lead to higher binding affinity and selectivity for a specific biological target.

  • Block Metabolic Oxidation: The C4 position is a potential site for metabolic oxidation. The presence of the gem-dimethyl group prevents this metabolic pathway, often leading to increased metabolic stability and a longer in vivo half-life.

  • Enhance Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes.

These features make the this compound scaffold a particularly attractive starting point for the development of potent and selective therapeutic agents.

Chapter 2: Synthesis of this compound Derivatives

General Synthetic Strategies

The synthesis of the thiochroman-4-one core, a common precursor for many derivatives, is well-established. A prevalent method involves the reaction of a substituted thiophenol with an α,β-unsaturated acid, such as 3,3-dimethylacrylic acid, in the presence of a strong acid catalyst like methanesulfonic acid. This typically proceeds via a one-pot reaction that accomplishes both the initial Michael addition of the thiol to the unsaturated acid and the subsequent intramolecular Friedel-Crafts acylation to form the cyclic ketone.[1] Further derivatization can then be achieved through modifications at the C2, C3, or aromatic ring positions.

Workflow: Synthesis of a 2,2-Dimethylthiochroman-4-one Derivative

The following diagram illustrates a common synthetic pathway for creating the core structure, which can then be further modified.

start Substituted Thiophenol + 3,3-Dimethylacrylic Acid catalyst Methanesulfonic Acid (MeSO3H) Heat (e.g., 80°C) start->catalyst Reagents product Target 2,2-Dimethylthiochroman-4-one catalyst->product One-pot reaction: Michael Addition & Friedel-Crafts Acylation

Caption: General synthesis of 2,2-dimethylthiochroman-4-ones.

Key Experimental Protocol: Synthesis of 2,2-Dimethylthiochroman-4-one (General Procedure)

This protocol is adapted from methodologies for synthesizing analogous thiochromanone derivatives.[1]

  • Reaction Setup: To a round-bottom flask, add the appropriate substituted thiophenol (1.0 eq).

  • Reagent Addition: Add 3,3-dimethylacrylic acid (1.2 eq) to the flask.

  • Catalyst and Solvent: Carefully add methanesulfonic acid, which serves as both the catalyst and solvent, in sufficient quantity to dissolve the reactants.

  • Heating: Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it carefully into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-dimethylthiochroman-4-one.

Chapter 3: Anticancer Applications: Targeting Endocrine-Resistant Breast Cancer

A significant area of development for thiochroman derivatives is in the treatment of hormone-receptor-positive breast cancer. Certain derivatives have been identified as potent pure antiestrogens and Selective Estrogen Receptor Degraders (SERDs).

Mechanism of Action: Selective Estrogen Receptor Degraders (SERDs)

Endocrine therapies for ERα-positive breast cancer often face challenges due to acquired resistance. SERDs represent a promising strategy to overcome this by not only antagonizing the estrogen receptor (ERα) but also inducing its degradation.[2][3] Thiochroman-based SERDs bind to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively shuts down the estrogen signaling pathway, inhibiting the growth of both wild-type and clinically relevant mutant ERα-expressing cancer cells.[2][3]

cluster_0 Cancer Cell Cytoplasm cluster_1 Nucleus ER Estrogen Receptor (ERα) Complex ERα-SERD Complex ER->Complex TD Thiochroman Derivative (SERD) TD->ER Binds Ub_Complex Ubiquitinated ERα-SERD Complex Complex->Ub_Complex Ubiquitination ER_n ERα Ub Ubiquitin (Ub) Ub->Ub_Complex Proteasome Proteasome Ub_Complex->Proteasome Targets for Degradation Degraded Degraded Peptides Proteasome->Degraded Gene Estrogen-Responsive Gene Transcription ER_n->Gene Blocked

Caption: Mechanism of ERα degradation by thiochroman-based SERDs.

Structure-Activity Relationship (SAR) for SERD Activity

Studies have revealed critical structural features for potent antiestrogen activity in thiochroman derivatives:

  • Stereochemistry: A specific stereoisomeric configuration, the (3RS,4RS) configuration, between the C3 and C4 positions is often crucial for activity.[4]

  • C3-Methyl Group: The presence of a methyl group at the C3 position enhances estrogen receptor binding.[4]

  • Side Chain: A long alkyl side chain containing a sulfoxide moiety, often with a terminal perfluoroalkyl group, attached at the C4 position is vital for strong oral antiestrogen and ER degradation activities.[4]

Data Summary: Efficacy of Thiochroman-Based SERDs

Recent research has identified highly potent thiochroman derivatives capable of overcoming endocrine resistance.

CompoundTarget/Cell LineActivityResultReference
Compound 51 Wild-type & Mutant ERαERα Degradation & AntagonismPotent activity across multiple cell lines[2][3]
Compound 51 MCF-7 Tam1 Xenograft ModelTumor Growth SuppressionSignificantly suppressed tumor growth in vivo[2][3]
Compound 24b In vitro antiestrogen assayPure antiestrogen activityActivity similar to Fulvestrant (ICI182,780)[4]

Chapter 4: Antimicrobial and Antiparasitic Activities

The thiochroman scaffold is also a fertile ground for the discovery of agents against infectious diseases.

Antifungal and Antibacterial Properties

Thiochroman-4-one derivatives have demonstrated broad-spectrum antimicrobial activity.

  • SAR Insights: The antimicrobial potency is highly dependent on the substitution pattern. For antifungal activity, electron-withdrawing groups at the C6 position of the thiochroman-4-one ring can enhance efficacy.[5] For antibacterial action against certain pathogens, a hydroxyl group at the C3 position has been found to be essential for activity.[5][6]

  • Mechanism: Some antifungal derivatives act as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections.[6]

Compound/Derivative ClassOrganismActivityResult (MIC)Reference
Thiochroman-4-one (Compound 22) Candida albicansAntifungal0.5 µg/mL[6]
Spiro-indoline thiochromane (Compound 17) Candida neoformansAntifungal8 µg/mL[6]
3-hydroxythiochromen-4-one Moraxella catarrhalisAntibacterial0.5 µM[5]
Thiochroman-4-one (Compound 11) Xanthomonas oryzae (Xoo)AntibacterialEC₅₀ = 24 µg/mL[6]
Anti-leishmanial Agents

Leishmaniasis is a tropical disease caused by Leishmania parasites. Thiochroman-4-one derivatives have emerged as promising leads for new anti-leishmanial drugs.

  • Mechanism of Action: A key target for these compounds is Trypanothione Reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress.[7] By inhibiting TryR, these compounds disrupt the parasite's redox homeostasis, leading to a buildup of reactive oxygen species (ROS) and cell death. This mechanism is selective for the parasite, as humans rely on a different enzyme, glutathione reductase.

cluster_0 Leishmania Parasite Redox System TryR Trypanothione Reductase (TryR) TrySH2 Trypanothione (Reduced) TryR->TrySH2 Reduction TryS2 Trypanothione (Oxidized) TryS2->TryR ROS Reactive Oxygen Species (ROS) TrySH2->ROS Neutralizes Damage Oxidative Damage & Cell Death ROS->Damage Thiochroman Thiochroman Derivative Thiochroman->TryR Allosteric Inhibition

Caption: Inhibition of Trypanothione Reductase in Leishmania.

  • Key Structural Feature: The presence of a vinyl sulfone moiety on the thiochroman scaffold has been shown to be critical for high anti-leishmanial activity and low cytotoxicity.[8]

CompoundActivityEC₅₀ (vs. L. panamensis)Selectivity Index (SI)Reference
Vinyl Sulfone Derivative (4j) Anti-leishmanial< 10 µM> 100[8]
Vinyl Sulfone Derivative (4l) Anti-leishmanial< 10 µM> 100[8]
Vinyl Sulfone Derivative (32) Anti-leishmanial3.24 µM173.24[6]
Detailed Protocol: In Vitro Anti-leishmanial Assay against Intracellular Amastigotes

This protocol is a standard method for evaluating the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.[6][8]

  • Cell Culture: Culture human monocyte cells (e.g., U-937) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.

  • Macrophage Differentiation: Induce differentiation of monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL and incubating for 48 hours.

  • Parasite Infection: Infect the differentiated macrophages with stationary-phase promastigotes of L. panamensis at a macrophage-to-parasite ratio of 1:10. Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Compound Treatment: Wash the infected cells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test thiochroman derivatives. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle). Incubate for 72 hours.

  • Quantification of Infection: Fix the cells with methanol and stain with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of infection reduction against the compound concentration.

  • Cytotoxicity Assay: Simultaneously, evaluate the cytotoxicity of the compounds against uninfected U-937 cells using a viability assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Chapter 5: Concluding Remarks and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The research highlighted in this guide demonstrates their potential to address critical unmet medical needs, from endocrine-resistant cancers to challenging infectious diseases. The inherent "drug-like" properties conferred by the gem-dimethyl group, combined with the diverse biological activities of the thiochroman core, make these compounds compelling leads for further optimization.

Future research should focus on expanding the chemical space through innovative synthetic methodologies, conducting comprehensive preclinical evaluations of lead compounds, and further elucidating their mechanisms of action to identify novel biological targets. The continued exploration of this scaffold is poised to yield the next generation of therapeutics with improved efficacy and safety profiles.

References

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH.
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  • Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer.
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  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH.
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The Therapeutic Potential of Thiochroman Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiochroman Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the therapeutic potential of thiochroman derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and practical methodologies for their synthesis and evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to inspire and guide the development of next-generation therapeutics based on the versatile thiochroman core.

The inherent value of the thiochroman scaffold lies in the presence of the sulfur atom within the heterocyclic ring. This sulfur atom imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and binding interactions with biological macromolecules.[1] These characteristics have been harnessed to develop thiochroman derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, antibacterial, antifungal, and antiparasitic activities.[2][3][4]

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of thiochroman compounds stem from their ability to modulate various cellular signaling pathways and enzyme functions. This section will delve into the key therapeutic areas where thiochroman derivatives have shown significant promise, elucidating their underlying mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiochroman derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][5][6] Their anticancer effects are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

1. Inhibition of the ERK-MAPK Signaling Pathway:

The Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Certain thiochroman derivatives have been shown to inhibit this pathway, leading to the suppression of tumor cell proliferation.[9] The proposed mechanism involves the inhibition of key kinases within the cascade, such as MEK, preventing the downstream phosphorylation and activation of ERK. This, in turn, disrupts the signaling flow that promotes uncontrolled cell division.

ERK_MAPK_Pathway Thiochroman Thiochroman Derivatives MEK MEK Thiochroman->MEK GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PI3K_Akt_Pathway Thiochroman Thiochroman Derivatives PI3K PI3K Thiochroman->PI3K NeurotrophicFactor Neurotrophic Factor Receptor Receptor NeurotrophicFactor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates ProApoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->ProApoptotic inhibits AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptotic activates Survival Neuronal Survival and Growth AntiApoptotic->Survival

Figure 2: Activation of the PI3K/Akt pathway by thiochroman derivatives.
Anti-inflammatory Properties: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. [10][11]Thiochroman derivatives have demonstrated anti-inflammatory activity, with some compounds showing potential as COX inhibitors. [12]By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data Summary

The therapeutic potential of thiochroman derivatives is underscored by their potent activity in various biological assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative thiochroman compounds.

Table 1: Anticancer Activity of Thiochroman Derivatives (IC50 values)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.59[13]
Compound BHCT-116 (Colon)5.60[13]
Compound CPC-3 (Prostate)32.81[5]
Compound DA549 (Lung)8.23[13]

Table 2: Antifungal Activity of Thiochroman Derivatives (MIC values)

Compound IDFungal StrainMIC (µg/mL)Reference
Thiochroman-1Candida albicans0.98[14]
Thiochroman-2Aspergillus niger3.90[14]
Thiochroman-3Candida albicans64[15]
Thiochroman-4Candida parapsilosis32[15]

Experimental Protocols

To facilitate further research and development of thiochroman-based therapeutics, this section provides detailed, step-by-step methodologies for the synthesis of a representative thiochroman compound and for key biological evaluation assays.

Synthesis of 6-Fluoro-thiochroman-4-one

This protocol describes a common method for the synthesis of a substituted thiochroman-4-one, a versatile intermediate for further derivatization. [15][16] Materials:

  • 4-Fluorothiophenol

  • Acrylic acid

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a mixture of acrylic acid (1.0 eq) and 4-fluorothiophenol (1.5 eq), add iodine (I₂) (0.2 eq).

  • Stir the mixture at 50 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add a cold saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-fluoro-thiochroman-4-one.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). [4][17]

Biological Evaluation Protocols

1. MTT Assay for Cytotoxicity Assessment:

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [2][9][18]

MTT_Assay_Workflow Start Start: Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Thiochroman Compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability and IC50 Read->Analyze

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiochroman compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [9][18] 2. COX-2 Inhibitor Screening Assay:

This fluorometric assay is used to screen for potential COX-2 inhibitors. [1][19][20] Protocol:

  • Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.

  • Assay Plate Setup: Set up wells for the enzyme control (no inhibitor), inhibitor control (a known COX-2 inhibitor, e.g., Celecoxib), and the test thiochroman compounds at various concentrations.

  • Reaction Initiation: Prepare a reaction mix containing the assay buffer, probe, cofactor, and COX-2 enzyme. Add the reaction mix to all wells. Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Determine the rate of the reaction (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. Determine the IC50 value from the dose-response curve. [12]

Conclusion and Future Directions

The thiochroman scaffold represents a highly promising platform for the development of novel therapeutics across a range of disease areas. The diverse biological activities of thiochroman derivatives, coupled with their synthetic tractability, make them an attractive starting point for drug discovery programs. The insights provided in this technical guide regarding their mechanisms of action, structure-activity relationships, and practical experimental methodologies are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

Future research should focus on several key areas. Firstly, the elucidation of more detailed mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective inhibitors. Secondly, comprehensive structure-activity relationship studies will be essential for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Finally, the exploration of novel synthetic methodologies will enable the creation of more diverse and complex thiochroman libraries, increasing the probability of identifying clinical candidates. Through a concerted and multidisciplinary effort, the full therapeutic potential of thiochroman compounds can be realized, leading to the development of innovative medicines to address unmet medical needs.

References

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A Comprehensive Guide to the Synthesis of Thiochroman Scaffolds: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiochroman Scaffold in Medicinal Chemistry

The thiochroman scaffold, a sulfur-containing heterocyclic motif, represents a cornerstone in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the presence of the sulfur atom, render it a privileged scaffold in the design of novel therapeutic agents. The thiochroman core imparts a distinct three-dimensional architecture to molecules, enabling precise interactions with biological targets. This has led to the development of a wide array of bioactive compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The versatility of the thiochroman ring system, which allows for functionalization at various positions, provides a rich platform for the optimization of lead compounds and the exploration of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for the construction of thiochroman scaffolds, with a focus on the underlying mechanisms, experimental considerations, and practical applications for researchers, scientists, and drug development professionals.

Key Synthetic Strategies for the Construction of Thiochroman Scaffolds

The synthesis of the thiochroman core can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern on the thiochroman ring, the availability of starting materials, and the desired stereochemical outcome. This guide will delve into the most prominent and widely employed methodologies for the synthesis of thiochroman and its derivatives.

Intramolecular Friedel-Crafts Acylation: A Classic Approach to Thiochroman-4-ones

One of the most established and reliable methods for the synthesis of thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. This acid-catalyzed cyclization proceeds through an electrophilic aromatic substitution mechanism, where the carboxylic acid is first activated to form a reactive acylium ion, which then undergoes an intramolecular attack by the electron-rich aromatic ring to forge the new heterocyclic ring.

Mechanism:

The reaction is typically initiated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate. This highly electrophilic species is then attacked by the ortho-position of the phenyl ring, leading to the formation of a six-membered ring and the regeneration of the acid catalyst.

sub 3-(Phenylthio)propanoic Acid activated Acylium Ion Intermediate sub->activated  H+ (Acid Catalyst) cyclized Sigma Complex activated->cyclized Intramolecular Electrophilic Attack product Thiochroman-4-one cyclized->product Deprotonation caption Mechanism of Intramolecular Friedel-Crafts Acylation

Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Thiochroman-4-one

  • Step 1: Preparation of 3-(Phenylthio)propanoic Acid: To a solution of thiophenol (1.0 eq) in a suitable solvent such as toluene, add acrylic acid (1.1 eq) and a catalytic amount of a base like triethylamine. The reaction mixture is typically stirred at room temperature until the starting materials are consumed (monitored by TLC). The product, 3-(phenylthio)propanoic acid, is then isolated by an appropriate workup procedure, often involving an acid-base extraction.

  • Step 2: Intramolecular Friedel-Crafts Cyclization: The 3-(phenylthio)propanoic acid (1.0 eq) is added to an excess of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (7.7% wt P₂O₅ in methanesulfonic acid). The mixture is heated, typically between 80-120 °C, for a period ranging from a few hours to overnight, until the cyclization is complete. The reaction is then quenched by carefully pouring the mixture onto ice, and the product, thiochroman-4-one, is extracted with an organic solvent. Purification is usually achieved by column chromatography or recrystallization.[1]

Table 1: Examples of Thiochroman-4-one Synthesis via Friedel-Crafts Acylation

Starting ThiophenolProductCatalystYield (%)
ThiophenolThiochroman-4-onePPA85-95
4-Methylthiophenol6-Methylthiochroman-4-onePPA90
4-Chlorothiophenol6-Chlorothiochroman-4-oneEaton's Reagent88
3-Methoxythiophenol7-Methoxythiochroman-4-onePPA82
Thia-Michael Addition Followed by Intramolecular Cyclization: A Versatile Cascade Approach

A powerful and convergent strategy for the synthesis of thiochromans involves a cascade reaction initiated by a Thia-Michael addition of a thiophenol to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. This approach allows for the rapid construction of the thiochroman skeleton with a high degree of molecular diversity, as a wide range of thiophenols and Michael acceptors can be employed.

Mechanism:

The reaction is typically catalyzed by a base, which deprotonates the thiophenol to generate a nucleophilic thiolate anion. This thiolate then undergoes a conjugate addition to the α,β-unsaturated carbonyl compound (the Thia-Michael addition) to form an enolate intermediate. This enolate then participates in an intramolecular cyclization, often through an aldol-type or Claisen-type condensation, to form the six-membered thiochroman ring. Subsequent dehydration or other transformations can lead to the final product.

reactants Thiophenol + α,β-Unsaturated Carbonyl thiolate Thiolate Anion reactants->thiolate Base michael_adduct Michael Adduct (Enolate) thiolate->michael_adduct Thia-Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product Thiochroman Derivative cyclized_intermediate->product Dehydration/ Workup caption Thia-Michael/Intramolecular Cyclization Cascade

Thia-Michael/Intramolecular Cyclization Cascade.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiochroman

  • Step 1: Thia-Michael Addition: To a solution of a substituted thiophenol (1.0 eq) and an α,β-unsaturated ketone (e.g., chalcone, 1.0 eq) in a suitable solvent like ethanol or DMF, add a catalytic amount of a base such as piperidine or sodium hydroxide. The reaction is typically stirred at room temperature or with gentle heating until the Michael addition is complete.

  • Step 2: Intramolecular Cyclization and Dehydration: The intermediate from the Michael addition can either be isolated or, more commonly, the reaction is driven to completion in a one-pot fashion. Acidification of the reaction mixture, often with a mineral acid like HCl, promotes the intramolecular cyclization and subsequent dehydration to afford the thiochroman derivative. The product is then isolated by extraction and purified by column chromatography.

Table 2: Scope of the Thia-Michael/Cyclization Cascade

ThiophenolMichael AcceptorProductYield (%)
ThiophenolChalcone2,4-Diphenyl-4H-thiochromene85
4-ChlorothiophenolCinnamaldehyde6-Chloro-2-phenyl-2H-thiochromene78
ThiophenolEthyl CinnamateEthyl 2-phenylthiochroman-4-carboxylate75
Pummerer Rearrangement: A Unique Route to Functionalized Thiochromans

The Pummerer rearrangement is a classic transformation in organosulfur chemistry that provides a unique pathway to α-functionalized thioethers.[2][3] This reaction can be ingeniously applied to the synthesis of thiochroman scaffolds, particularly for the introduction of substituents at the 2-position. The reaction involves the rearrangement of a sulfoxide in the presence of an activating agent, typically an acid anhydride, to form a thionium ion intermediate, which is then trapped by a nucleophile.

Mechanism:

The Pummerer rearrangement is initiated by the acylation of the sulfoxide oxygen by an acid anhydride (e.g., acetic anhydride), forming a sulfonium ion. Subsequent elimination of a proton from the α-carbon generates a thionium ion. This highly electrophilic intermediate can then be trapped by a nucleophile, which can be either intermolecular or intramolecular. In the context of thiochroman synthesis, an intramolecular trapping of the thionium ion by the aromatic ring leads to the formation of the thiochroman skeleton.

sulfoxide Aryl Propyl Sulfoxide activated_sulfoxide Acylated Sulfoxide sulfoxide->activated_sulfoxide Ac₂O thionium_ion Thionium Ion Intermediate activated_sulfoxide->thionium_ion - AcOH product 2-Substituted Thiochroman thionium_ion->product Intramolecular Nucleophilic Attack caption Pummerer Rearrangement for Thiochroman Synthesis

Pummerer Rearrangement for Thiochroman Synthesis.

Experimental Protocol: Synthesis of 2-Acetoxychroman via Pummerer Rearrangement

  • Step 1: Synthesis of the Sulfoxide Precursor: The required sulfoxide precursor, for instance, 3-(phenylsulfinyl)propan-1-ol, can be prepared by the oxidation of the corresponding sulfide, 3-(phenylthio)propan-1-ol, using an oxidizing agent like m-CPBA or hydrogen peroxide.

  • Step 2: Pummerer Rearrangement and Cyclization: The sulfoxide (1.0 eq) is dissolved in a large excess of acetic anhydride, which serves as both the activating agent and the solvent. The reaction mixture is heated, often to reflux, for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the excess acetic anhydride is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-acetoxythiochroman.

Acid-Catalyzed Cyclization of Thiophenols with Allylic Alcohols: A Direct and Atom-Economical Approach

A more recent and highly efficient method for the synthesis of polysubstituted thiochromans involves the acid-catalyzed tandem allylic substitution and cyclization of thiophenols with allylic alcohols.[4][5][6][7][8] This one-pot, metal-free protocol is attractive due to its atom economy and the use of readily available starting materials.

Mechanism:

The reaction is initiated by the protonation of the allylic alcohol by a strong acid, such as triflic acid, which facilitates its departure as a water molecule to generate a resonance-stabilized allylic carbocation. The thiophenol then acts as a nucleophile, attacking the carbocation to form an S-allyl phenyl sulfide intermediate. Subsequent intramolecular Friedel-Crafts-type alkylation of the aromatic ring by the activated alkene leads to the formation of the thiochroman ring.

reactants Thiophenol + Allylic Alcohol carbocation Allylic Carbocation reactants->carbocation H+ (TfOH) intermediate S-Allyl Phenyl Sulfide carbocation->intermediate + Thiophenol product Polysubstituted Thiochroman intermediate->product Intramolecular Friedel-Crafts Alkylation caption Acid-Catalyzed Cyclization of Thiophenols with Allylic Alcohols

Acid-Catalyzed Cyclization of Thiophenols with Allylic Alcohols.

Experimental Protocol: Synthesis of a Polysubstituted Thiochroman

  • To a solution of the thiophenol (1.0 eq) and the allylic alcohol (1.2 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane at 0 °C, is added a catalytic amount of triflic acid (typically 10-20 mol%). The reaction mixture is then allowed to warm to room temperature and stirred until the starting materials are consumed. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. Purification by column chromatography affords the desired polysubstituted thiochroman.[4][5][6]

Table 3: Examples of Thiochroman Synthesis from Thiophenols and Allylic Alcohols

ThiophenolAllylic AlcoholProductYield (%)
Thiophenol2-Methyl-2-propen-1-ol2,2-Dimethylthiochroman75
4-MethylthiophenolCinnamyl alcohol6-Methyl-4-phenylthiochroman68
Thiophenol3-Methyl-2-buten-1-ol2,2,4-Trimethylthiochroman82
Reductive Cyclization using Samarium Diiodide: A Mild and Selective Method

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that has found widespread use in organic synthesis for promoting a variety of reductive coupling and cyclization reactions.[9][10][11][12][13] In the context of thiochroman synthesis, SmI₂ can be employed to induce the reductive cyclization of appropriately functionalized precursors, such as those containing a carbonyl group and a leaving group on a side chain attached to a thiophenyl moiety.

Mechanism:

The reaction is initiated by the single-electron transfer from two equivalents of SmI₂ to the carbonyl group of the precursor, generating a samarium ketyl radical anion. This intermediate then undergoes an intramolecular radical cyclization onto the aromatic ring, which is facilitated by the presence of a suitable leaving group. A second single-electron transfer from SmI₂ to the cyclized intermediate, followed by protonation during workup, affords the thiochroman product.

precursor Thiophenyl Ketone Precursor ketyl_radical Samarium Ketyl Radical precursor->ketyl_radical 2 SmI₂ cyclized_radical Cyclized Radical Intermediate ketyl_radical->cyclized_radical Intramolecular Radical Cyclization product Thiochroman Derivative cyclized_radical->product 1. SmI₂ 2. H+ caption SmI₂-Mediated Reductive Cyclization

SmI₂-Mediated Reductive Cyclization.

Experimental Protocol: SmI₂-Mediated Synthesis of a Thiochroman

  • A solution of the thiochroman precursor (e.g., 2-(3-chloropropylthio)benzaldehyde) in a dry, deoxygenated solvent such as THF is added to a freshly prepared solution of samarium diiodide in THF at room temperature under an inert atmosphere. The characteristic deep blue or green color of the SmI₂ solution will dissipate as the reaction proceeds. The reaction is typically stirred for a few hours until completion. The reaction is then quenched by the addition of a proton source, such as saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. Purification is achieved by column chromatography.

Asymmetric Synthesis of Thiochromans: Accessing Chiral Scaffolds

Given the importance of chirality in drug action, the development of enantioselective methods for the synthesis of thiochromans is of paramount importance. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of chiral molecules, including thiochroman derivatives. Chiral organocatalysts can effectively control the stereochemical outcome of reactions such as Michael additions, leading to the formation of enantioenriched thiochroman precursors.[1][14][15][16][17]

Mechanism of Organocatalyzed Asymmetric Thia-Michael Addition:

In a typical organocatalyzed asymmetric Thia-Michael addition, a chiral amine catalyst, such as a diarylprolinol silyl ether, reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion activation lowers the LUMO of the Michael acceptor and provides a chiral environment for the subsequent nucleophilic attack by the thiophenol. The thiophenol adds to the iminium ion from a specific face, dictated by the stereochemistry of the catalyst, leading to the formation of a chiral enamine intermediate. Hydrolysis of the enamine regenerates the catalyst and affords the enantioenriched Michael adduct, which can then be cyclized to the chiral thiochroman.

catalyst Chiral Amine Catalyst iminium Chiral Iminium Ion catalyst->iminium + Enal enal α,β-Unsaturated Aldehyde enamine Chiral Enamine Intermediate iminium->enamine + Thiophenol thiophenol Thiophenol product Enantioenriched Michael Adduct enamine->product Hydrolysis product->catalyst Regenerates caption Organocatalytic Asymmetric Thia-Michael Addition

Sources

4,4-Dimethylthiochroman: A Cornerstone in Retinoid Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4-Dimethylthiochroman, a heterocyclic compound that has garnered significant attention as a pivotal intermediate in the synthesis of the third-generation topical retinoid, Tazarotene. While the specific historical discovery of this compound is not extensively documented as a singular event, its importance is intrinsically linked to the development of Tazarotene. This document will delve into the synthesis, characterization, and pharmacological relevance of this key chemical entity.

The Thiochroman Scaffold: A Privileged Structure in Medicinal Chemistry

Thiochromans are a class of sulfur-containing heterocyclic compounds that have demonstrated a wide array of biological activities.[1] The incorporation of a sulfur atom into the chroman ring system imparts unique physicochemical properties that can influence a molecule's interaction with biological targets.[1] Thiochroman derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anti-parasitic, and anticancer agents.[1] The structural rigidity and lipophilicity of the thiochroman core make it an attractive scaffold for the design of novel therapeutic agents.

Caption: General chemical structure of the thiochroman scaffold.

This compound: A Key Intermediate in Tazarotene Synthesis

This compound has emerged as a critical building block in the multi-step synthesis of Tazarotene, a prodrug that is converted to its active form, tazarotenic acid, in biological systems.[2] Tazarotenic acid is a receptor-selective retinoid, binding to retinoic acid receptors (RARs), particularly RARβ and RARγ, to modulate gene expression.[2] Tazarotene is commercially available for the topical treatment of psoriasis and acne.[2] The synthesis of Tazarotene heavily relies on the initial construction of the this compound ring system.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a well-established process, typically involving a multi-step sequence starting from thiophenol.[2][3] The following is a representative synthetic route, which also outlines the subsequent conversion to key intermediates for Tazarotene synthesis.

Synthesis Workflow

Synthesis_Workflow Thiophenol Thiophenol Sulfide Phenyl-3-methylbut-2-enyl sulfide Thiophenol->Sulfide + NaOH, Acetone BromoButene 1-Bromo-3-methyl-2-butene BromoButene->Sulfide Dimethylthiochroman This compound Sulfide->Dimethylthiochroman P₂O₅, H₃PO₄ Acetylthiochroman 4,4-Dimethyl-6-acetylthiochroman Dimethylthiochroman->Acetylthiochroman + SnCl₄ AcetylChloride Acetyl Chloride AcetylChloride->Acetylthiochroman Ethynylthiochroman 4,4-Dimethyl-6-ethynylthiochroman Acetylthiochroman->Ethynylthiochroman Vilsmeier-Haack Reaction VilsmeierHaack Vilsmeier-Haack Reagent VilsmeierHaack->Ethynylthiochroman Tazarotene Tazarotene Ethynylthiochroman->Tazarotene Sonogashira Coupling EthylChloronicotinate Ethyl 6-chloronicotinate EthylChloronicotinate->Tazarotene

Caption: Synthetic pathway for Tazarotene highlighting the role of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation based on procedures outlined in the patent literature.[2][3]

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

  • To a solution of thiophenol in a suitable solvent such as acetone, add an equimolar amount of a base, for instance, sodium hydroxide.

  • Add 1-bromo-3-methyl-2-butene to the reaction mixture.

  • Reflux the mixture for approximately 8 to 12 hours.

  • After cooling, the product, phenyl-3-methylbut-2-enyl sulfide, can be isolated through standard workup procedures.

Step 2: Cyclization to this compound

  • The crude phenyl-3-methylbut-2-enyl sulfide is dissolved in a non-polar solvent like benzene or ethylene dichloride.

  • Add a mixture of phosphorus pentoxide and phosphoric acid to the solution.

  • Heat the reaction mixture to reflux with stirring for 8 to 12 hours to facilitate the intramolecular cyclization.

  • Upon completion, the reaction is quenched, and the organic layer containing this compound is separated and purified, often through distillation or chromatography.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its use in further synthetic steps.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄S[4]
Molecular Weight 178.30 g/mol [4]
CAS Number 66165-06-8[4][5]
Appearance Pale yellow oil[6]
Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 178, corresponding to the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, as well as C-S stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the thiochroman ring, and a characteristic singlet for the two methyl groups at the C4 position.

    • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the quaternary carbon at C4, the methylene carbons, and the methyl carbons.

Pharmacological Context and Future Perspectives

The primary pharmacological relevance of this compound lies in its role as a precursor to Tazarotene.[2][3] The development of Tazarotene underscores the utility of the thiochroman scaffold in designing molecules that can interact with specific biological targets, in this case, the retinoic acid receptors.

The broader class of thiochromans has been shown to possess a range of biological activities, suggesting that derivatives of this compound could be explored for other therapeutic applications.[1] The gem-dimethyl group at the 4-position can provide steric bulk and influence the conformation of the heterocyclic ring, which could be exploited in the design of new bioactive molecules. Future research could focus on the synthesis of novel analogs of this compound and the evaluation of their biological activities against various targets.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the retinoid prodrug Tazarotene. Its synthesis is well-established, and its chemical properties are conducive to further functionalization. While its discovery is not a standalone event, its significance in the landscape of medicinal chemistry is undeniable. The continued exploration of the thiochroman scaffold, with this compound as a key starting material, holds promise for the development of new therapeutic agents.

References

  • PrepChem. Synthesis of 4,4-Dimethyl-6-acetylthiochroman. [Link]

  • Google Patents. US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11019430, this compound. [Link]

  • Google Patents.
  • Chen, Y. R., et al. (2019). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 24(15), 2789. [Link]

  • Singh, P., & Singh, P. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 15(4), 834-865. [Link]

  • Varela, J., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(11), e0259582. [Link]

  • MDPI. Thiocoumarins: From the Synthesis to the Biological Applications. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. [Link]

  • PubMed. Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • PubMed. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. [Link]

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Sources

An In-depth Technical Guide to 4,4-Dimethylthiochroman: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4,4-Dimethylthiochroman, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, detail established synthetic methodologies with an emphasis on the mechanistic rationale behind procedural steps, outline key analytical techniques for its characterization, and explore its critical role as a pivotal intermediate in the synthesis of third-generation retinoids. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable molecular scaffold.

Introduction: The Thiochroman Scaffold in Drug Discovery

Thiochromans, bicyclic sulfur-containing heterocycles, represent a "privileged scaffold" in medicinal chemistry. The incorporation of a sulfur atom into the chroman ring system imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and hydrogen bonding capabilities, compared to their oxygenated analogs. These properties make thiochroman derivatives attractive candidates for modulating biological targets. While the broader class of thiochromans has been explored for various biological activities, this compound has emerged as a cornerstone intermediate, most notably in the synthesis of the topical retinoid, Tazarotene. Its gem-dimethyl substitution at the C4 position provides steric bulk and locks the conformation of the heterocyclic ring, which can be crucial for specific receptor interactions.

Core Physicochemical Properties

This compound is a stable organic compound under standard laboratory conditions. Its fundamental molecular attributes are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄S[1][2]
Molecular Weight 178.30 g/mol [1]
IUPAC Name 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran[1]
CAS Number 66165-06-8[1][2]
Canonical SMILES CC1(CCSC2=CC=CC=C21)C[1]

Synthesis and Mechanistic Insights

The construction of the this compound ring system is a critical step for its subsequent use in pharmaceutical synthesis. A widely adopted and scalable method involves a two-step process starting from commercially available thiophenol.

Synthetic Pathway Overview

The synthesis proceeds via an initial S-alkylation of thiophenol followed by an intramolecular Friedel-Crafts-type cyclization. This approach is efficient and avoids the use of harsh, low-temperature reagents often required in other synthetic strategies.[3][4]

G Thiophenol Thiophenol Thioether Phenyl-3-methylbut-2-enyl sulfide Thiophenol->Thioether Sₙ2 Reaction PrenylBromide 1-Bromo-3-methyl-2-butene (Prenyl Bromide) PrenylBromide->Thioether Base Base (e.g., NaOH) Base->Thioether Thioether_ref Phenyl-3-methylbut-2-enyl sulfide Acid P₂O₅ / H₃PO₄ Product This compound Acid->Product Thioether_ref->Product Electrophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

  • Reaction Setup: To a stirred solution of thiophenol (1.0 eq) in a suitable solvent such as acetone or ethylene dichloride, add a strong base like sodium hydroxide (approx. 1.0-1.2 eq).[3]

  • Alkylation: Add 1-bromo-3-methyl-2-butene (prenyl bromide, approx. 1.0 eq) to the reaction mixture.[3]

  • Reaction Conditions: Heat the mixture to reflux for approximately 8 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. If using a biphasic system, the organic layer containing the product is separated. An extraction with a suitable organic solvent may be necessary. The solvent is then removed in vacuo. The crude thioether is often of sufficient purity to be carried forward to the next step without extensive purification.[3]

  • Expert Insight: The choice of a strong base is crucial to deprotonate the thiophenol, forming the highly nucleophilic thiophenolate anion, which readily attacks the electrophilic carbon of the prenyl bromide in an Sₙ2 fashion. Using a solvent in which the starting materials are soluble and which allows for reflux temperatures is key for driving the reaction to completion.

Step 2: Cyclization to form this compound

  • Reaction Setup: The crude phenyl-3-methylbut-2-enyl sulfide from the previous step is dissolved in a non-reactive solvent like benzene or ethylene dichloride.

  • Cyclization Agent: A mixture of phosphorous pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) is added.[3][4] This combination forms polyphosphoric acid (PPA), a powerful dehydrating and cyclizing agent.

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring for 8 to 12 hours.[3]

  • Work-up and Purification: After cooling, the reaction is carefully quenched with water or ice. The organic layer is separated, washed with a basic solution (e.g., 5% sodium carbonate) to neutralize any remaining acid, followed by water and brine.[5] The solution is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo. The resulting crude product can be purified by vacuum distillation or flash chromatography.

  • Expert Insight: The electrophilic aromatic substitution mechanism is driven by the acid catalyst, which protonates the double bond of the prenyl group, generating a tertiary carbocation. This electrophile is then attacked by the electron-rich aromatic ring. The gem-dimethyl group on the newly formed carbocation prevents rearrangement and ensures the formation of the desired 4,4-dimethyl substituted product.

Analytical Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques.

G cluster_techniques Spectroscopic Analysis cluster_data Expected Data Output Compound This compound (C₁₁H₁₄S) MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS_Data Molecular Ion Peak (M⁺) at m/z ≈ 178 MS->MS_Data Confirms Molecular Weight NMR_Data Aromatic Protons Aliphatic Protons (CH₂, CH₃ signals) NMR->NMR_Data Elucidates Carbon-Hydrogen Framework IR_Data Aromatic C-H stretch Aliphatic C-H stretch C=C ring stretch IR->IR_Data Identifies Functional Groups G Start This compound Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 6-Acetyl-4,4- dimethylthiochroman Step1->Intermediate1 Step2 Conversion to Alkyne Intermediate1->Step2 Intermediate2 6-Ethynyl-4,4- dimethylthiochroman Step2->Intermediate2 Step3 Sonogashira Coupling Intermediate2->Step3 Pyridine Ethyl 6-chloronicotinate (Coupling Partner) Pyridine->Step3 Final Tazarotene Step3->Final

Caption: Role of this compound in Tazarotene synthesis.

Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and essential intermediate in the pharmaceutical industry. Its robust synthesis from readily available starting materials and its specific structural features make it an ideal scaffold for the construction of complex active pharmaceutical ingredients like Tazarotene. This guide has provided a detailed examination of its synthesis, the rationale behind the experimental choices, its analytical characterization, and its pivotal role in drug development. A thorough understanding of this molecule's chemistry is indispensable for scientists and professionals working on the synthesis and development of related therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11019430, this compound. Retrieved from [Link]

  • PrepChem (2023). Synthesis of 4,4-Dimethyl-6-acetylthiochroman. Retrieved from [Link]

  • Vuligonda, V., et al. (2008). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman. U.S. Patent No. 7,414,143 B2.
  • MolecularInfo (n.d.). 4,4-DIMETHYL-THIOCHROMAN molecular information. Retrieved from [Link]

  • Patel, D. R., et al. (2014). Tazarotene with low dimer impurity for treating acne or psoriasis. U.S. Patent Application No. 14/369,678.
  • Chongqing Insite Pharmaceutical Co., Ltd. (n.d.). 4,4-Dimethyl-6-ethynylthiochroman. Retrieved from [Link]

  • SynGen Inc. (n.d.). 4,4-Dimethyl-6-ethynylthiochroman. Retrieved from [Link]

Sources

Commercial suppliers of 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of 4,4-Dimethylthiochroman for Advanced Research Applications

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 66165-06-8) is a heterocyclic scaffold of increasing importance in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as antileishmanial agents and selective estrogen receptor degraders (SERDs) for treating endocrine-resistant cancers.[3][4] For researchers and drug development professionals, the procurement of this key starting material is not a trivial logistical step but a critical determinant of experimental reproducibility and the ultimate success of a research campaign. This guide provides a framework for evaluating and selecting commercial suppliers of this compound, outlines essential quality control criteria, and details a protocol for the in-house verification of material integrity.

The Strategic Importance of High-Purity this compound

The thiochroman core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2][3] The gem-dimethyl substitution at the C4 position provides steric bulk and conformational rigidity, which can be crucial for tuning selectivity and metabolic stability in drug candidates.

The integrity of any synthetic route begins with the quality of its starting materials. In the context of drug discovery, impurities can have profound and often misleading consequences:

  • Poor Reproducibility: Variation in impurity profiles between batches can lead to inconsistent experimental results, a significant barrier to project progression.

  • Synthetic Complications: Reactive impurities can interfere with downstream chemical transformations, resulting in lower yields, complex purification challenges, and wasted resources.[5]

Therefore, a rigorous approach to sourcing this compound is paramount. This involves moving beyond simple catalog selection to a comprehensive assessment of supplier quality and documentation.

A Framework for Supplier Qualification

Selecting a supplier should be a data-driven process. The ideal partner provides not just a chemical, but confidence in its identity, purity, and consistency. The following workflow outlines a robust qualification process.

start Identify Potential Suppliers (e.g., Chemical Databases, Catalogs) request_docs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Purity Specification start->request_docs eval_coa Evaluate Certificate of Analysis request_docs->eval_coa eval_purity Purity >98%? (HPLC/GC, NMR) eval_coa->eval_purity CoA Provided? reject Supplier Rejected (Seek Alternative) eval_coa->reject No eval_id Identity Confirmed? (NMR, MS) eval_purity->eval_id Yes eval_purity->reject No inquire Inquire About: - Batch-to-Batch Consistency Data - Synthesis Route (if possible) - Technical Support eval_id->inquire Yes eval_id->reject No qualify Supplier Qualified (Proceed with Trial Order) inquire->qualify incoming_qc Perform In-House Incoming QC qualify->incoming_qc

Caption: Supplier Qualification and Incoming Material Workflow.

The Certificate of Analysis (CoA): A Critical Review

The CoA is the single most important document for assessing material quality. A perfunctory CoA that simply states "Passes Test" is insufficient. A trustworthy supplier will provide a detailed, batch-specific document that includes:

  • Identity Confirmation: Evidence of structural confirmation, typically via ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the known structure of this compound.[1][5]

  • Purity Assessment: A quantitative purity value, almost always determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug discovery applications, a purity of ≥98% is a standard requirement.

  • Analytical Data: Ideally, the actual spectra (or copies) from NMR, HPLC, or MS analyses should be available upon request, if not included with the CoA.

Safety and Handling: The Safety Data Sheet (SDS)

Prior to purchase, a thorough review of the SDS is mandatory for ensuring safe laboratory handling. For this compound, key hazards identified by suppliers like Sigma-Aldrich include:

  • Harmful in contact with skin (H312).[6]

  • Causes skin irritation (H315).[6]

  • May cause an allergic skin reaction (H317).[6]

  • May cause respiratory irritation (H335).[6]

  • Toxic to aquatic life with long-lasting effects (H411).[6]

Proper personal protective equipment (PPE), including gloves, lab coats, and safety glasses, is essential.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.

Commercial Supplier Landscape

While a comprehensive, real-time list is dynamic, several reputable suppliers consistently appear in chemical databases. Researchers should use this table as a starting point for their own qualification process.

Supplier CategoryExamplesTypical Information ProvidedKey Considerations
Major Global Manufacturers/Distributors Sigma-Aldrich (MilliporeSigma)Detailed online product page with specifications, multiple SDSs, and references.[6]High quality control standards, extensive documentation, but often at a premium price.
Chemical Marketplaces & Databases ChemicalBook, PubChemAggregated lists of multiple suppliers, CAS numbers, and basic properties.[1][8]Excellent for identifying a wide range of potential sources. Quality of listed suppliers can vary significantly; requires individual vetting.
Specialty & Niche Chemical Providers Capot Chemical Co., Ltd., Jinan Carbotang Biotech Co., Ltd.[8]Often provide specific purity grades and quantities tailored to research needs.May offer competitive pricing. It is crucial to request and scrutinize their batch-specific CoA.
Reference Standard Suppliers LGC StandardsSells isotopically labeled derivatives (e.g., 6-Acetyl-4,4-dimethylthiochroman-d8).[9]Provides certified reference materials, useful for analytical method development, but not for bulk synthesis.

Protocol: In-House Verification of this compound

Trust, but verify. Implementing a routine incoming quality control check is a core tenet of a self-validating research system.[10] This ensures the material meets the standards required for your specific application.

Objective: To confirm the identity and approximate purity of a newly received batch of this compound.

Materials:

  • Supplier's bottle of this compound.

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • NMR tubes.

  • HPLC-grade solvents (e.g., acetonitrile, water).

  • HPLC system with a UV detector and a C18 column.

Methodology:

  • Documentation & Visual Inspection: a. Log the chemical upon receipt. Record the supplier, lot number, and date. b. Compare the received CoA with the one reviewed during qualification. Ensure they match. c. Visually inspect the material. This compound is typically a liquid or low-melting solid.[7] Note its appearance (e.g., colorless to yellow liquid) and check for any signs of contamination or degradation.

  • Identity Verification via ¹H NMR Spectroscopy: a. Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of CDCl₃ in an NMR tube. b. Acquire a ¹H NMR spectrum. c. Process the spectrum and compare it to literature data or the supplier-provided spectrum. The expected signals for the this compound scaffold would include:

    • A singlet for the two methyl groups (6H).
    • Multiplets for the two methylene groups on the heterocyclic ring (4H).
    • A series of signals in the aromatic region corresponding to the four protons on the benzene ring (4H).[5] d. Acceptance Criterion: The observed spectrum should be clean and match the expected chemical shifts and splitting patterns for the structure. The absence of significant unassigned peaks is critical.

Caption: Structure and Properties of this compound.

  • Purity Confirmation via HPLC-UV: a. Develop a simple isocratic or gradient HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, monitored at a wavelength where the aromatic ring absorbs (e.g., 254 nm). b. Prepare a dilute solution of the compound in the mobile phase. c. Inject the sample and analyze the chromatogram. d. Acceptance Criterion: The primary peak corresponding to this compound should account for ≥98% of the total peak area.

The successful synthesis of novel therapeutics based on the this compound scaffold is critically dependent on the quality of this starting material. By adopting a rigorous, scientifically-grounded approach to supplier selection and implementing routine in-house verification, researchers can mitigate risks associated with material variability. This diligence ensures the generation of reliable, reproducible data, thereby accelerating the path from discovery to development.

References

  • Google Patents. (n.d.). US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019430, this compound. [Link]

  • MDPI. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • MDPI. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]

  • National Center for Biotechnology Information. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PubMed. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. [Link]

  • PubMed. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. [Link]

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Methodological & Application

Topic: Synthetic Routes for Preparing 4,4-Dimethylthiochroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiochroman Scaffold

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, prized for their diverse chemical reactivity and broad spectrum of biological activities.[1] The inclusion of a sulfur atom within a heterocyclic framework significantly alters the molecule's electronic distribution and lipophilicity, often leading to enhanced physicochemical properties like membrane permeability and bioavailability.[1] Among these, the thiochroman (3,4-dihydro-2H-1-benzothiopyran) scaffold has emerged as a "privileged structure," forming the core of numerous compounds with therapeutic potential.[2][3] Thiochroman derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-HIV, antioxidant, and antimicrobial properties.[4]

This application note focuses specifically on the synthesis of 4,4-dimethylthiochroman derivatives . The gem-dimethyl group at the C4 position is a key structural motif that not only imparts unique conformational properties but also serves as a crucial building block in the synthesis of more complex molecules. A notable example is its role as a key intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis and acne.[5]

This guide provides a detailed overview of robust synthetic strategies for accessing the this compound core and its derivatives, offering experienced-based insights and step-by-step protocols for practical implementation in a research and development setting.

Synthetic Strategy I: Acid-Catalyzed Cyclization of an Aryl Prenyl Sulfide

One of the most direct and industrially relevant methods for constructing the this compound skeleton involves a two-step sequence: the S-alkylation of a thiophenol followed by an intramolecular acid-catalyzed cyclization. This approach is valued for its efficiency and use of readily available starting materials.

Causality and Mechanistic Insight

The key to this synthesis is the final ring-closing step. The reaction proceeds via an intramolecular electrophilic aromatic substitution. A strong acid, such as a mixture of phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) or methanesulfonic acid, protonates the double bond of the prenyl group. This generates a stable tertiary carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the formation of the six-membered heterocyclic ring and completing the thiochroman core. The gem-dimethyl group is installed directly from the prenylating agent (1-bromo-3-methyl-2-butene).

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization Thiophenol Thiophenol Base Strong Base (e.g., NaOH) Thiophenol->Base Deprotonation PrenylBromide 1-Bromo-3-methyl-2-butene Sulfide Phenyl-3-methylbut-2-enyl sulfide PrenylBromide->Sulfide SN2 Reaction Base->Sulfide Acid Acid Catalyst (P₂O₅/H₃PO₄) Sulfide->Acid Protonation & Carbocation Formation Thiochroman This compound Acid->Thiochroman Electrophilic Aromatic Substitution

Caption: Workflow for the Acid-Catalyzed Cyclization Route.

Detailed Experimental Protocol

Part A: Synthesis of Phenyl-3-methylbut-2-enyl Sulfide

  • Reagent Setup: In a 5 L, 4-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methanol (1400 ml) and thiophenol (200 g).[5]

  • Base Addition: While stirring at room temperature (25-35 °C), add powdered sodium hydroxide (73.60 g) dissolved in methanol (100 ml).[5]

  • Thiolate Formation: Maintain a nitrogen atmosphere and stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the sodium thiophenolate salt.

  • Alkylation: Add 1-bromo-3-methyl-2-butene (274 g) dropwise to the reaction mixture. An exotherm will be observed, with the temperature potentially rising to ~40 °C.

  • Reaction Completion: Heat the reaction mixture to reflux and maintain for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and proceed to the next step. The intermediate sulfide can be used directly without extensive purification.[5]

Part B: Cyclization to form this compound

  • Solvent Exchange (Optional but Recommended): If the reaction from Part A is in methanol, concentrate the mixture under reduced pressure to remove the methanol. Add a non-polar solvent like ethylene dichloride (EDC) or benzene for the cyclization step.[5]

  • Acid Catalyst Preparation: In a separate flask, carefully prepare the cyclizing agent by mixing phosphorus pentoxide and phosphoric acid.

  • Cyclization Reaction: Add the crude phenyl-3-methylbut-2-enyl sulfide solution to the acid mixture. Heat the reaction to reflux with vigorous stirring for 8 to 12 hours.[5]

  • Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into a flask containing cold water (0-5 °C) and ice.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x 200 ml).

  • Purification: Combine the organic layers, wash with demineralized water until neutral, and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or flash column chromatography.

Synthetic Strategy II: Functionalization via Friedel-Crafts Acylation

Once the this compound core is synthesized, it can be readily functionalized, most commonly on the electron-rich aromatic ring. Friedel-Crafts acylation is a powerful tool for introducing an acetyl group, which serves as a versatile handle for further chemical transformations. This is a key step in the synthesis of precursors for drugs like Tazarotene.[5][6]

Causality and Mechanistic Insight

The Friedel-Crafts acylation reaction involves the generation of an acylium ion from an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or stannic chloride, SnCl₄). The thioether in the thiochroman ring is an ortho-, para-director. Due to steric hindrance from the gem-dimethyl group at the C4 position, the acylation predominantly occurs at the C6 position (para to the sulfur atom). The resulting 6-acetyl derivative is a key intermediate for further modifications.[5][6]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride LewisAcid Lewis Acid (e.g., SnCl₄) AcCl->LewisAcid Acylium Acylium Ion [CH₃CO]⁺ LewisAcid->Acylium SigmaComplex Sigma Complex Intermediate Acylium->SigmaComplex Thiochroman This compound Thiochroman->Acylium Nucleophilic Attack Product 4,4-Dimethyl-6-acetylthiochroman SigmaComplex->Product Deprotonation

Sources

Application Note & Experimental Protocol: Synthesis of 6-Ethynyl-4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-ethynyl-4,4-dimethylthiochroman, a key intermediate in the development of various bioactive molecules and functional materials.[][2][3] The ethynyl functional group serves as a versatile handle for further molecular modifications, such as Sonogashira coupling reactions, making this compound a valuable building block in medicinal chemistry and materials science.[][2][3] This guide details a reliable and modern synthetic approach centered around the palladium-catalyzed Sonogashira coupling of a halogenated thiochroman precursor with a protected alkyne. An alternative synthetic route commencing from an acetylated thiochroman is also discussed. Detailed, step-by-step protocols, safety precautions for all hazardous reagents, and characterization data are provided to ensure successful and safe execution in a laboratory setting.

Introduction

Thiochroman derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their structural similarities to biologically active flavonoids and chromans.[2] The incorporation of an ethynyl group at the 6-position of the 4,4-dimethylthiochroman scaffold yields 6-ethynyl-4,4-dimethylthiochroman, a molecule with enhanced utility as a synthetic intermediate.[][2] The terminal alkyne functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[4][5] This reactivity is pivotal for the synthesis of complex molecular architectures, including those with potential therapeutic applications. For instance, this compound is a key intermediate in the synthesis of Tazarotene, a retinoid receptor agonist used in the treatment of psoriasis and acne.[6]

This application note presents a robust and reproducible protocol for the synthesis of 6-ethynyl-4,4-dimethylthiochroman. The primary route detailed herein involves the synthesis of 6-bromo-4,4-dimethylthiochroman, followed by a Sonogashira coupling with (trimethylsilyl)acetylene and subsequent deprotection of the silyl group. This modern approach offers high yields and functional group tolerance. An alternative pathway, proceeding via a Vilsmeier-Haack type reaction on 6-acetyl-4,4-dimethylthiochroman, is also outlined.

Synthetic Strategy Overview

The principal synthetic strategy is a two-step process starting from the commercially available or synthetically accessible 6-bromo-4,4-dimethylthiochroman.

Synthesis_Overview A 6-Bromo-4,4-dimethylthiochroman B 6-((Trimethylsilyl)ethynyl)-4,4-dimethylthiochroman A->B Sonogashira Coupling ((TMS)acetylene, Pd/Cu catalyst) C 6-Ethynyl-4,4-dimethylthiochroman B->C Deprotection (K2CO3, MeOH)

Caption: Overall synthetic workflow for 6-Ethynyl-4,4-Dimethylthiochroman.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Bromo-4,4-dimethylthiochroman≥98%VariousCan be synthesized if not available.
(Trimethylsilyl)acetylene≥98%VariousHighly flammable, handle with care.[7][8]
Palladium(II) acetate (Pd(OAc)₂)Reagent gradeVarious
Triphenylphosphine (PPh₃)Reagent gradeVarious
Copper(I) iodide (CuI)≥99%Various
Triethylamine (Et₃N)Anhydrous, ≥99.5%Various
TolueneAnhydrousVarious
Potassium carbonate (K₂CO₃)AnhydrousVarious
Methanol (MeOH)AnhydrousVarious
Dichloromethane (DCM)ACS gradeVariousFor workup and chromatography.
Ethyl acetate (EtOAc)ACS gradeVariousFor workup and chromatography.
HexanesACS gradeVariousFor chromatography.
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeVariousFor drying organic layers.
Silica gel230-400 meshVariousFor column chromatography.
Celite®---VariousFor filtration of palladium catalyst.

Experimental Protocols

PART 1: Synthesis of 6-((Trimethylsilyl)ethynyl)-4,4-dimethylthiochroman (Sonogashira Coupling)

This procedure outlines the palladium and copper co-catalyzed cross-coupling of 6-bromo-4,4-dimethylthiochroman with (trimethylsilyl)acetylene.[9][10][11]

Workflow Diagram:

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine 6-bromo-4,4-dimethylthiochroman, Pd(OAc)₂, PPh₃, and CuI in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add anhydrous toluene and triethylamine via syringe. B->C D Add (trimethylsilyl)acetylene dropwise at room temperature. C->D E Heat the reaction mixture to 70-80 °C. D->E F Monitor reaction progress by TLC. E->F G Cool to room temperature and dilute with EtOAc. F->G H Filter through a pad of Celite to remove catalyst. G->H I Wash the filtrate with water and brine. H->I J Dry the organic layer over Na₂SO₄. I->J K Concentrate under reduced pressure. J->K L Purify by column chromatography. K->L

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-4,4-dimethylthiochroman (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous toluene and anhydrous triethylamine via syringe. The typical solvent ratio is 5:1 (toluene:triethylamine).

  • Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the pad with additional ethyl acetate.[12]

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-((trimethylsilyl)ethynyl)-4,4-dimethylthiochroman as a solid.

PART 2: Synthesis of 6-Ethynyl-4,4-dimethylthiochroman (Deprotection)

This protocol describes the removal of the trimethylsilyl (TMS) protecting group under mild basic conditions.[10][13]

Workflow Diagram:

Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve TMS-protected thiochroman in methanol. B Add potassium carbonate to the solution. A->B C Stir at room temperature. B->C D Monitor reaction by TLC. C->D E Remove methanol under reduced pressure. D->E F Add water and extract with dichloromethane. E->F G Combine organic layers and wash with brine. F->G H Dry over Na₂SO₄ and concentrate. G->H I Purify by column chromatography (if necessary). H->I

Caption: Step-by-step workflow for the deprotection of the silyl group.

Step-by-Step Procedure:

  • Dissolve the 6-((trimethylsilyl)ethynyl)-4,4-dimethylthiochroman (1.0 eq) obtained from the previous step in anhydrous methanol.

  • Add anhydrous potassium carbonate (0.1-0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC until the starting material is fully converted to the product.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 6-ethynyl-4,4-dimethylthiochroman.

  • If necessary, the product can be further purified by flash column chromatography using a low percentage of ethyl acetate in hexanes. The final product is typically an off-white to light-yellow powder or crystals.[14]

Alternative Synthetic Route: Vilsmeier-Haack Approach

An alternative synthesis can be achieved starting from 4,4-dimethyl-6-acetylthiochroman. This method involves a Vilsmeier-Haack type reaction to convert the acetyl group to the ethynyl group.[15][16][17][18][19]

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride is slowly added to dimethylformamide (DMF). This forms the electrophilic Vilsmeier reagent, a chloromethyliminium salt.[15][16]

  • Reaction with Acetylthiochroman: The 4,4-dimethyl-6-acetylthiochroman is then added to the Vilsmeier reagent. The reaction mixture is stirred, and the temperature is gradually increased.

  • Hydrolysis and Elimination: The intermediate iminium salt is hydrolyzed during aqueous workup, which is then followed by elimination to form the terminal alkyne.

This method, while feasible, may require more optimization of reaction conditions compared to the more robust Sonogashira coupling approach.

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • (Trimethylsilyl)acetylene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7][8] Store in a tightly closed container in a cool, well-ventilated area.

  • Phosphorus Oxychloride (POCl₃): (For alternative route) Highly toxic by inhalation and corrosive.[4][5][8][20][21] Reacts violently with water.[8][20][21] Handle with extreme care under anhydrous conditions. Always wear appropriate respiratory protection and acid-resistant gloves.

  • Dimethylformamide (DMF): Flammable liquid and vapor.[22][23][24] Harmful in contact with skin and if inhaled.[22][23][24] May damage the unborn child.[22][23][24] Avoid exposure and use in a well-ventilated area.

  • Triethylamine: Flammable and corrosive. Handle with care.

  • Palladium Catalysts: Can be toxic. Avoid inhalation of dust.

Characterization

The final product, 6-ethynyl-4,4-dimethylthiochroman, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light-yellow powder or crystals.[14]

  • 1H NMR (250 MHz, CDCl₃): δ 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J = 8.6 Hz, 1H), 7.58 (dd, J = 8.6, 2.0 Hz, 1H), 7.99 (d, J = 2.0 Hz, 1H).[9]

  • Purity: Should be ≥98% as determined by HPLC or GC analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Sonogashira coupling Inactive catalystEnsure palladium and copper catalysts are of good quality. Consider using a fresh batch.
Insufficiently anhydrous conditionsUse freshly distilled, anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere.
Poor quality of 6-bromo-4,4-dimethylthiochromanPurify the starting material before use.
Incomplete deprotection Insufficient base or reaction timeIncrease the amount of potassium carbonate or prolong the reaction time. Monitor closely by TLC.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. A shallow gradient may be necessary. Recrystallization can also be attempted if the product is a solid.[12]

References

  • A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 2013.
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Organic Chemistry: An Indian Journal.
  • US Patent 7,414,143 B2, Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • Dimethylformamide - Safety D
  • Phosphorus(V)
  • Dimethylformamide - Safety D
  • Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages.
  • (Trimethylsilyl)
  • Phosphorus oxychloride - Safety D
  • N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY D
  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH & Co.KG.
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • How to remove impurities from 6-Ethynyl-4,4-dimethylthiochroman synthesis. Benchchem.
  • 6-Ethynyl-4,4-dimethylthiochroman | 118292-06-1. ChemicalBook.
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest.
  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier–Haack reaction. Wikipedia.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Vilsmeier-Haack Reaction.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • CAS 118292-06-1 6-Ethynyl-4,4-Dimethyl Thiochroman. BOC Sciences.
  • 6-Ethynyl-4,4-dimethylthiochroman [CAS# 118292-06-1]. chemBlink.
  • General procedure for Sonogashira coupling reaction.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.
  • 6-bromo-4,4-dimethylthiochroman | Pharmaceutical Intermedi
  • 6-Ethynyl-4,4-Dimethyl-Thiochroman | CAS 118292-06-1. Santa Cruz Biotechnology.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
  • 6-Bromo-4,4-dimethylthiochroman | 112110-44-8 | C11H13BrS. Appchem.
  • 118292-06-1|6-Ethynyl-4,4-dimethylthiochroman|BLD Pharm.
  • 6-Ethynyl-4,4-dimethylthiochroman | 118292-06-1. Sigma-Aldrich.
  • 112110-44-8|6-Bromo-4,4-dimethylthiochroman|BLD Pharm.
  • 6-bromo-4,4-dimethylthiochroman - CAS - 112110-44-8. Axios Research.
  • Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry.
  • Subsituted arene synthesis by alkynyl
  • 6-Ethynyl-4,4-dimethylthiochroman. MySkinRecipes.

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The Versatile Scaffold: 4,4-Dimethylthiochroman as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary organic synthesis, the strategic selection of foundational molecular frameworks is paramount to the efficient construction of complex target molecules. Among these, the thiochroman scaffold has emerged as a privileged structure, underpinning the architecture of numerous biologically active compounds and functional materials. This technical guide focuses on a particularly valuable derivative, 4,4-Dimethylthiochroman, a versatile building block whose unique structural and electronic properties have been harnessed in the development of important pharmaceuticals and novel chemical entities. This document provides an in-depth exploration of its synthesis and key applications, complete with detailed experimental protocols, mechanistic insights, and a survey of its utility in medicinal chemistry.

The Genesis of a Key Intermediate: Synthesis of this compound

The journey to harnessing the synthetic potential of this compound begins with its own creation. The most common and efficient route involves a two-step process commencing with readily available starting materials: thiophenol and 1-bromo-3-methyl-2-butene.

Step 1: S-Alkylation of Thiophenol

The initial step is a nucleophilic substitution reaction where the thiophenolate anion, generated by deprotonating thiophenol with a base, attacks the electrophilic carbon of 1-bromo-3-methyl-2-butene. This reaction forms the intermediate, phenyl-3-methylbut-2-enyl sulfide. The choice of a strong base and an appropriate solvent system is crucial for achieving high yields.

Step 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is an acid-catalyzed intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. The phenyl-3-methylbut-2-enyl sulfide, in the presence of a strong acid catalyst such as a mixture of phosphorus pentoxide and phosphoric acid, undergoes cyclization to form the desired this compound. The gem-dimethyl group on the benzylic position facilitates the cyclization by stabilizing the transient carbocation intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiophenol

  • 1-Bromo-3-methyl-2-butene

  • Sodium hydroxide (NaOH)

  • Acetone

  • Phosphorus pentoxide (P₂O₅)

  • Phosphoric acid (H₃PO₄)

  • Benzene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Reflux condenser

  • Stirring apparatus

Procedure:

Part A: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in acetone.

  • To this solution, add thiophenol dropwise at room temperature.

  • After the addition is complete, add 1-bromo-3-methyl-2-butene to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude phenyl-3-methylbut-2-enyl sulfide, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • In a separate round-bottom flask, carefully prepare a mixture of phosphorus pentoxide and phosphoric acid in benzene. This should be done with caution due to the exothermic nature of the reaction.

  • To this acidic mixture, add the crude phenyl-3-methylbut-2-enyl sulfide from Part A.

  • Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours.[1]

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.

  • Separate the organic layer (benzene) and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Gateway to Functionalization: Friedel-Crafts Acylation of this compound

One of the most powerful transformations of this compound is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring. This reaction is highly regioselective, with the acylation occurring predominantly at the C6 position due to the directing effects of the thioether and the steric hindrance at other positions. The resulting 6-acyl-4,4-dimethylthiochroman is a pivotal intermediate for the synthesis of a wide array of derivatives.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of an acyl halide (e.g., acetyl chloride) with a Lewis acid catalyst (e.g., tin(IV) chloride or aluminum chloride). The electron-rich aromatic ring of this compound then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity and yields the acylated product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_product Product Thiochroman This compound SigmaComplex Sigma Complex Thiochroman->SigmaComplex Electrophilic Attack AcylChloride Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion [CH₃C=O]⁺ AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., SnCl₄) Product 4,4-Dimethyl-6-acetylthiochroman SigmaComplex->Product Deprotonation

Caption: Friedel-Crafts acylation of this compound.

Experimental Protocol: Synthesis of 4,4-Dimethyl-6-acetylthiochroman

Materials:

  • This compound

  • Acetyl chloride

  • Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)

  • Benzene or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium carbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous benzene or DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add tin(IV) chloride (1.3 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 30 minutes to hydrolyze any remaining intermediates.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with benzene or DCM.

  • Combine the organic fractions and wash sequentially with 5% sodium carbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 4,4-dimethyl-6-acetylthiochroman as a pale yellow oil.[1]

Expanding the Synthetic Arsenal: Further Transformations of this compound Derivatives

The 6-acetyl group serves as a versatile handle for a variety of subsequent transformations, significantly expanding the synthetic utility of the this compound scaffold.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction on 4,4-dimethyl-6-acetylthiochroman introduces a formyl group, leading to the formation of a β-chloro vinyl aldehyde. This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This intermediate is crucial in the synthesis of certain retinoids.

Sonogashira Coupling

The ethynyl group, which can be introduced from the acetyl group, is a key functional group for carbon-carbon bond formation. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing complex molecular architectures. This reaction is pivotal in the synthesis of Tazarotene, where 6-ethynyl-4,4-dimethylthiochroman is coupled with a pyridine derivative.

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product EthynylThiochroman 6-Ethynyl-4,4-dimethylthiochroman Tazarotene Tazarotene EthynylThiochroman->Tazarotene C-C Bond Formation PyridineHalide Substituted Pyridine Halide Catalyst Pd/Cu Catalyst

Caption: Sonogashira coupling in the synthesis of Tazarotene.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The this compound core is not merely a synthetic curiosity; it is a key component in several compounds with significant biological activity.

Compound ClassBiological ActivityKey Structural Features
Retinoids (e.g., Tazarotene) Treatment of psoriasis and acneThe thiochroman moiety mimics a portion of the retinoic acid structure, contributing to receptor binding affinity.
Thiochromanones Antifungal, LeishmanicidalThe thiochroman-4-one core is a privileged scaffold in medicinal chemistry.
Selective Estrogen Receptor Degraders (SERDs) Treatment of endocrine-resistant breast cancerThe thiochroman scaffold serves as a core structure for designing molecules that induce the degradation of the estrogen receptor.
Tazarotene: A Topical Retinoid

Tazarotene is a third-generation retinoid used for the topical treatment of psoriasis, acne, and photoaged skin. Its synthesis prominently features this compound as a key building block. The thiochroman ring is believed to provide the necessary lipophilicity and conformational rigidity for effective binding to retinoic acid receptors (RARs).

Thiochromanones: A Platform for Anti-infective Agents

Derivatives of thiochroman-4-one, which can be synthesized from thiophenol and α,β-unsaturated acids, have demonstrated promising activity against various pathogens. Studies have shown that certain substituted thiochromanones exhibit potent antifungal and leishmanicidal properties, making this scaffold an attractive starting point for the development of new anti-infective drugs.

Thiochroman Derivatives as Selective Estrogen Receptor Degraders (SERDs)

In the field of oncology, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer, there is a growing interest in the development of SERDs. These molecules not only block the estrogen receptor but also promote its degradation. Recent research has identified thiochroman derivatives as a promising class of oral SERDs for overcoming endocrine resistance in breast cancer.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the ability to undergo selective functionalization, particularly through Friedel-Crafts acylation, provide a robust platform for the construction of a diverse range of complex molecules. From the well-established synthesis of the anti-psoriatic drug Tazarotene to the emerging applications in the development of novel anti-infective and anti-cancer agents, the this compound scaffold continues to be a focal point of innovation in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to fully exploit the synthetic potential of this remarkable molecule.

References

  • PrepChem. Synthesis of 4,4-Dimethyl-6-acetylthiochroman. Available from: [Link]

Sources

Purification of 4,4-Dimethylthiochroman reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Purity Isolation of 4,4-Dimethylthiochroman from Reaction Products via Column Chromatography

Abstract

This compound is a pivotal heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutical compounds, most notably the third-generation retinoid, Tazarotene, used in the treatment of psoriasis and acne.[1][2] The synthetic routes to this intermediate often yield a crude product containing unreacted starting materials, intermediates, and side-products whose structural similarities necessitate a robust purification strategy.[3][4] This application note provides a comprehensive, field-proven guide to the purification of this compound using silica gel column chromatography. We will delve into the principles of the separation, potential impurities, and provide a detailed, step-by-step protocol from mobile phase selection to final purity assessment, designed for researchers, scientists, and professionals in drug development.

Principles of Separation: Exploiting Polarity Differentials

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this technique, a solid stationary phase (silica gel) adsorbs molecules from the liquid mobile phase (eluent) based on their polarity.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. It forms hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A non-polar or low-polarity solvent system is used as the eluent. In the case of this compound, a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate is highly effective.[3][5][6]

  • Mechanism of Separation: The crude reaction mixture is introduced at the top of the column. As the mobile phase flows through the silica gel, a competition ensues.

    • Polar Impurities: Compounds with polar functional groups (e.g., alcohols, acids) will adsorb strongly to the polar silica gel and will elute slowly.

    • Non-Polar Compounds: Less polar compounds, like the target this compound, have a weaker affinity for the stationary phase and a higher affinity for the non-polar mobile phase. Consequently, they travel down the column more quickly.[7]

By carefully selecting the mobile phase composition, a distinct separation can be achieved between the desired product and various impurities. The polarity of this compound, a sulfur-containing heterocycle with a significant hydrocarbon framework, is relatively low, making it an ideal candidate for this purification method.[8][9]

Characterizing the Synthetic Landscape: Potential Impurities

The primary synthesis of this compound involves the reaction of thiophenol with 1-bromo-3-methyl-2-butene, followed by an acid-catalyzed intramolecular cyclization.[1][3] This process can introduce several impurities that must be removed.

Impurity Class Specific Examples Reason for Presence Relative Polarity
Starting Materials Thiophenol, 1-bromo-3-methyl-2-buteneIncomplete reactionThiophenol is more polar; the bromide is non-polar.
Reaction Intermediate Phenyl-3-methylbut-2-enyl sulfideIncomplete cyclizationSlightly less polar than the final product.[3]
Side-Products Dimerization products, polymeric materialsUnwanted side reactions during synthesisVariable, often higher polarity or much lower solubility.[1]
Oxidation Products This compound-1-oxide (sulfoxide)Air oxidation of the sulfur atomSignificantly more polar than the parent thiochroman.[10][11]
Catalyst Residues Phosphoric acid, phosphorus pentoxide remnantsCarryover from the cyclization stepHighly polar, will strongly adhere to silica.

Materials and Methods

Category Item Specifications/Purpose
Glassware & Equipment Chromatography ColumnBorosilicate glass, 2-5 cm diameter, with stopcock
Erlenmeyer Flasks / BeakersFor preparing solvent and slurry
Round Bottom FlasksFor collecting combined pure fractions
Test Tubes / Fraction CollectorFor collecting eluted fractions
Rotary EvaporatorFor solvent removal post-purification
TLC Tank and PlatesSilica gel 60 F₂₅₄ plates for analysis
UV LampFor visualization of TLC spots (254 nm)
Chemicals & Reagents Silica GelFor flash chromatography, 230-400 mesh (40-63 µm)
Hexanes / Petroleum EtherNon-polar component of mobile phase
Ethyl AcetatePolar modifier for mobile phase
Dichloromethane (DCM)Alternative solvent for sample loading/elution
Anhydrous Sodium SulfateFor drying combined fractions
Cotton or Glass WoolTo plug the bottom of the column
SandTo form a protective layer on top of the silica
Analytical Instruments NMR SpectrometerFor structural confirmation (¹H, ¹³C NMR)
GC-MS or HPLC SystemFor quantitative purity assessment.[12][13]

Detailed Purification Protocol

This protocol is divided into two essential stages: method development using Thin-Layer Chromatography (TLC) and the execution of the preparative Column Chromatography.

Part A: Method Development via Thin-Layer Chromatography (TLC)

The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[14]

  • Prepare TLC Chambers: Line two to three TLC chambers with filter paper and add different solvent systems for equilibration. Start with test mixtures of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate.

  • Analyze and Select: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Choose the solvent system that provides the best separation between the product spot and other major impurity spots. A common and effective system for this compound is 5% ethyl acetate in hexanes.[5]

Part B: Preparative Column Chromatography Workflow
  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom outlet.

    • Add a ~1 cm layer of sand over the plug.[15]

  • Packing the Column (Slurry Method):

    • In a beaker, mix silica gel with the initial, non-polar eluent (e.g., pure hexanes or the selected TLC solvent) to form a consistent slurry.

    • Pour the slurry into the column. Use a funnel to prevent spillage.

    • Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. The goal is a stable, homogenous bed of silica.

    • Once the silica has settled, add a final ~1 cm layer of sand on top to prevent disturbance during solvent addition. Never let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin adding the selected mobile phase (e.g., 5% Ethyl Acetate in Hexanes) to the column.[3][5]

    • Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting the eluent in sequentially numbered test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

    • Fractions containing the same single spot (corresponding to the pure product) can be grouped together.

  • Isolation of Pure Product:

    • Combine all fractions that contain the pure this compound into a single round bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting residue, typically a pale yellow oil, is the purified product.[3][5] Dry the product further under high vacuum to remove residual solvent.

Visualization of Workflow and Separation Principle

Purification Workflow Diagram```dot

Purification_Workflow Crude Crude Reaction Product TLC_Dev TLC Method Development Crude->TLC_Dev Pack_Col Pack Silica Column TLC_Dev->Pack_Col Select Eluent Load_Sample Dry Load Sample Pack_Col->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions via TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Rotovap Solvent Removal (Rotovap) Combine->Rotovap Pure_Product Pure this compound Rotovap->Pure_Product

Caption: Principle of chromatographic separation based on polarity.

Purity Assessment of Isolated Product

After isolation, the purity and identity of the this compound must be confirmed. A combination of analytical techniques is recommended for a comprehensive assessment. [16]

Technique Purpose Expected Result for Pure this compound
¹H NMR Structural Confirmation Appearance of characteristic peaks for aromatic protons, the two methylene groups, and the two geminal methyl groups.
¹³C NMR Structural Confirmation Presence of the correct number of carbon signals corresponding to the molecular structure.
GC-MS Purity & MW Confirmation A single major peak in the chromatogram with a mass spectrum showing the correct molecular ion (m/z = 178.08). [9]

| HPLC | Quantitative Purity | A single major peak, allowing for purity calculation (e.g., >98% by area normalization). [13][17]|

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed unevenly.- Re-optimize mobile phase with TLC.- Use a larger column or less sample.- Repack the column carefully, avoiding air bubbles. [15]
Cracked or Channeled Silica Bed - Column ran dry.- Solvents of vastly different polarity were switched abruptly.- Always keep the silica bed wet with solvent.- Use a gradient elution with gradual changes in solvent composition.
Product Elutes Too Quickly (Rf too high) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate).
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the proportion of the polar solvent.
Streaking of Spots on TLC - Sample is too concentrated.- Sample is acidic or basic (interacting with silica).- Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Conclusion

This application note details a robust and reliable method for the purification of this compound from a crude synthetic mixture using silica gel column chromatography. By systematically developing the mobile phase with TLC and following a meticulous column packing and elution procedure, researchers can achieve high purity of this critical pharmaceutical intermediate. The final verification of purity and structure using modern analytical techniques is a mandatory step to ensure the quality required for subsequent applications in drug discovery and development.

References

  • Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. PubMed. Available at: [Link]

  • Synthesis of 4,4-Dimethyl-6-acetylthiochroman. PrepChem.com. Available at: [Link]

  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed. Available at: [Link]

  • US Patent US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman. Google Patents.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Tazarotene with low dimer impurity for treating acne or psoriasis. Google Patents.
  • Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC - NIH. Available at: [Link]

  • Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. ACS Publications. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers. Available at: [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available at: [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. J-Stage. Available at: [Link]

  • The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Walsh Medical Media. Available at: [Link]

  • Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed. Available at: [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC - PubMed Central. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC - NIH. Available at: [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. Available at: [Link]

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Application Note: A Scalable and Robust Synthesis of 4,4-Dimethylthiochroman for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4-Dimethylthiochroman is a pivotal heterocyclic building block, most notably serving as a key intermediate in the synthesis of the third-generation retinoid, Tazarotene, which is used in the treatment of psoriasis and acne.[1] Its synthesis on an industrial scale demands a process that is not only high-yielding and cost-effective but also robust, safe, and environmentally conscious. This document provides a detailed, two-step synthetic protocol for the multi-kilogram production of this compound. The described methodology is grounded in established chemical principles and has been optimized for scalability, prioritizing operational safety and process efficiency. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline critical process parameters and analytical controls.

Introduction: The Strategic Importance of this compound

The thiochroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[2][3] The 4,4-dimethyl substitution pattern, in particular, offers metabolic stability and specific conformational properties to the molecule. The primary industrial driver for the synthesis of this compound is its role as a precursor to Tazarotene.[1] A scalable synthesis is therefore a critical step in the pharmaceutical supply chain for this important therapeutic agent.

The synthesis presented herein follows a classical and reliable pathway: (1) S-alkylation of thiophenol with a prenyl electrophile, followed by (2) an intramolecular acid-catalyzed cyclization. While the chemistry is straightforward, scaling this process introduces challenges related to heat management, reagent handling (particularly the noxious and toxic thiophenol), and purification. This guide addresses these challenges with practical, field-proven solutions.

Overall Synthetic Workflow

The production of this compound is achieved in two primary stages, designed to be performed sequentially, potentially with minimal isolation of the intermediate to improve process mass intensity.

G cluster_0 PART A: S-Alkylation cluster_1 PART B: Intramolecular Cyclization cluster_2 PART C: Purification & Analysis thiophenol Thiophenol reaction1 S-Alkylation Reaction thiophenol->reaction1 prenyl_bromide 1-Bromo-3-methyl-2-butene prenyl_bromide->reaction1 base Base (e.g., NaOH) Solvent (e.g., Acetone) base->reaction1 workup1 Aqueous Work-up & Solvent Removal reaction1->workup1 intermediate Phenyl-(3-methylbut-2-enyl)sulfide reaction2 Friedel-Crafts Cyclization intermediate->reaction2 Intermediate Transfer workup1->intermediate acid Acid Catalyst (e.g., PPA, P₂O₅/H₃PO₄) acid->reaction2 workup2 Quench & Extraction reaction2->workup2 crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation Crude Transfer workup2->crude_product final_product Pure this compound distillation->final_product analysis QC Analysis (GC, NMR, MS) final_product->analysis G cluster_0 Mechanism: Acid-Catalyzed Cyclization start Phenyl-(3-methylbut-2-enyl)sulfide protonated Protonated Alkene start->protonated 1 step1 + H⁺ carbocation Tertiary Carbocation Intermediate protonated->carbocation Resonance protonated->carbocation sigma_complex Sigma Complex (Wheland Intermediate) carbocation->sigma_complex 2 step2 Intramolecular Attack product This compound sigma_complex->product 3 H_plus_out H⁺ step3 Deprotonation (Rearomatization)

Caption: Simplified mechanism of the intramolecular Friedel-Crafts cyclization.

Detailed Protocol (Following 10 mol Scale)
  • Reactor Setup: In a separate, dry 20 L reactor, charge Polyphosphoric Acid (approx. 5 kg, ~5x weight of substrate). Begin stirring and heat to 80-90°C.

    • Expert Insight: PPA is highly viscous. Ensure the reactor's mechanical stirrer has sufficient torque. The reaction is moisture-sensitive, so a dry nitrogen atmosphere is crucial.

  • Substrate Addition: Add the crude Phenyl-(3-methylbut-2-enyl)sulfide (1.78 kg, 10 mol) from Part A dropwise to the hot PPA over 1-2 hours. The addition is exothermic; use the reactor jacket to maintain the internal temperature between 90-100°C.

  • Reaction Monitoring: Hold the reaction mixture at 95-100°C for 2-3 hours. Monitor for completion by quenching a small sample, extracting it, and analyzing by GC.

  • Quenching (Critical Step): Cool the reactor to 50-60°C. In a separate, larger vessel (e.g., 50 L reactor) charge crushed ice (15 kg) and water (10 L). VERY SLOWLY transfer the viscous reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and potentially hazardous step that must be done with extreme care and temperature control, keeping the quench pot below 30°C.

  • Extraction: Once the quench is complete, transfer the aqueous slurry to a suitable vessel and extract with toluene (2 x 4 L).

  • Neutralization and Washing: Combine the organic extracts. Wash sequentially with water (5 L), 5% sodium bicarbonate solution (until effervescence ceases), and finally brine (5 L).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a brown or yellow oil.

Part C: Purification and Final Product Characterization

For pharmaceutical applications, high purity is essential. The primary method for purifying this compound on a large scale is vacuum distillation.

Protocol: Vacuum Distillation
  • Set up a distillation apparatus suitable for vacuum operation.

  • Charge the crude product into the distillation flask.

  • Apply vacuum (typically 1-5 mmHg) and slowly heat the flask using an oil bath.

  • Collect the fraction boiling at the appropriate temperature (approx. 110-115°C at 2 mmHg).

  • The purified this compound should be a colorless to pale yellow liquid. Expected yield from cyclization: 1.51-1.60 kg (85-90%). Overall yield: 80-88%.

Quality Control and Characterization

The final product must be analyzed to confirm its identity and purity.

Analysis TechniquePurposeExpected Result
GC-MS Identity & PurityPurity >99.0%. MS (EI): m/z 178 (M+), 163 (M-CH₃), 122. [4]
¹H NMR (400 MHz, CDCl₃)Structure Confirmationδ 7.25-7.00 (m, 4H, Ar-H), 3.05 (t, 2H, -S-CH₂-), 1.85 (t, 2H, -CH₂-C(CH₃)₂), 1.35 (s, 6H, -C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)Structure Confirmationδ 140.1, 134.5, 129.2, 126.5, 125.8, 124.0, 37.5, 35.1, 29.8, 26.4
Appearance Visual InspectionColorless to pale yellow liquid

Safety and Handling Considerations

  • Thiophenol: This is the most hazardous material in the process. It is highly toxic, flammable, and has a powerful, persistent stench. [5][6][7][8]Always handle in a certified chemical fume hood with appropriate PPE, including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat. [6]Keep a bleach solution available for deactivating the odor on surfaces.

  • Acid Quench: The quenching of PPA is extremely exothermic. The procedure must be performed slowly with efficient cooling and stirring to prevent uncontrolled boiling and splashing.

  • General Precautions: All steps should be performed in well-ventilated areas. Standard PPE (safety glasses, gloves, lab coat) is mandatory. Ensure emergency eyewash and safety showers are accessible. [6]

Conclusion

This application note outlines a scalable, efficient, and industrially viable process for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed protocols and safety measures, researchers and production chemists can reliably produce this key pharmaceutical intermediate in high yield and purity. The emphasis on process control, robust work-up procedures, and appropriate analytical validation ensures that the final product meets the stringent quality requirements of the drug development industry.

References

  • THIOPHENOL - Multichem. (n.d.). Multichem. [Link]

  • Material Safety Data Sheet - Thiophenol. (2008). Cole-Parmer. [Link]

  • Thiophenol. (n.d.). Wikipedia. [Link]

  • One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. (2023). Preprints.org. [Link]

  • Katritzky, A. R., & Button, M. A. C. (2001). Efficient Syntheses of Thiochromans via Cationic Cycloadditions. The Journal of Organic Chemistry, 66(16), 5545–5551. [Link]

  • He, C.-Y., et al. (2025). Brønsted acid-catalyzed hydrothiolation and cascade cyclization of allenes for the synthesis of thiochromane compounds. ResearchGate. [Link]

  • One-Pot Synthesis of Thiochromones. (2023). Preprints.org. [Link]

  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. (2023). Molecules, 28(8), 3409. [Link]

  • Efficient Syntheses of Thiochromans via Cationic Cycloadditions. (2001). ResearchGate. [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-640. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). ACS Omega, 3(1), 1030–1038. [Link]

  • Patel, B. R., et al. (2008). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman. U.S.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2023). Chemistry, 5(3), 1805-1815. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Purification of 4-Methylthio-3-butenyl isothiocyanate the Pungent Principle in Radish Roots by RP-HPLC. (1990). ResearchGate. [Link]

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Application Note: A Multi-technique Approach for the Structural Elucidation of 4,4-Dimethylthiochroman Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiochroman scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of pharmacological activities.[1][2][3][4][5] The 4,4-dimethylthiochroman core, in particular, offers a stable and synthetically accessible framework for the development of novel therapeutic agents.[6][7] Unambiguous structural characterization is a prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of intellectual property in drug discovery.[8][9] This guide provides a comprehensive, multi-technique workflow for the structural elucidation of novel this compound analogs, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The protocols and insights provided are designed to offer a robust, self-validating system for confident structure determination.

The Strategic Importance of Structural Verification

Our strategy relies on the principle of orthogonal data integration. Each analytical technique provides a different piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.

  • Mass Spectrometry (MS) : Establishes the molecular formula.

  • NMR Spectroscopy : Defines the molecular framework and connectivity.

  • X-ray Crystallography : Provides the definitive, unambiguous 3D structure in the solid state.

Core Technique I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[11][12][13] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound analogs, a combination of 1D and 2D NMR experiments is essential for complete assignment.[14][15]

Foundational 1D NMR: ¹H and ¹³C Spectra

The initial step involves acquiring standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide the fundamental census of atoms in the molecule.

  • ¹H NMR Causality : The chemical shift (δ) of a proton is dictated by its electronic environment. Protons on the aromatic ring will appear downfield (typically 6.8-7.5 ppm) due to anisotropic deshielding. The methylene protons adjacent to the sulfur atom (C2) and the benzylic carbon (C3) will have characteristic shifts around 2.8-3.2 ppm and 1.8-2.2 ppm, respectively. The two methyl groups at the C4 position are magnetically equivalent and will appear as a sharp singlet, typically upfield around 1.3-1.5 ppm.

  • ¹³C NMR Causality : The ¹³C spectrum provides a count of unique carbon atoms. The quaternary C4 carbon bearing the two methyl groups will have a distinct chemical shift (around 35-45 ppm). The aromatic carbons can be distinguished from the aliphatic carbons of the heterocyclic ring.

Table 1: Characteristic NMR Data for the this compound Scaffold

Note: Chemical shifts are approximate and can vary based on solvent and substitution on the aromatic ring.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (from 2D NMR)
C2-H₂~3.0 (t)~25Correlates with C3-H₂ (COSY) and C3, C4a (HMBC)
C3-H₂~1.9 (t)~30Correlates with C2-H₂ (COSY) and C2, C4, C4a (HMBC)
C4-~38Correlates with C4-CH₃, C3-H₂, C5-H (HMBC)
C4-CH₃~1.4 (s, 6H)~28Correlates with C3, C4, C4a (HMBC)
C5-H to C8-H6.8 - 7.5 (m)125 - 140Aromatic protons show COSY correlations. HMBC correlations to C4, C4a, and C8a are critical for assigning specific positions.
C4a, C8a-130 - 145 (quaternary)Key HMBC correlation points for linking the aliphatic and aromatic rings.
Advanced 2D NMR: Establishing Connectivity

While 1D NMR provides the parts list, 2D NMR experiments assemble the molecule. For routine structural confirmation, HSQC and HMBC are the most critical experiments.[14][15][16]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to. It is the definitive way to assign the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most crucial experiment for elucidating novel structures. It reveals correlations between protons and carbons that are two or three bonds away. The causality here is the long-range J-coupling. For example, observing a correlation from the singlet of the two methyl protons (~1.4 ppm) to the quaternary carbon C4 (~38 ppm) and the methylene carbon C3 (~30 ppm) provides unequivocal proof of the 4,4-dimethyl substitution pattern.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_structure Structural Conclusion H1 ¹H NMR HSQC HSQC H1->HSQC ¹J C-H Correlation HMBC HMBC H1->HMBC ²⁻³J C-H Correlation COSY COSY H1->COSY ¹H-¹H J-Coupling C13 ¹³C NMR & DEPT C13->HSQC C13->HMBC Proposed_Structure Proposed Structure HSQC->Proposed_Structure Data Integration HMBC->Proposed_Structure Data Integration COSY->Proposed_Structure Data Integration

Core Technique II: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula, which is a critical, non-negotiable starting point for elucidation.[17][18]

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can measure mass-to-charge ratios (m/z) to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental formula. For example, a measured m/z of 178.0816 for the [M+H]⁺ ion of this compound would uniquely correspond to the formula C₁₁H₁₅S⁺, ruling out other possibilities with the same nominal mass.[19]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, usually via collision-induced dissociation (CID).[20] The resulting fragmentation pattern provides valuable structural clues, acting as a "fingerprint" for the molecule. The logic of fragmentation is governed by the formation of the most stable carbocations and radicals.[21][22]

  • Expected Fragmentation : For the this compound scaffold, a primary and highly diagnostic fragmentation is the loss of a methyl group (a loss of 15 Da) to form a stable tertiary benzylic carbocation. Another common pathway is the retro-Diels-Alder (RDA) cleavage of the heterocyclic ring.

Table 2: Predicted Key MS/MS Fragments for a Generic this compound
m/z ValueLoss (Da)Identity of FragmentRationale
[M-15]⁺15[M - CH₃]⁺Loss of a methyl radical to form a stable cation.
[M-C₄H₈]⁺56[M - isobutylene]⁺Retro-Diels-Alder type fragmentation.
VariesVariesFragments from substituents on the aromatic ring.Dependent on the specific analog.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.[23] It provides precise bond lengths, bond angles, and conformational information in the solid state.[24][25] The primary challenge is often the experimental step of growing diffraction-quality single crystals.

The process involves mapping the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal. This pattern is then used to calculate a 3D model of the electron density, from which the atomic positions can be determined. Confirmation of a structure by X-ray crystallography provides the highest level of trustworthiness.

Integrated Elucidation Strategy: A Validating Workflow

The power of this multi-technique approach lies in the cross-validation of data. The process is sequential and logical, with each step confirming and building upon the last.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Data Acquisition for NMR
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified this compound analog directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed.

    • Cap the tube and gently vortex or invert to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition :

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for resolving complex spectra).

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H spectrum. Optimize spectral width, number of scans, and relaxation delay.

    • Acquire a ¹³C{¹H} spectrum. This is a longer experiment; an overnight acquisition is common.

    • Acquire 2D spectra (gCOSY, gHSQC, gHMBC) using standard gradient-selected pulse programs. Ensure the spectral widths in both dimensions are appropriate to capture all correlations. For HMBC, optimizing the long-range coupling delay (typically for J = 8-10 Hz) is key to observing crucial correlations to quaternary carbons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation :

    • Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent (e.g., methanol or acetonitrile).

    • Create a dilute working solution (~1-10 µg/mL) from the stock solution using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion ESI). The acid is added to promote protonation [M+H]⁺.

  • Data Acquisition :

    • Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.[10]

    • Use a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • Acquire data in positive or negative ion mode, depending on the nature of the analyte. For most thiochroman analogs, positive ion mode is preferred.

    • Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy (<5 ppm).

    • For MS/MS, set the instrument to select the determined m/z of the molecular ion and apply a range of collision energies to generate a rich fragmentation spectrum.

Protocol 3: Screening for Single Crystal Growth
  • Method Selection : Vapor diffusion (hanging drop or sitting drop) is the most common and effective method for screening.

  • Screening :

    • Prepare a concentrated solution of the highly purified compound (~10-50 mg/mL) in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane).

    • Use a commercial crystal screen kit or prepare a grid of crystallization conditions, varying parameters such as precipitant (e.g., hexanes, isopropanol, ethanol) and temperature.

    • In a typical sitting drop experiment, mix 1 µL of the compound solution with 1 µL of the precipitant solution in a well, which is then sealed over a larger reservoir of the precipitant.

    • The system is left undisturbed. Slow evaporation of the more volatile solvent from the drop into the reservoir increases the concentration of the compound, ideally leading to nucleation and crystal growth over days or weeks.

  • Analysis :

    • Monitor the drops periodically under a microscope for the formation of single, well-defined crystals.

    • Once suitable crystals are obtained, they can be mounted and analyzed using an X-ray diffractometer.

References

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Application Notes and Protocols for Monitoring the Progress of 4,4-Dimethylthiochroman Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to monitoring the progress of chemical reactions involving 4,4-Dimethylthiochroman. As a key structural motif in various pharmacologically active compounds and functional materials, the ability to reliably track the synthesis and subsequent derivatization of this compound is paramount for reaction optimization, yield maximization, and impurity profiling.[1][2] This guide details several robust analytical protocols, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, principles of in-situ reaction monitoring are discussed. For each technique, a detailed experimental protocol is provided, accompanied by insights into data interpretation and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a sulfur-containing heterocyclic compound that serves as a versatile precursor in organic synthesis.[3] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as anti-leishmanial agents and selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer.[2][4] The precise control over reactions involving this scaffold is crucial for the synthesis of pure, well-characterized compounds. Effective reaction monitoring allows for the determination of reaction endpoints, the identification of intermediates, and the detection of side products, all of which are critical for developing scalable and efficient synthetic processes.[5]

Foundational Monitoring: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[6][7] It provides a quick snapshot of the reaction's progress by separating the starting materials, products, and byproducts based on their polarity.[6][7]

Principle of TLC Monitoring

TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluent).[8] Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values. By spotting the reaction mixture alongside the starting material, one can visually track the consumption of the reactant and the formation of the product.[9]

Protocol for TLC Monitoring

Materials:

  • TLC plates (silica gel 60 F254)[6][8]

  • Developing chamber

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)[10][11]

  • Capillary tubes for spotting[7]

  • UV lamp (254 nm) for visualization[8]

  • Staining solution (e.g., potassium permanganate stain)[8]

Procedure:

  • Eluent Selection: Choose an appropriate eluent system that provides good separation between the starting material and the expected product (typically aiming for an Rf of 0.3-0.4 for the starting material).[9] A common starting point for thiochroman derivatives is a mixture of hexanes and ethyl acetate.[10][11]

  • Chamber Saturation: Pour the eluent into the developing chamber to a depth of about 0.5 cm, cover it, and allow the atmosphere inside to become saturated with solvent vapors.[6]

  • Spotting the Plate: On a TLC plate, draw a faint pencil line about 1 cm from the bottom.[6] Using a capillary tube, spot the starting material on the left, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture on the right.[9]

  • Development: Carefully place the TLC plate into the chamber, ensuring the eluent level is below the starting line, and cover the chamber.[6]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry.[6] Visualize the spots under a UV lamp.[8] If the compounds are not UV-active, use a chemical stain like potassium permanganate.[8]

Data Interpretation:

  • Reaction Progression: The intensity of the starting material spot will decrease over time, while the product spot will intensify.

  • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible.[11]

  • Side Products: The appearance of new spots indicates the formation of side products.

Quantitative Analysis: Chromatographic Methods

While TLC is excellent for qualitative assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer quantitative data on reaction progress, conversion, and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound and its derivatives, GC-MS is a powerful analytical tool.[12] It separates compounds based on their boiling points and provides mass spectral data for identification.[12][13]

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound reactions.

Protocol for GC-MS Monitoring:

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent).

  • Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate).[14]

  • Add a known concentration of an internal standard (a compound not present in the reaction mixture with a similar retention time).

Instrumentation Parameters (Example):

Parameter Setting
Column HP-5 MS (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Oven Program Start at a suitable temperature (e.g., 80 °C), hold for 1 min, then ramp to a final temperature (e.g., 280 °C) at 10-20 °C/min.
MS Detector Electron Impact (EI) ionization at 70 eV[15]

| Scan Range | 50-500 m/z |

Data Analysis:

  • Identify the peaks for the starting material, product, and internal standard based on their retention times and mass spectra.

  • Integrate the peak areas.

  • Calculate the relative response factor of the analyte to the internal standard.

  • Determine the concentration of the starting material and product over time to calculate reaction kinetics and conversion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It separates components based on their affinity for the stationary and mobile phases.

Protocol for HPLC Monitoring:

Sample Preparation:

  • Take a small aliquot from the reaction mixture.

  • Quench the reaction and dilute with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Instrumentation Parameters (Example):

Parameter Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile (or methanol), both with 0.1% formic acid or trifluoroacetic acid.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C

| Detector | UV-Vis detector set at a wavelength where the analyte and product have significant absorbance. |

Data Analysis:

  • Similar to GC-MS, identify and integrate the peaks corresponding to the starting material and product.

  • Create a calibration curve with standards of known concentrations to accurately quantify the components of the reaction mixture.

Structural Elucidation and In-Situ Monitoring: Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for reaction monitoring.[16][17] It provides detailed information about the molecular structure of the compounds in the reaction mixture.[16]

Advantages of NMR for Reaction Monitoring:

  • Non-invasive: Samples can often be analyzed directly without extensive workup.[17]

  • Quantitative: The integral of an NMR signal is directly proportional to the number of protons, allowing for accurate quantification.[16]

  • Structural Information: Provides detailed structural information on reactants, intermediates, and products.[16]

Protocol for NMR Monitoring:

  • Acquire a reference ¹H NMR spectrum of the starting material and the expected product.

  • At various time points, withdraw an aliquot from the reaction, quench it if necessary, and dissolve it in a deuterated solvent.

  • Acquire a ¹H NMR spectrum of the reaction mixture.

  • Identify characteristic peaks for the starting material and product that do not overlap with other signals.

  • By comparing the integrals of these peaks, the relative concentrations of the starting material and product can be determined over time.

In-Situ Reaction Monitoring

In-situ (or real-time) monitoring techniques, such as Raman and mid-infrared (IR) spectroscopy, provide continuous data on the reaction as it happens, without the need for sampling.[5][18][19] This allows for a deeper understanding of reaction kinetics and mechanisms.[5]

Workflow for In-Situ Monitoring

Caption: General workflow for in-situ reaction monitoring.

Principles and Considerations:

  • Raman Spectroscopy: This technique is particularly useful for reactions in aqueous media and can provide information on specific functional groups.[18] A unique and intense Raman band for the product is identified and used to track its formation.[18]

  • FTIR Spectroscopy: Provides information about the vibrational modes of molecules and is excellent for tracking changes in functional groups throughout a reaction.

  • Probe Selection: The probe must be chemically inert to the reaction mixture and able to withstand the reaction conditions (temperature and pressure).[19]

  • Calibration: For quantitative analysis, a calibration model is often developed by correlating the spectral data with offline measurements (e.g., HPLC).[20]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
TLC: Streaky Spots Sample is too concentrated; Eluent is too polar.Dilute the sample; Use a less polar eluent system.
GC-MS: Poor Peak Shape Column contamination; Inlet temperature too low.Bake out the column; Increase the inlet temperature.
HPLC: Drifting Baseline Column not equilibrated; Mobile phase composition changing.Allow sufficient time for column equilibration; Ensure proper mixing of mobile phase components.
NMR: Broad Peaks Sample contains paramagnetic impurities; Poor shimming.Filter the sample through a small plug of silica; Re-shim the spectrometer.
In-Situ: Noisy Spectrum Probe is not fully immersed; Bubbles in the reaction mixture.Ensure the probe is properly positioned; Degas the reaction mixture or use a baffled reactor.

Conclusion

The successful synthesis and development of this compound-based compounds rely on the rigorous application of analytical monitoring protocols. This guide provides a detailed framework for researchers to select and implement the most appropriate techniques for their specific reaction. From the rapid qualitative assessment offered by TLC to the quantitative and structural insights provided by GC-MS, HPLC, and NMR, a multi-faceted approach to reaction monitoring is key. The adoption of in-situ monitoring techniques further enhances process understanding and control. By adhering to these protocols and principles, researchers can ensure the development of robust, efficient, and reproducible synthetic methodologies.

References

  • Benchchem. (n.d.). How to remove impurities from 6-Ethynyl-4,4-dimethylthiochroman synthesis.
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  • PrepChem.com. (n.d.). Synthesis of 4,4-Dimethyl-6-acetylthiochroman.
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  • ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion....
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  • PubMed. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 4,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS).
  • MDPI. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021).
  • PubMed. (2023). Gas chromatography with mass spectrometry analysis of 4,4-dimethylsterols and 4-methylsterols in edible oils after their enrichment by means of solid phase extraction.

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The Strategic Utility of 4,4-Dimethylthiochroman in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The inherent structural diversity and rich electronic properties of these molecules make them privileged scaffolds in drug discovery and functional materials development. Within this context, 4,4-Dimethylthiochroman emerges as a particularly intriguing and under-utilized starting material. Its unique structural features—a thiochroman core, a gem-dimethyl group at the C4 position, and an aromatic ring amenable to functionalization—offer a powerful platform for the construction of complex molecular architectures. The gem-dimethyl substitution not only enhances solubility and metabolic stability in drug candidates but also influences the reactivity of the thiochroman ring system in predictable and synthetically useful ways.

This comprehensive guide provides detailed application notes and protocols for the strategic use of this compound in the synthesis of a diverse array of heterocyclic compounds. We will explore both the direct functionalization of the thiochroman core and its transformation into a versatile thiochroman-4-one intermediate, which serves as a gateway to a variety of fused heterocyclic systems. The protocols herein are designed to be robust and reproducible, with a focus on the underlying mechanistic principles to empower researchers to adapt and innovate.

Part 1: Direct Functionalization of the this compound Aromatic Ring

The most direct approach to elaborating the this compound scaffold is through electrophilic aromatic substitution on the benzene ring. The thioether moiety is an ortho-, para-director, and the C6 position is often favored for substitution. A prime example of this is the Friedel-Crafts acylation, which introduces a key carbonyl functional group for further derivatization.

Protocol 1.1: Friedel-Crafts Acylation for the Synthesis of 6-Acetyl-4,4-dimethylthiochroman

This protocol details the introduction of an acetyl group at the C6 position of this compound, a crucial first step for many synthetic routes. The choice of a Lewis acid catalyst like stannic chloride is critical for activating the acylating agent and promoting the electrophilic substitution.

Experimental Workflow for Friedel-Crafts Acylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Start Dissolve this compound and Acetyl Chloride in Benzene Cooling Cool solution in an ice bath Start->Cooling Addition Add Stannic Chloride dropwise Cooling->Addition Stirring Stir at room temperature for 12 hours Addition->Stirring Quench Add Water and HCl, then reflux Stirring->Quench Extraction Separate organic layer and extract aqueous layer with Benzene Quench->Extraction Wash Wash combined organic layers with Na2CO3, water, and brine Extraction->Wash Drying Dry over MgSO4 Wash->Drying Evaporation Remove solvent in vacuo Drying->Evaporation Chromatography Purify by flash chromatography Evaporation->Chromatography Distillation Further purify by Kugelrohr distillation Chromatography->Distillation Product Obtain 6-Acetyl-4,4-dimethylthiochroman as a pale yellow oil Distillation->Product

Caption: Workflow for the synthesis of 6-Acetyl-4,4-dimethylthiochroman.

Materials:

  • This compound

  • Acetyl chloride

  • Stannic chloride

  • Benzene (anhydrous)

  • Hydrochloric acid (concentrated)

  • 5% Sodium carbonate solution

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for flash chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous benzene.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add stannic chloride (1.3 eq) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Carefully quench the reaction by adding water, followed by concentrated hydrochloric acid.

  • Heat the mixture to reflux for 30 minutes to hydrolyze any remaining tin complexes.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with several portions of benzene.

  • Combine all organic fractions and wash sequentially with a 5% sodium carbonate solution, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% ethyl acetate).

  • For higher purity, the product can be further purified by Kugelrohr distillation to yield 6-acetyl-4,4-dimethylthiochroman as a pale yellow oil.[1]

Part 2: Oxidation to the this compound-4-one Intermediate

A powerful strategy for expanding the synthetic utility of this compound is its oxidation to the corresponding this compound-4-one. This ketone intermediate is a versatile precursor for a wide range of condensation reactions to form fused heterocyclic systems.[2] While direct oxidation protocols for the 4,4-dimethyl derivative are not extensively reported, methods for oxidizing similar thiochroman structures can be readily adapted.

Protocol 2.1: Synthesis of this compound-4-one via Oxidation

This protocol provides a general method for the oxidation of the thioether to a sulfoxide, followed by a Pummerer-type rearrangement and hydrolysis, or direct oxidation of the benzylic methylene group. A common and effective method involves the use of an oxidizing agent such as sodium perborate.

Reaction Scheme for Oxidation to Thiochroman-4-one

start This compound product This compound-4-one start->product Oxidation reagents NaBO3·4H2O Glacial Acetic Acid reagents->product

Caption: Oxidation of this compound to its corresponding ketone.

Materials:

  • This compound

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add sodium perborate tetrahydrate (2.0-3.0 eq) portion-wise to the solution. An exotherm may be observed.

  • Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound-4-one.

Part 3: Synthesis of Fused Heterocycles from this compound-4-one

The carbonyl group of this compound-4-one is a synthetic linchpin, enabling the construction of various fused heterocyclic rings through condensation reactions. This section details protocols for the synthesis of pyrazole, thiazole, and pyrimidine derivatives.

Protocol 3.1: Synthesis of Fused Pyrazole Derivatives

The reaction of a ketone with hydrazine or its derivatives is a classic method for the synthesis of pyrazoles. Here, this compound-4-one is reacted with hydrazine hydrate to form a fused pyrazole ring system.

Reaction Scheme for Fused Pyrazole Synthesis

start This compound-4-one product Dimethyl-dihydro-thiochromeno[4,3-c]pyrazole start->product Condensation reagents Hydrazine Hydrate Ethanol, Acetic Acid (cat.) reagents->product

Caption: Synthesis of a fused pyrazole from this compound-4-one.

Materials:

  • This compound-4-one

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound-4-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure fused pyrazole derivative.

Protocol 3.2: Synthesis of Fused Pyrimidine Derivatives (Biginelli-type Reaction)

The Biginelli reaction is a multicomponent reaction that can be adapted to synthesize fused dihydropyrimidinones. In this protocol, this compound-4-one acts as the ketone component, reacting with an aldehyde and urea (or thiourea) under acidic catalysis.

Experimental Workflow for Fused Pyrimidine Synthesis

Start Combine this compound-4-one, Aldehyde, and Urea/Thiourea in Ethanol Catalyst Add catalytic amount of HCl Start->Catalyst Reflux Reflux the mixture for 12-24 hours Catalyst->Reflux Cooling Cool to room temperature Reflux->Cooling Precipitation Pour into ice water to precipitate the product Cooling->Precipitation Filtration Collect solid by filtration and wash with cold water Precipitation->Filtration Purification Recrystallize from a suitable solvent Filtration->Purification Product Obtain the fused pyrimidine derivative Purification->Product

Caption: Workflow for the Biginelli-type synthesis of fused pyrimidines.

Materials:

  • This compound-4-one

  • A selected aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound-4-one (1.0 eq), the chosen aldehyde (1.1 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker of ice water and stir. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid and recrystallize it from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure fused pyrimidine derivative.[3]

Data Summary

The following table summarizes the key transformations and the classes of heterocyclic compounds that can be synthesized from this compound.

Starting MaterialKey TransformationReagentsProduct Class
This compoundFriedel-Crafts AcylationAcetyl chloride, SnCl₄Functionalized Thiochroman
This compoundOxidationNaBO₃·4H₂OThiochroman-4-one
This compound-4-oneCondensationHydrazine HydrateFused Pyrazole
This compound-4-oneMulticomponent ReactionAldehyde, Urea/ThioureaFused Pyrimidine

Conclusion and Future Outlook

This compound is a versatile and valuable starting material for the synthesis of a range of heterocyclic compounds. Through direct functionalization or oxidation to the key thiochroman-4-one intermediate, chemists can access novel molecular scaffolds with potential applications in drug discovery and materials science. The protocols provided in this guide serve as a foundation for further exploration and derivatization of this promising building block. The inherent chirality of some of these fused systems, coupled with the metabolic blocking potential of the gem-dimethyl group, makes this an exciting area for future research, particularly in the development of new therapeutic agents.

References

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  • Bellinger, T. J., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(19), 6940.
  • Reddy, T. S., et al. (Year). Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu(i)-catalyzed C–H functionalization and cross-dehydrogenative C–S coupling reactions. Organic & Biomolecular Chemistry.
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Catalytic Routes to Thiochroman Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiochromans, sulfur-containing heterocyclic compounds, are privileged scaffolds in medicinal chemistry and materials science. Their unique structural and electronic properties have led to their incorporation into a wide array of biologically active agents, including anticancer, anti-HIV, and antimicrobial compounds.[1] The development of efficient and stereoselective methods for their synthesis is therefore a critical endeavor for researchers in drug discovery and organic synthesis. This guide provides an in-depth exploration of modern catalytic strategies for constructing the thiochroman core, focusing on the underlying principles, practical experimental protocols, and the rationale behind methodological choices. We will delve into the realms of transition-metal catalysis, asymmetric organocatalysis, and visible-light photoredox catalysis, offering researchers a comprehensive toolkit for accessing this valuable class of molecules.

Transition-Metal Catalysis: Harnessing d-Block Elements for C–S Bond Formation

Transition metals, particularly palladium, have become powerful tools for forging the crucial carbon-sulfur bonds required for thiochroman synthesis.[1] These methods often rely on intramolecular cyclization or cross-coupling reactions, offering high efficiency and functional group tolerance.[1][2][3][4]

Palladium-Catalyzed Intramolecular Cyclization

A prevalent strategy involves the palladium-catalyzed intramolecular cyclization of substrates containing both a thiol (or a precursor) and a suitably positioned unsaturated group (e.g., an alkene or alkyne).[1][5] The choice of catalyst, ligands, and reaction conditions is paramount for achieving high yields and selectivity.

Conceptual Workflow: Pd-Catalyzed Cyclization

The general workflow involves the activation of an aryl halide or triflate, followed by nucleophilic attack by a tethered thiol moiety.

G cluster_0 Experimental Setup cluster_1 Work-up & Purification A Flame-dried flask under N2 B Add Substrate (e.g., o-halophenyl alkyl sulfide) A->B Sequential Addition C Add Pd Catalyst (e.g., Pd(OAc)2) & Ligand (e.g., XPhos) B->C Sequential Addition D Add Base (e.g., K2CO3) & Solvent (e.g., Toluene) C->D Sequential Addition E Heat to Reaction Temperature (e.g., 80-110 °C) D->E Sequential Addition F Cool to RT & Filter E->F Reaction Completion G Concentrate in vacuo F->G H Purify via Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for a palladium-catalyzed intramolecular cyclization.

A plausible mechanism for the palladium-catalyzed synthesis of 2-aryl-4H-thiochromen-4-ones involves the coordination of a Lewis acid to the carbonyl and sulfinyl groups, activating the C-2 position.[6][7] Oxidative insertion of Pd(0) is followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the final product.[6][7]

Application Protocol 1: Synthesis of 2-Aryl-4H-thiochromen-4-one via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a concise and efficient cross-coupling strategy to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids.[6][7] The reaction utilizes a palladium(II) catalyst system with XPhos as the optimal ligand, in conjunction with a Lewis acid co-catalyst.[6][7]

Materials:

  • 2-(Methylsulfinyl)-4H-thiochromen-4-one (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • XPhos (0.1 equiv)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, nitrogen atmosphere setup, heating mantle, and magnetic stirrer.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(methylsulfinyl)-4H-thiochromen-4-one (0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 0.1 equiv), XPhos (23.8 mg, 0.05 mmol, 0.1 equiv), and Zn(OTf)₂ (36.4 mg, 0.1 mmol, 0.2 equiv).

  • Add anhydrous DMF (3.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2-aryl-4H-thiochromen-4-one derivative.

Data Summary: Scope of Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-ones [6]

EntryArylboronic Acid SubstituentProductYield (%)
14-Methyl3b 67
24-Methoxy3c 62
34-(Benzyloxy)3f 56
44-Fluoro3g 65
54-Nitro3h 61
64-(Trifluoromethyl)3k 38
74-(Methoxycarbonyl)3l 58
83-Hydroxy3j 50

Reaction conditions: 2-(methylsulfinyl)-4H-thiochromen-4-one (0.5 mmol), arylboronic acid (2 equiv), Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)₂ (0.2 equiv) in DMF at 80 °C for 6 h.

Asymmetric Organocatalysis: Chiral Small Molecules for Stereocontrol

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of chiral molecules, including thiochroman derivatives.[8][9] Chiral phosphoric acids (CPAs) are particularly effective catalysts in this domain, capable of activating substrates through hydrogen bonding and inducing high levels of stereocontrol.[10][11][12]

Chiral Phosphoric Acid (CPA) Catalyzed Cycloadditions

CPAs can catalyze asymmetric cycloaddition reactions to construct the thiochroman skeleton with high enantioselectivity.[13] These catalysts function as bifunctional promoters, activating both the nucleophile and the electrophile through a network of hydrogen bonds within a well-defined chiral pocket.[14]

Catalytic Cycle: CPA-Catalyzed Asymmetric Reaction

The mechanism often involves the protonation of one reactant by the CPA to form a chiral ion pair, which then reacts with the second reactant in a highly stereocontrolled manner.

G CPA Chiral Phosphoric Acid (CPA-H) Intermediate Activated Complex [SubA-H]⁺[CPA]⁻ CPA->Intermediate Protonation SubA Substrate A (e.g., Imine) SubA->Intermediate SubB Substrate B (e.g., Nucleophile) Product Chiral Product SubB->Product Intermediate->Product Nucleophilic Attack by Substrate B Product->CPA Catalyst Regeneration

Caption: Simplified catalytic cycle for a CPA-catalyzed asymmetric reaction.

Application Protocol 2: Asymmetric Synthesis of Thiochromenes via Acyl Transfer Cascade

This protocol describes a novel, reagent-free catalytic method for synthesizing 2-substituted thiochromenes from α,β-unsaturated thioesters with high enantioselectivity and yield.[15][16] The reaction is catalyzed by amidine-based catalysts like homobenzotetramisole (HBTM) and proceeds with carbon dioxide as the only byproduct.[15][16][17]

Materials:

  • α,β-Unsaturated thioester (1.0 equiv)

  • Homobenzotetramisole (HBTM) catalyst (e.g., 5-10 mol%)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Standard glassware, nitrogen atmosphere setup, and magnetic stirrer.

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the α,β-unsaturated thioester (0.2 mmol, 1.0 equiv) and the HBTM catalyst (0.01-0.02 mmol, 5-10 mol%).

  • Add the anhydrous solvent (1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC).

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted thiochromene.

Data Summary: HBTM-Catalyzed Asymmetric Synthesis of Thiochromenes [15][16]

EntrySubstrate R GroupCatalystYield (%)ee (%)
1PhenylHBTM9596
24-ChlorophenylHBTM9895
32-NaphthylHBTM9697
42-ThienylHBTM9194
5CyclohexylHBTM8592

Reactions were typically run with 10 mol% of the catalyst in CH₂Cl₂ at room temperature.

Visible-Light Photoredox Catalysis: A Green Approach

Visible-light photoredox catalysis has recently gained prominence as a sustainable and powerful tool for organic synthesis.[18][19][20] These methods utilize light energy to drive chemical reactions under mild conditions, often avoiding the need for harsh reagents or high temperatures.[18][21]

Photocatalyst-Free C–S Cross-Coupling

Remarkably, certain thiochroman syntheses can proceed under visible light irradiation without the need for an external photocatalyst.[22][23] These reactions are believed to proceed through a photoinduced electron transfer (PET) mechanism, where an electron-donor-acceptor (EDA) complex forms between the reactants and absorbs light to initiate the reaction cascade.[22][23]

Application Protocol 3: Photocatalyst-Free Domino Synthesis of Thiochromane Derivatives

This protocol is based on an efficient visible-light-mediated, photocatalyst-free C–S cross-coupling reaction for the synthesis of thiochromane derivatives.[23] The reaction proceeds via a domino sequence of C-S bond formation, sulfa-Michael addition, and an aldol reaction.[22]

Materials:

  • Aryl thiol (1.0 equiv)

  • α,β-Unsaturated aldehyde or ketone (1.2 equiv)

  • Base (e.g., DBU, 1.5 equiv)

  • Solvent (e.g., Acetonitrile)

  • Blue LED light source (e.g., 40W, λ = 450-455 nm)

  • Standard glassware, magnetic stirrer.

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the aryl thiol (0.3 mmol, 1.0 equiv) and the α,β-unsaturated carbonyl compound (0.36 mmol, 1.2 equiv) in acetonitrile (2.0 mL).

  • Add the base (e.g., DBU, 0.45 mmol, 1.5 equiv) to the mixture.

  • Seal the vial and place it at a distance of approximately 5-7 cm from the blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The synthesis of thiochroman derivatives has been significantly advanced by the development of innovative catalytic methods. Transition-metal catalysis, particularly with palladium, offers robust and versatile routes with broad substrate scope. Asymmetric organocatalysis, especially using chiral phosphoric acids, provides unparalleled control over stereochemistry, enabling the synthesis of enantiopurified thiochromans. Finally, visible-light photoredox catalysis represents a green and mild alternative, opening new avenues for C-S bond formation under environmentally benign conditions. The protocols and data presented herein serve as a practical guide for researchers to select and implement the most suitable catalytic strategy for their specific synthetic targets in the pursuit of novel therapeutics and materials.

References

  • Ahlemeyer, N. A., & Birman, V. B. (2016). Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade. Organic Letters, 18(14), 3454–3457. [Link][15][16]

  • Sundaravelu, N., & Nandy, A. (2021). Visible Light Mediated Photocatalyst Free C–S Cross Coupling: Domino Synthesis of Thiochromane Derivatives via Photoinduced Electron Transfer. Lookchem. [Link][22]

  • Murugappan, S., Kuthe, P. V., Sekhar, K. V. G. C., & Sankaranarayanan, M. (2024). Recent developments in thiochromene chemistry. RSC Publishing. [Link][1]

  • Sundaravelu, N., Nandy, A., et al. (2021). Visible Light Mediated Photocatalyst Free C–S Cross Coupling: Domino Synthesis of Thiochromane Derivatives via Photoinduced Electron Transfer. Organic Letters, 23(8), 3048–3053. [Link][23]

  • Ahlemeyer, N. A., & Birman, V. B. (2016). Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade. PubMed. [Link][16]

  • Liao, W., Hou, J., Tang, H., Guo, X., Sheng, G., & Jin, M. (2023). Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives. Organic Letters, 25(35), 6352–6356. [Link][18][21]

  • Geng, Z.-C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry, 79(22), 10772–10785. [Link]

  • Jolly, P., & Singh, V. K. (2017). Organocatalyzed Asymmetric Synthesis of Thiacycles. ResearchGate. [Link][8]

  • Guan, Z., et al. (2022). Selective Radical Cascade (4+2) Annulation with Olefins towards the Synthesis of Chroman Derivatives via Organo-Photoredox Catalysis. ResearchGate. [Link]

  • Wu, Y.-L., et al. (2022). A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature. Organic Chemistry Frontiers. [Link]

  • Al-shaikh, H. A., et al. (2021). Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. ACS Omega. [Link]

  • Wang, S., et al. (2021). Photocatalytic radical-promoted cyclization of thiomethyl ynones with aldehydes: synthesis of thiochromones. Request PDF on ResearchGate. [Link]

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  • De, C. K., & Waser, J. (2016). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Infoscience, EPFL. [Link]

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  • Chen, Y., et al. (2021). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]

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  • Wang, Y., et al. (2022). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [Link][13]

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  • Wang, W., et al. (2023). Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. National Institutes of Health (NIH). [Link][10]

  • Lima, C. G. S., et al. (2020). Synthesis of thiochromanones from substituted chalcones. ResearchGate. [Link]

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  • Ghosh, A., & Ali, D. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. ResearchGate. [Link][2]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,4-Dimethylthiochroman Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethylthiochroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your product.

Introduction

This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the retinoid drug Tazarotene.[1] The synthesis is typically a two-step process involving the formation of an acyclic sulfide followed by an acid-catalyzed intramolecular cyclization. While the synthesis is well-established, achieving optimal yields and purity can be challenging. This guide provides a comprehensive overview of the reaction, detailed protocols, and solutions to common experimental hurdles.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds in two main stages:

  • S-alkylation of Thiophenol: Thiophenol is reacted with 1-bromo-3-methyl-2-butene in the presence of a base to form phenyl-3-methylbut-2-enyl sulfide.

  • Intramolecular Friedel-Crafts Cyclization: The intermediate sulfide undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the final product, this compound.[1]

Reaction_Scheme cluster_0 Step 1: S-alkylation cluster_1 Step 2: Intramolecular Cyclization thiophenol Thiophenol sulfide_intermediate Phenyl-3-methylbut-2-enyl sulfide thiophenol->sulfide_intermediate + bromo_intermediate 1-Bromo-3-methyl-2-butene bromo_intermediate:s->sulfide_intermediate:n Reflux base NaOH / Acetone base:s->sulfide_intermediate:n sulfide_intermediate_2 Phenyl-3-methylbut-2-enyl sulfide final_product This compound sulfide_intermediate_2->final_product Reflux acid_catalyst P₂O₅ / H₃PO₄ acid_catalyst->final_product

Caption: Overall reaction scheme for the synthesis of this compound.

The mechanism of the cyclization step is a classic example of an intramolecular Friedel-Crafts alkylation. The acid catalyst protonates the double bond of the prenyl group, generating a tertiary carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the formation of the six-membered thiochroman ring system.

Reaction_Mechanism cluster_0 Mechanism of Intramolecular Cyclization start Phenyl-3-methylbut-2-enyl sulfide protonation Protonation of Alkene start->protonation H⁺ carbocation Tertiary Carbocation Intermediate protonation->carbocation cyclization Electrophilic Aromatic Substitution carbocation->cyclization Intramolecular Attack deprotonation Deprotonation cyclization->deprotonation product This compound deprotonation->product -H⁺

Caption: Plausible mechanism for the acid-catalyzed cyclization.

Detailed Experimental Protocols

The following protocols are based on established procedures and are designed to provide a reliable starting point for your synthesis.[1]

Protocol 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in acetone.

  • Addition of Thiophenol: To the stirred solution, add thiophenol dropwise at room temperature.

  • Addition of Alkyl Halide: Following the addition of thiophenol, add 1-bromo-3-methyl-2-butene dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the acetone under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethylene dichloride or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add the crude phenyl-3-methylbut-2-enyl sulfide and a suitable solvent such as benzene or ethylene dichloride (EDC).[1]

  • Catalyst Addition: Carefully add phosphorus pentoxide and phosphoric acid to the stirred solution. The addition of phosphorus pentoxide can be exothermic.

  • Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours.[1] Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it over ice water to quench the reaction.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 9:1) to yield pure this compound as a pale yellow oil.[1]

ParameterStep 1: S-alkylationStep 2: Cyclization
Solvent Acetone or a biphasic system like EDC/Methanol[1]Benzene or Ethylene Dichloride (EDC)[1]
Base/Catalyst Sodium Hydroxide[1]Phosphorus pentoxide and Phosphoric acid[1]
Temperature RefluxReflux[1]
Reaction Time 8-12 hours[1]8-12 hours[1]
Work-up Aqueous extractionQuenching with ice water, followed by aqueous extraction
Purification Often used crudeFlash chromatography[1]

Troubleshooting Guide

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, NMR) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_purification Optimize Purification side_products->optimize_purification Yes increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes end Improved Yield incomplete_reaction->end No optimize_purification->end adjust_catalyst Adjust Catalyst Loading increase_time_temp->adjust_catalyst increase_time_temp->end adjust_catalyst->end

Caption: A logical workflow for troubleshooting low yields.

Q1: My yield of this compound is consistently low. What are the likely causes?

A1: Low yields in the cyclization step can often be attributed to several factors:

  • Catalyst Deactivation: Phosphorus pentoxide is highly hygroscopic. Moisture in the reagents or solvent will deactivate the catalyst, preventing the reaction from proceeding efficiently.[2] Ensure all reagents are anhydrous and use freshly opened containers of phosphorus pentoxide.

  • Insufficient Catalyst: The cyclization requires a sufficient amount of acid to act as both a catalyst and a dehydrating agent. Ensure the correct stoichiometry of phosphorus pentoxide and phosphoric acid is used.

  • Sub-optimal Temperature: While the reaction is typically run at reflux, the specific boiling point of the solvent (benzene vs. EDC) will affect the reaction rate. If the reaction is sluggish, ensure the reflux temperature is being reached and maintained.

  • Purity of the Starting Sulfide: Impurities in the phenyl-3-methylbut-2-enyl sulfide from the first step can interfere with the cyclization. While crude material is often used, purification by chromatography may be necessary if yields are consistently low.

Q2: I am observing the formation of a significant amount of a polymeric or tar-like substance in my cyclization reaction. How can I prevent this?

A2: The formation of polymeric byproducts is a common side reaction in Friedel-Crafts alkylations, especially when dealing with alkenes.[3] This can be caused by:

  • Intermolecular Reactions: The carbocation intermediate can be attacked by another molecule of the starting sulfide instead of undergoing intramolecular cyclization. This can be minimized by running the reaction at a higher dilution.

  • Excessive Heat or Reaction Time: Prolonged heating can lead to decomposition and polymerization. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

  • Highly Concentrated Acid: While a sufficient amount of acid is necessary, an overly concentrated or aggressive acidic environment can promote side reactions.

Q3: The purification of the final product by column chromatography is difficult, and I am getting impure fractions. What can I do?

A3: Purification challenges can arise from the presence of non-polar impurities or byproducts with similar polarity to the product.

  • Optimize your Solvent System: A good starting point for silica gel chromatography is a non-polar solvent system like hexane or petroleum ether with a small amount of a more polar solvent like ethyl acetate.[1] A shallow gradient of the polar solvent can improve separation.

  • Pre-adsorption of the Crude Product: Dissolving the crude oil in a minimal amount of a non-polar solvent and mixing it with a small amount of silica gel before loading it onto the column can sometimes improve resolution.

  • Alternative Purification Methods: If chromatography is ineffective, consider vacuum distillation. This compound is an oil and may be amenable to purification by Kugelrohr distillation.[4]

Frequently Asked Questions (FAQs)

Q1: Can other acids be used for the cyclization step?

A1: While phosphorus pentoxide in phosphoric acid is a common and effective reagent for this type of cyclization, other strong acids or Lewis acids could potentially be used.[5] For example, polyphosphoric acid (PPA) or strong sulfonic acids like p-toluenesulfonic acid have been used for similar cyclizations.[5] However, the reaction conditions would need to be re-optimized for each new catalyst system.

Q2: How critical is the purity of the thiophenol and 1-bromo-3-methyl-2-butene?

A2: The purity of the starting materials for the first step is crucial for achieving a good yield of the intermediate sulfide and minimizing side reactions. Impurities in the thiophenol can lead to undesired side products, while the quality of the alkyl bromide is important as it can undergo elimination or other side reactions. It is recommended to use reagents of high purity.

Q3: What are the key safety precautions to take during this synthesis?

A3: Several safety precautions should be observed:

  • Thiophenol: Thiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus Pentoxide: This is a highly corrosive and water-reactive substance. Handle with care, avoiding contact with skin and moisture. The quenching of the reaction should be done slowly and carefully by adding the reaction mixture to ice.

  • Solvents: Benzene is a known carcinogen and should be handled with appropriate personal protective equipment. Ethylene dichloride is also a hazardous solvent. Consider using a safer alternative if possible, though this may require re-optimization of the reaction.

Q4: Can this synthesis be scaled up?

A4: Yes, this synthesis has been performed on a commercial scale.[1] However, when scaling up, several factors need to be considered:

  • Heat Management: The addition of phosphorus pentoxide and the quenching of the reaction are exothermic and require efficient cooling and stirring to control the temperature.

  • Mechanical Stirring: For larger scale reactions, mechanical stirring is necessary to ensure efficient mixing.

  • Purification: Industrial-scale purification would likely involve distillation rather than chromatography.

Q5: How can I confirm the structure and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.[1]

References

  • Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • Synthesis of 4,4-Dimethyl-6-acetylthiochroman. PrepChem.com. [Link]

  • Modern Friedel-Crafts Chemistry. XIV. On the Cyclization of Selected Aryl Hydroxyalkyl Sulfides. Journal of the Chinese Chemical Society. [Link]

  • Modern Friedel-Crafts Chemistry.XI. Cyclization of Aryl Haloalkyl Sulfones, Arylsulfonylacyl Chlorides and Their Corresponding Sulfides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 4,4-Dimethylthiochroman. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis and purification.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable sulfur-containing heterocycle, often serving as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its synthesis typically involves two key steps: the S-alkylation of a thiophenol derivative followed by an intramolecular cyclization. The most common route involves the reaction of thiophenol with an isoprenoid-derived alkylating agent, such as 1-bromo-3-methyl-2-butene, to form an intermediate sulfide, which is then cyclized under acidic conditions. While seemingly straightforward, this process is often plagued by issues of low yield and difficult purification, necessitating a robust understanding of the underlying reaction mechanisms and potential side reactions.

This guide provides a structured approach to troubleshooting, focusing on the causality behind experimental choices to empower you to optimize your synthetic protocols effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering detailed explanations and actionable solutions.

Problem 1: Low Yield of the Crude Product

Q: My overall yield of crude this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be traced back to inefficiencies in either the initial S-alkylation step or the subsequent cyclization.

Root Cause Analysis & Corrective Actions:

  • Inefficient S-Alkylation: The initial formation of the phenyl-3-methylbut-2-enyl sulfide intermediate is crucial. Incomplete reaction can be a major contributor to low overall yield.

    • Causality: The reaction is a nucleophilic substitution where the thiophenolate anion attacks the alkyl halide. The efficiency of this step depends on the complete deprotonation of thiophenol and the reactivity of the alkylating agent.

    • Solution:

      • Ensure Complete Thiophenolate Formation: Use a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent system (e.g., methanol/ethylene dichloride) to ensure complete deprotonation of thiophenol before adding the alkylating agent.

      • Optimize Reaction Time and Temperature: The S-alkylation is often conducted at reflux. Ensure the reaction is heated adequately and for a sufficient duration (typically 8-12 hours) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Check the Quality of the Alkylating Agent: 1-Bromo-3-methyl-2-butene can degrade over time. Use a fresh or purified batch of the reagent.

  • Ineffective Cyclization: The acid-catalyzed intramolecular Friedel-Crafts type cyclization is the most critical and often problematic step.

    • Causality: This reaction proceeds via the formation of a carbocation intermediate. The stability of this carbocation and the nucleophilicity of the aromatic ring directly impact the cyclization efficiency. Deactivation of the aromatic ring or instability of the carbocation can lead to side reactions.[3][4]

    • Solution:

      • Choice and Amount of Acid Catalyst: Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and phosphoric acid are commonly used. These act as both catalyst and dehydrating agent. Ensure a sufficient amount of the acid is used to drive the reaction. In some cases, stronger Lewis acids like aluminum chloride might be employed, but they can also promote side reactions.[5]

      • Temperature Control: The cyclization often requires elevated temperatures. However, excessively high temperatures can lead to charring and decomposition. A temperature range of 80-120°C is typically a good starting point, but optimization is key.

      • Anhydrous Conditions: The presence of water can quench the acid catalyst and interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC and complex NMR spectra. What are the common impurities and how can I minimize their formation?

A: The formation of impurities is a common challenge, arising from side reactions during both the alkylation and cyclization steps.

Common Impurities and Their Origins:

Impurity/ByproductPotential SourceRecommended Prevention Strategies
Unreacted Thiophenol Incomplete S-alkylation.Ensure stoichiometric or a slight excess of the alkylating agent and complete deprotonation of thiophenol.
Dialkylated Thiophenol Use of excess alkylating agent.Use a 1:1 molar ratio of thiophenol to the alkylating agent.
Polymerized Material Cationic polymerization of the alkene moiety in the intermediate sulfide under strong acid conditions.Maintain optimal reaction temperature during cyclization; avoid excessively high temperatures. Add the intermediate sulfide slowly to the pre-heated acid catalyst.
Isomeric Products Rearrangement of the carbocation intermediate during cyclization.While less common with the tertiary carbocation in this specific synthesis, using a milder acid catalyst or lower temperature might help if this is suspected.
Oxidized Byproducts (e.g., Sulfoxides) Air oxidation of the sulfur atom, especially during workup or purification.Handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.
Problem 3: Difficulty in Purifying this compound

Q: I am struggling to obtain a pure sample of this compound. What are the best purification methods?

A: The purification of sulfur-containing heterocycles can be challenging due to their potential for oxidation and the similar polarity of some byproducts to the desired product.[6]

Recommended Purification Workflow:

  • Aqueous Workup: After the cyclization reaction, quench the reaction mixture carefully by pouring it onto ice. This will hydrolyze the acid catalyst. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Filtration through a Silica Plug: To remove baseline impurities and some polar byproducts, it is often beneficial to pass the crude product through a short plug of silica gel, eluting with a non-polar solvent like hexane.

  • Flash Column Chromatography: This is the most effective method for separating this compound from closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar eluent system is recommended. Start with pure hexane and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. A typical gradient could be from 0% to 5% ethyl acetate in hexane. Monitor the fractions by TLC.

  • Distillation: For larger scale purifications or to remove non-volatile impurities after chromatography, Kugelrohr or vacuum distillation can be employed. This compound is a relatively high-boiling liquid, so a good vacuum is necessary to prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus pentoxide in the cyclization reaction?

A1: Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent. In the presence of phosphoric acid, it forms polyphosphoric acid (PPA), which acts as the proton source to initiate the carbocation formation and also removes the water generated during the reaction, driving the equilibrium towards the cyclized product.

Q2: Can I use other Lewis acids for the cyclization?

A2: Yes, other Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can be used.[5] However, these are often more aggressive and can lead to a higher degree of polymerization and other side reactions. The choice of catalyst should be optimized for your specific substrate and reaction conditions.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of this compound:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying the molecular weight of any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the product and detect non-volatile impurities.[7]

Q4: My reaction mixture turns dark brown or black during cyclization. Is this normal?

A4: Some darkening of the reaction mixture is common due to the strong acid and elevated temperatures. However, excessive darkening or the formation of a solid char is indicative of decomposition and polymerization. This can be mitigated by carefully controlling the reaction temperature and ensuring the starting materials are of high purity.

Experimental Protocols

Protocol 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide
  • To a solution of thiophenol (1.0 eq) in a 1:1 mixture of methanol and ethylene dichloride, add sodium hydroxide (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the thiophenolate.

  • Add 1-bromo-3-methyl-2-butene (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethylene dichloride.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • The solvent can be removed in vacuo to yield the crude sulfide, which can be used in the next step without further purification.

Protocol 2: Cyclization to this compound
  • In a separate flask, prepare a mixture of phosphorus pentoxide (2.0 eq) and phosphoric acid (10 eq).

  • Heat this mixture to 100°C with vigorous stirring.

  • Slowly add the crude phenyl-3-methylbut-2-enyl sulfide (1.0 eq) to the hot acid mixture.

  • Maintain the reaction at 100-120°C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

Visualizing the Process

Workflow for Optimizing Yield and Purity

G cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification Start Start: Thiophenol + Alkyl Halide Alkylation S-Alkylation Start->Alkylation Intermediate Phenyl-3-methylbut-2-enyl sulfide Alkylation->Intermediate LowYield Low Yield? Alkylation->LowYield Check Alkylation Efficiency Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Crude Crude this compound Cyclization->Crude Cyclization->LowYield Optimize Cyclization Conditions Impurities High Impurities? Cyclization->Impurities Identify & Minimize Side Reactions Workup Aqueous Workup Crude->Workup Adjust Base/Solvent Adjust Base/Solvent LowYield->Adjust Base/Solvent Solutions Optimize Temp/Time Optimize Temp/Time LowYield->Optimize Temp/Time Solutions Change Acid Catalyst Change Acid Catalyst LowYield->Change Acid Catalyst Solutions Control Stoichiometry Control Stoichiometry Impurities->Control Stoichiometry Solutions Modify Temperature Modify Temperature Impurities->Modify Temperature Solutions Inert Atmosphere Inert Atmosphere Impurities->Inert Atmosphere Solutions Chromatography Column Chromatography Workup->Chromatography Distillation Distillation Chromatography->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: A logical workflow for the synthesis, troubleshooting, and purification of this compound.

Reaction Mechanism Overview

G cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate Base (e.g., NaOH) Sulfide Phenyl-3-methylbut-2-enyl sulfide Thiophenolate->Sulfide AlkylHalide 1-Bromo-3-methyl-2-butene AlkylHalide->Sulfide Protonation Protonation of Alkene Sulfide->Protonation H+ (e.g., PPA) Carbocation Tertiary Carbocation Protonation->Carbocation Attack Intramolecular Electrophilic Attack Carbocation->Attack Deprotonation Deprotonation Attack->Deprotonation Product This compound Deprotonation->Product

Sources

Technical Support Center: Troubleshooting Guide for the Synthesis of Thiochromanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiochromanones. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these important sulfur-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to help you navigate the complexities of thiochromanone synthesis.

Thiochromanones are valuable precursors in the synthesis of various bioactive molecules and pharmaceuticals.[1][2][3] However, their synthesis can be challenging due to the nature of sulfur and the potential for side reactions.[4][5] This guide provides a question-and-answer format to directly address specific issues you might encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Thiochromanone Synthesis

Question: I am experiencing a low yield in my thiochromanone synthesis. What are the potential causes and how can I improve it?

Answer: Low yields in thiochromanone synthesis can stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Synthetic Strategy:

The choice of synthetic route significantly impacts the yield. The most common methods for synthesizing thiochromanones involve the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[1][4]

  • One-Pot Synthesis: Consider a one-pot synthesis from 3-(arylthio)propanoic acids, which can offer good yields (up to 81%) and reduce waste by eliminating the need for intermediate purification.[6] This method is often tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring.[4][6]

  • Starting Material Quality: Ensure the purity of your starting materials, such as thiophenols and acrylic acid derivatives. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

2. Optimize Reaction Conditions:

  • Catalyst and Acid Choice: The choice of acid is critical for the cyclization step. While strong acids like concentrated sulfuric acid are often used, they can sometimes lead to side reactions like demethylation, especially with methoxy-substituted substrates.[6] Polyphosphoric acid (PPA) is a common alternative. The amount of PPA and the reaction temperature should be optimized.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Dichloromethane is a common solvent for Friedel-Crafts acylations.[1]

  • Temperature and Reaction Time: These parameters are interdependent and need to be optimized for your specific substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_strategy Re-evaluate Synthetic Strategy start->check_strategy optimize_conditions Optimize Reaction Conditions check_strategy->optimize_conditions Strategy is sound success Improved Yield check_strategy->success Switched to One-Pot Synthesis purification Review Purification Protocol optimize_conditions->purification Optimization ineffective optimize_conditions->success Optimized Catalyst/Temp purification->success Improved Purification

Caption: A decision-making workflow for troubleshooting low yields in thiochromanone synthesis.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?

Answer: The formation of side products is a common issue, particularly when dealing with substrates that have multiple reactive sites.[5] Here are some common side products and strategies to mitigate their formation:

  • Polymerization: Acrylic acid and its derivatives can polymerize under acidic conditions. To avoid this, ensure that the addition of the acid is controlled, and the reaction temperature is kept within the optimal range.

  • Oxidation of Sulfur: The sulfur atom in thiochromanones can be oxidized to sulfoxides and sulfones, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.[7] Purging the reaction vessel with an inert gas like nitrogen or argon can help minimize oxidation.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers. Running the reaction at a lower concentration might favor the intramolecular pathway.

Table 1: Common Side Products and Mitigation Strategies

Side ProductPotential CauseMitigation Strategy
Polymer Polymerization of acrylic acid derivativesControl acid addition, maintain optimal temperature
Sulfoxide/Sulfone Oxidation of the sulfur atomUse an inert atmosphere (N₂ or Ar)[7]
Dimers/Oligomers Intermolecular reactionsLower the reaction concentration
Demethylated product Harsh acidic conditions on methoxy-substituted substratesUse a milder acid or optimize acid concentration[6]
Issue 3: Difficulty in Purification

Question: I am struggling to purify my target thiochromanone from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of thiochromanones can be challenging due to their polarity and potential for decomposition on certain stationary phases.

  • Column Chromatography: This is the most common method for purifying thiochromanones.

    • Stationary Phase: Silica gel is typically used. However, if your compound is acid-sensitive, you can neutralize the silica gel by washing it with a solution of triethylamine in the eluent and then re-equilibrating with the eluent.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of your reaction mixture.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method.[2] The choice of solvent is crucial and needs to be determined experimentally. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Handling of Thiols: If your synthesis involves unreacted thiols, be aware of their unpleasant odor and potential toxicity.[5] Work in a well-ventilated fume hood and quench any residual thiols with a mild oxidizing agent like hydrogen peroxide before disposal.

Issue 4: Unsuccessful Cyclization in Friedel-Crafts Reaction

Question: My Friedel-Crafts acylation to form the thiochromanone ring is not proceeding. What could be the issue?

Answer: The success of the intramolecular Friedel-Crafts acylation depends heavily on the reactivity of the aromatic ring and the electrophilicity of the acylating agent.[1][4]

  • Aromatic Ring Activation: The aromatic ring must be sufficiently activated for the electrophilic substitution to occur. Electron-donating groups on the aromatic ring will facilitate the reaction, while strong electron-withdrawing groups can hinder or prevent it.[6]

  • Lewis Acid Catalyst: For less reactive substrates, a stronger Lewis acid catalyst might be required. However, be cautious as harsher conditions can lead to side reactions.

  • Generation of the Acylium Ion: The carboxylic acid needs to be converted into a more reactive species, such as an acyl chloride or a mixed anhydride, to generate the acylium ion necessary for the cyclization.

Reaction Scheme: Intramolecular Friedel-Crafts Acylation

friedel_crafts reactant 3-(Arylthio)propanoic acid intermediate Acylium ion intermediate reactant->intermediate  Acid Catalyst (e.g., PPA) product Thiochromanone intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: The general mechanism of intramolecular Friedel-Crafts acylation for thiochromanone synthesis.[1][4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Thiochromones

This protocol is adapted from a method that has shown good yields for a variety of substrates.[4][6]

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(arylthio)propanoic acid in a suitable solvent (e.g., dichloromethane).

  • Acid Addition: Cool the solution in an ice bath and slowly add polyphosphoric acid (PPA) with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for the optimized time (monitor by TLC).

  • Workup: Pour the reaction mixture into ice water and stir until the PPA is fully dissolved.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Kaur, H. et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiochromanones and thioflavanones. [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

  • Guo, F. et al. (2020). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiochromones and thioflavones. [Link]

  • Murugappan, S. et al. (2024). Recent developments in thiochromene chemistry. RSC Advances, 14, 1-23. [Link]

  • Yu, L. et al. (2022). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Molecules, 27(19), 6591. [Link]

  • Suresh, R. et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Scilit. (2020). One-Pot Synthesis of Thiochromones. [Link]

  • Guo, F. et al. (2020). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]

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Technical Support Center: Overcoming Challenges in the Purification of 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,4-Dimethylthiochroman. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges encountered during purification, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in crude this compound typically originate from two main sources: unreacted starting materials and byproducts of the cyclization reaction. The synthesis often involves the acid-catalyzed cyclization of phenyl-3-methylbut-2-enyl sulfide.[1] Consequently, residual starting material and potential polymeric or oxidized side-products are common impurities. The reaction temperature can also influence the impurity profile, with lower temperatures sometimes reducing the formation of unwanted byproducts.[1]

Q2: My purified this compound is a yellow oil. Is this expected?

A2: Yes, it is common for purified this compound to present as a pale yellow oil.[2] The color intensity can be an indicator of purity. A darker yellow or brown color may suggest the presence of oxidized impurities or residual reagents from the synthesis. The sulfur atom in the thiochroman ring system can be susceptible to oxidation, which can lead to colored byproducts.[3]

Q3: What are the recommended storage conditions for this compound?

A3: Due to the potential for oxidation, it is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For long-term storage, -20°C is advisable.[4] For short-term laboratory use, refrigeration at 4°C is suitable. Avoid prolonged exposure to air and light to minimize degradation.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal for assessing purity.

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of the crude mixture and to monitor the progress of column chromatography.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities with distinct signals.[6][7]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[8][9]

  • Gas Chromatography (GC): Can be used for quantitative purity assessment if appropriate standards are available.

Troubleshooting Guide: Purification Workflows

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Persistent Impurities After Initial Extraction

Q: After my aqueous workup and solvent extraction, TLC analysis still shows multiple spots close to my product. What should I do?

A: This is a common scenario, especially when impurities have similar polarity to this compound. The primary and most effective solution is column chromatography.

Workflow: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[10] For this compound, silica gel is the recommended stationary phase.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Final Steps TLC 1. TLC Analysis to Determine Eluent Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Select Solvent System Pack 3. Pack the Column Slurry->Pack Load 4. Load Crude Product Pack->Load Ensure even loading Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Analyze each fraction Combine 8. Combine Pure Fractions Monitor->Combine Identify pure product Evaporate 9. Evaporate Solvent Combine->Evaporate Yields purified oil

Caption: Workflow for Column Chromatography Purification.

Protocol 1: Purification by Column Chromatography [2][11]
  • Select Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3.[12] A common starting point is a mixture of ethyl acetate and hexanes. A 5% ethyl acetate in hexanes mixture has been shown to be effective.[2]

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your non-polar eluent (e.g., hexane).

    • Pour the slurry into the column, tapping gently to ensure even packing and to remove air bubbles.[13]

    • Add another layer of sand on top of the packed silica gel to prevent disruption when adding solvent.[14]

  • Load the Sample:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elute and Collect:

    • Begin eluting with your chosen solvent system, starting with a lower polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

    • Collect fractions in test tubes.

  • Analyze Fractions:

    • Use TLC to analyze the collected fractions to identify which ones contain the pure product.[10]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound as a pale yellow oil.[2]

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Provides good resolution for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the elution of non-polar impurities first, followed by the product, and then more polar impurities.
TLC Visualization UV lamp (254 nm), Potassium Permanganate stainThe aromatic ring in the molecule allows for UV visualization. The sulfur moiety may react with an oxidizing stain.
Issue 2: Product "Oils Out" During Recrystallization

Q: I am attempting to purify by recrystallization, but the compound separates as an oil instead of forming crystals. What is happening?

A: "Oiling out" occurs when a compound melts in the hot solvent or when its solubility limit is exceeded at a temperature above its melting point.[15] This prevents the formation of a crystal lattice.

Troubleshooting Recrystallization

G Start Crude Product Oils Out Reheat Reheat to Dissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent Reduces supersaturation SlowCool Cool Slowly (Insulate Flask) AddSolvent->SlowCool Result Formation of Crystals SlowCool->Result AltPath If Oiling Persists SlowCool->AltPath Check for oil ChangeSolvent Change Solvent System (e.g., lower boiling point or mixed solvents) AltPath->ChangeSolvent ChangeSolvent->Reheat

Caption: Decision-making process for troubleshooting "oiling out".

Solutions for "Oiling Out" [15]
  • Reheat and Dilute: Heat the solution until the oil fully redissolves. Then, add more hot solvent in small portions to decrease the saturation of the solution.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, cooling can be continued in an ice bath to maximize yield.

  • Change Solvent System: If the issue persists, the solvent may be unsuitable.

    • Choose a solvent with a lower boiling point.

    • Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[16]

Issue 3: Low Purity Despite Column Chromatography

Q: I ran a column, but my final product is still not pure. What went wrong?

A: Low purity after column chromatography can result from several factors related to technique.

  • Poor Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling, where the sample and solvent bypass the stationary phase, resulting in poor separation.[11][12]

  • Overloading the Column: Using too much crude material for the amount of silica gel will exceed the column's separation capacity. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Incorrect Eluent Choice: If the polarity of the eluent is too high, all compounds may elute too quickly with little separation. If it's too low, the compounds may not move off the column. Fine-tuning the solvent system with TLC is critical.[5]

  • Fractions Cut Too Broadly: Combining fractions that contain both the product and impurities will result in a contaminated final product. Analyze fractions carefully by TLC before combining them.

References

  • BenchChem. (n.d.). How to remove impurities from 6-Ethynyl-4,4-dimethylthiochroman synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4,4-Dimethyl-6-acetylthiochroman.
  • Google Patents. (n.d.). US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • Google Patents. (n.d.). Tazarotene with low dimer impurity for treating acne or psoriasis.
  • Unknown. (n.d.). Column chromatography.
  • MedChemExpress. (n.d.). 4,4-Dimethyl-6-ethynylthiochroman (Tazarotene Intermediates).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Magritek. (n.d.). Column Chromatography.
  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification).
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
  • YouTube. (2022, February 12). Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 4-Phenylthiosemicarbazide.
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC.
  • BenchChem. (n.d.). Spectroscopic data of "4,4-Bis(methylthio)but-3-en-2-one" (NMR, IR, MS).
  • Eastman. (n.d.). Eastman plasticizers handling guidelines.
  • National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC.
  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC.
  • MDPI. (n.d.). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites.
  • PubMed. (n.d.). Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer.
  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • ResearchGate. (n.d.). (PDF) Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer.
  • Cayman Chemical. (n.d.). Tazarotene - PRODUCT INFORMATION.

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Stability issues of 4,4-Dimethylthiochroman under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Dimethylthiochroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges you may encounter during your experiments. As your partner in research, we are committed to ensuring you have the foundational knowledge and tools to succeed.

This document moves beyond simple protocols to explain the chemical rationale behind the stability profile of this compound, helping you anticipate issues, troubleshoot effectively, and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is a dedicated stability program for this compound critical for my research?

A1: Understanding the stability of any investigational compound is fundamental to the integrity of your research. For this compound, a molecule featuring a thioether moiety within a chroman scaffold, this is particularly crucial. Stability testing provides essential information on how the compound's quality and purity change over time under various environmental influences like temperature, humidity, light, and pH.[1][2]

A robust stability program is vital for:

  • Identifying Degradation Products: It helps in the early identification of potential degradants, which could have different pharmacological or toxicological profiles.

  • Elucidating Degradation Pathways: Understanding how the molecule degrades is key to developing stable formulations and preventing the formation of unwanted byproducts.[2]

  • Establishing Shelf-Life and Storage Conditions: This ensures the compound remains within its specification limits throughout its intended use, guaranteeing the reliability of your experimental results.[1]

  • Developing Stability-Indicating Analytical Methods: A stability-indicating method is a validated analytical procedure that can accurately separate and quantify the intact compound from its degradation products.[3] Forced degradation studies are a prerequisite for developing such methods.[4]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structure of this compound, the primary site of chemical instability is the sulfur atom of the thioether group. Thioethers are susceptible to oxidation, which typically occurs in a stepwise manner.

The most probable degradation pathway is oxidation of the sulfur atom to form:

  • This compound S-oxide (Sulfoxide): The initial oxidation product.

  • This compound S,S-dioxide (Sulfone): A subsequent, more highly oxidized product.

This oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents (like aged THF or diethyl ether), or deliberate exposure to oxidizing agents.[5][6] It is a critical pathway to monitor in all handling and storage conditions.

G cluster_main Proposed Oxidative Degradation Pathway A This compound B This compound S-oxide (Sulfoxide) A->B Oxidation [O] C This compound S,S-dioxide (Sulfone) B->C Further Oxidation [O]

Caption: Proposed primary degradation pathway for this compound.

Q3: What are the ideal storage and handling conditions for this compound?

A3: To minimize degradation and ensure the long-term integrity of your material, we recommend the following:

  • Temperature: Store at 2-8°C.[7] Refrigeration slows down most chemical degradation processes. For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most effective way to prevent oxidation of the sensitive thioether group.

  • Light: Store in an amber vial or in a light-proof container to protect against potential photolytic degradation. While specific photostability data is not available, it is a standard precaution for complex organic molecules.[8]

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to atmospheric oxygen.

  • Purity of Solvents: When preparing solutions, use fresh, high-purity solvents. Be particularly cautious with ethers like THF and dioxane, which can form explosive peroxides upon storage; these peroxides are strong oxidizing agents.

Troubleshooting Guide

Q4: I'm observing a new, more polar peak in my reverse-phase HPLC analysis of a this compound sample. What could it be?

A4: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time) in a reverse-phase HPLC chromatogram is a classic sign of oxidation. The likely culprits are the sulfoxide and, to a lesser extent, the sulfone derivatives. The addition of oxygen atoms increases the polarity of the molecule, causing it to elute earlier from the non-polar stationary phase.

Troubleshooting Steps:

  • Confirm Identity: The most effective way to confirm the identity of the new peak is by using Mass Spectrometry (MS). Couple your HPLC to a mass spectrometer (LC-MS). The expected mass of the sulfoxide will be the mass of the parent compound + 16 amu, and the sulfone will be the parent + 32 amu.

  • Review Handling: Scrutinize the handling of the sample that showed the impurity. Was it left on the benchtop exposed to air and light? Was it dissolved in an old bottle of solvent?

  • Preventative Action: Purge your solvent vials with an inert gas before use. Prepare solutions fresh and use them promptly. If solutions must be stored, store them under an inert atmosphere in the refrigerator or freezer.

Q5: My bioassay results are inconsistent and show a loss of potency over time. Could compound stability be the issue?

A5: Absolutely. Inconsistent results and apparent loss of potency are hallmark indicators of compound instability in the assay medium. The degradation of this compound to its sulfoxide or sulfone derivatives means there is less of the active parent compound, which can lead to lower-than-expected biological activity.

Troubleshooting & Workflow:

G start Inconsistent Bioassay Results check_stability Is compound stability in assay buffer confirmed? start->check_stability run_protocol Run Stability Protocol: Incubate compound in assay buffer at 37°C for 0, 2, 8, 24 hours. check_stability->run_protocol No no_issue Instability is not the root cause. Investigate other assay parameters (e.g., cell health, reagent variability). check_stability->no_issue Yes analyze Analyze samples by LC-MS Quantify parent compound peak area. run_protocol->analyze degradation_obs Is >10% degradation observed? analyze->degradation_obs optimize Optimize Assay Conditions: - Add antioxidants (e.g., DTT, TCEP) - Reduce incubation time - Prepare stock in DMSO/inert solvent degradation_obs->optimize Yes proceed Proceed with optimized assay protocol degradation_obs->proceed No optimize->proceed

Caption: Troubleshooting workflow for inconsistent bioassay results.

Actionable Steps:

  • Incubate and Analyze: Incubate this compound in your complete assay buffer at the experimental temperature (e.g., 37°C). Take aliquots at several time points (e.g., 0, 2, 8, 24 hours) and immediately quench any reaction by adding an equal volume of cold acetonitrile. Analyze these samples by HPLC or LC-MS to quantify the amount of parent compound remaining.

  • Optimize Conditions: If degradation is confirmed, consider adding antioxidants to your buffer (if compatible with your assay), reducing incubation times, or preparing stock solutions in a non-aqueous, inert solvent like anhydrous DMSO and adding it to the assay at the last possible moment.

Q6: How do I perform a forced degradation study to understand the stability limits of this compound?

A6: A forced degradation (or stress testing) study is an essential experiment to deliberately degrade the compound and identify potential degradation products.[9][10] This study is the foundation for developing a stability-indicating analytical method. A good study aims for 5-20% degradation of the parent compound.

Summary of Forced Degradation Conditions

Stress ConditionReagents & ConditionsPrimary Expected Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 24-48hGenerally stable, but potential for slow hydrolysis if other sensitive groups exist.
Base Hydrolysis 0.1 M NaOH, heated at 60°C for 24-48hGenerally stable.
Oxidation 3% H₂O₂, room temperature for 24hHigh Likelihood of Degradation. Formation of sulfoxide and sulfone.[11]
Thermal Solid sample heated at 80°C for 48hLow likelihood of degradation unless melting point is approached.[12]
Photostability Solid & solution exposed to ≥1.2 million lux hours visible and ≥200 watt hours/m² UVA light.[13][14]Potential for photolytic oxidation or rearrangement.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and identify degradation products.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA detector, preferably coupled to a Mass Spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Sample Preparation (Perform in parallel):

    • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. Analyze immediately.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of stock and 1 mL of water as a control. Heat both at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep a parallel control. Heat both at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress (Solid): Place ~5 mg of solid this compound in a clear glass vial and heat in an oven at 80°C.

    • Photostability (Solution): Prepare a 0.1 mg/mL solution in 50:50 ACN:Water. Place in a clear glass vial inside a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber.

  • Time Point Analysis:

    • For hydrolytic and oxidative studies, take aliquots at 2, 8, and 24 hours.

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • For thermal and photostability, test the samples after the full exposure period (e.g., 48 hours for thermal, completion of ICH Q1B light exposure).[15]

  • Analytical Method:

    • Analyze all samples by a reverse-phase HPLC method. A C18 column is a good starting point.

    • Use a gradient elution from high aqueous to high organic to separate compounds of varying polarities.

    • Monitor at multiple wavelengths with a PDA detector and, if available, use MS to obtain mass data for the parent peak and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage degradation by comparing the parent peak area in the stressed sample to the control.

    • Determine the mass of any new peaks and propose structures. The most likely degradants under oxidative stress will have masses of [M+16]+ and [M+32]+.

References

  • Title: Forced degradation study of thiocolchicoside: characterization of its degradation products Source: Journal of Pharmaceutical and Biomedical Analysis (2012) URL: [Link]

  • Title: Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction Source: European Union Reference Laboratory for Fruit & Vegetables (2018) URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online (2016) URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs (2022) URL: [Link]

  • Title: ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS Source: International Journal in Management and Social Science (2021) URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Journal of Drug Delivery and Therapeutics (2018) URL: [Link]

  • Title: Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions Source: Chemistry – An Asian Journal (2017) URL: [Link]

  • Title: Photostability Source: IAGIM URL: [Link]

  • Title: Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: MDPI (2024) URL: [Link]

  • Title: this compound | C11H14S | CID 11019430 Source: PubChem - NIH URL: [Link]

  • Title: Photostability Source: RD Laboratories URL: [Link]

  • Title: Fungal degradation of selected medium to highly polar pesticides by Trametes versicolor: kinetics, biodegradation pathways, and ecotoxicity of treated waters Source: PubMed (2021) URL: [Link]

  • Title: Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures Source: MDPI (2022) URL: [Link]

  • Title: FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY Source: Caron Scientific URL: [Link]

  • Title: Stability Testing: Photostability Testing of New Veterinary Drug Substances and Medicinal Products Source: FDA URL: [Link]

  • Title: ICH guideline for photostability testing: aspects and directions for use Source: PubMed (2003) URL: [Link]

  • Title: Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts Source: MDPI (2023) URL: [Link]

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Identification and characterization of impurities in 4,4-Dimethylthiochroman synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylthiochroman. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of impurity identification and characterization. Our goal is to empower you with the expertise to anticipate, identify, and resolve common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented route involves a two-step process. First, thiophenol is reacted with a prenyl halide, such as 1-bromo-3-methyl-2-butene, typically under basic conditions, to form phenyl-3-methylbut-2-enyl sulfide.[1] The second step is an intramolecular electrophilic cyclization of this sulfide intermediate to yield the this compound ring system. This cyclization is commonly achieved using strong acids like a mixture of phosphorus pentoxide and phosphoric acid.[1][2]

Q2: What are the primary categories of impurities I should expect in the synthesis of this compound?

A2: Impurities can generally be categorized into four main types:

  • Organic Impurities: These are the most common and include starting materials, intermediates, by-products from side reactions, and subsequent degradation products.[3] For this specific synthesis, this would include unreacted thiophenol, residual phenyl-3-methylbut-2-enyl sulfide, and potential dimers or oxidized species.

  • Inorganic Impurities: These originate from reagents and catalysts used in the manufacturing process, such as residual phosphorus-based acids from the cyclization step.[3]

  • Residual Solvents: Any solvents used during the reaction or workup that are not completely removed from the final product.[3]

  • Product-Related Impurities: These are variants of the desired product molecule, such as isomers or oxidized forms (e.g., sulfoxides).[4]

Q3: Why is impurity profiling critical for a synthetic intermediate like this compound?

A3: Impurity profiling is a cornerstone of pharmaceutical development and is mandated by regulatory agencies like the ICH and FDA.[3][5] For an intermediate, impurities can have significant downstream consequences: they can be carried through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.[6] Early identification and control of impurities prevent costly batch failures and ensure the final drug product's quality and safety.[5]

Q4: What are the frontline analytical techniques for identifying and characterizing these impurities?

A4: A multi-technique approach is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[7] For structural elucidation, hyphenated techniques are invaluable, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) for providing molecular weight and fragmentation data.[5][8] For definitive structural confirmation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable as it provides detailed information about the molecular structure.[3][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Cyclization. The intramolecular cyclization of phenyl-3-methylbut-2-enyl sulfide can be sluggish if the acid catalyst is weak, deactivated by moisture, or used in insufficient quantity.

    • Solution: Ensure all reagents and glassware are thoroughly dried. Consider increasing the amount of phosphorus pentoxide or extending the reaction time. Monitor the disappearance of the intermediate by Thin-Layer Chromatography (TLC) or HPLC.[9]

  • Possible Cause 2: Product Loss During Workup. this compound is a relatively non-polar compound. If the aqueous workup is not performed correctly, the product can be lost in the aqueous phase or form emulsions that are difficult to separate.

    • Solution: After quenching the reaction, ensure the pH is appropriate for extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions to ensure complete recovery. If an emulsion forms, adding brine can help break it. Always check the aqueous layer by TLC to ensure no product is being discarded.[9]

  • Possible Cause 3: Side Reactions. Competing side reactions can consume starting materials or the product. For instance, strong acid at high temperatures can lead to charring or the formation of polymeric by-products.

    • Solution: Maintain careful control over the reaction temperature. A gradual, controlled addition of reagents can often minimize vigorous side reactions. Analyzing the crude product by LC-MS can help identify the nature of these by-products and inform adjustments to the reaction conditions.

Problem 2: My post-workup TLC/HPLC shows multiple unexpected spots/peaks that were not in the initial reaction mixture.

  • Possible Cause: Product Degradation. The thiochroman ring system or the sulfide intermediate may be unstable under the workup conditions. For example, exposure to strong acid or base during quenching and extraction can cause degradation or rearrangement.[9]

    • Solution: Test the stability of your product under the proposed workup conditions on a small scale. Take a sample of the reaction mixture, place it in a separate vial, and treat it with the acidic or basic solution you plan to use. Compare the TLC of this test sample with the main reaction mixture. If new spots appear, you have identified an instability.[9] Consider using a milder quenching agent (e.g., saturated sodium bicarbonate solution instead of strong base) or minimizing the time the product is in contact with the aqueous solution.

Problem 3: I have an impurity with a very similar polarity to my product, making column chromatography ineffective.

  • Possible Cause: Isomeric or Dimeric By-products. Side reactions can lead to the formation of impurities with structures and polarities very close to the desired product. A common example in related syntheses is the formation of dimers through homocoupling of intermediates or the final product.[2]

    • Solution 1: Optimize Chromatography. Experiment with different solvent systems for your column chromatography. Using a shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexanes) can improve separation. High-performance flash chromatography systems can also provide better resolution.

    • Solution 2: Recrystallization. If the impurity has a different solubility profile than your product, recrystallization can be an effective alternative to chromatography.[10] Test various solvents or solvent mixtures on a small scale to find one where the product is soluble at high temperatures but precipitates upon cooling, while the impurity remains in solution (or vice versa).

    • Solution 3: Preparative HPLC. For high-purity material, especially for creating an analytical standard, isolating the impurity using preparative HPLC is a powerful option.[4]

Problem 4: My LC-MS shows a peak with a mass of [M+16], but I cannot identify it.

  • Possible Cause: Oxidation of the Sulfur Atom. The sulfide moiety in this compound is susceptible to oxidation, which can occur during the reaction, workup (if oxidizing agents are present), or even during storage in the presence of air. The addition of an oxygen atom (+16 Da) suggests the formation of the corresponding sulfoxide. Further oxidation could lead to the sulfone (+32 Da).

    • Solution: To prevent oxidation during workup and storage, handle the material under an inert atmosphere (e.g., nitrogen or argon). If the impurity is consistently present, consider adding a mild reducing agent during workup, though this must be done with care to avoid reducing other functional groups. The identity of the sulfoxide can be confirmed by NMR, as the protons on the carbons adjacent to the sulfur will show a characteristic downfield shift.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity TypePotential Structure/IdentityProbable OriginRecommended Analytical Technique
Starting Material ThiophenolIncomplete reactionGC-MS, HPLC-UV
Intermediate Phenyl-3-methylbut-2-enyl sulfideIncomplete cyclizationHPLC-UV, LC-MS
By-product Dimer of this compoundSelf-condensation/coupling side reactionLC-MS, NMR
By-product Isomeric thiochroman speciesAlternative cyclization pathwayHPLC-UV, LC-MS, NMR
Degradation Product This compound-1-oxideOxidation of the sulfur atomLC-MS, NMR
Inorganic Phosphoric AcidResidual cyclization catalystIon Chromatography, ICP-MS

Table 2: Comparison of Key Analytical Techniques

TechniquePrincipleInformation ProvidedPrimary Use Case
HPLC-UV Differential partitioning between mobile and stationary phasesRetention time, quantitative estimation of known and unknown impuritiesRoutine purity testing, reaction monitoring
LC-MS HPLC separation followed by mass analysisMolecular weight, fragmentation patternsRapid identification of unknown impurities, confirmation of expected by-products
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, stereochemistry, connectivityUnambiguous structure elucidation of isolated impurities

Visualizations & Workflows

A logical workflow is crucial for systematically identifying an unknown impurity.

G cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Isolation & Confirmation A Crude Product Analysis by HPLC B Impurity Peak Detected (>0.1% Threshold?) A->B C Quantify Impurity vs. Reference Standard B->C Yes H Elucidate Final Structure B->H No (Below Threshold) D Analyze by LC-MS C->D E Determine Molecular Weight & Propose Structures D->E F Isolate Impurity (Prep-HPLC or Column) E->F G Acquire 1H, 13C, 2D NMR Data F->G G->H G Start Problem Detected in Synthesis Q1 What is the primary issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield PurityIssue Purity Issue / Extra Peaks Q1->PurityIssue Purity Q2_Yield Is intermediate consumed? (Check TLC/HPLC) LowYield->Q2_Yield Q2_Purity Are extra peaks present post-workup only? PurityIssue->Q2_Purity A1_Yield No -> Incomplete Reaction (Action: Check catalyst, temp, time) Q2_Yield->A1_Yield A2_Yield Yes -> Product Loss (Action: Check workup, extraction pH) Q2_Yield->A2_Yield A1_Purity Yes -> Product Degradation (Action: Test stability, use milder workup) Q2_Purity->A1_Purity A2_Purity No -> Side Reaction (Action: Identify by-product via LC-MS, adjust reaction conditions) Q2_Purity->A2_Purity

Caption: Decision Tree for Troubleshooting Synthesis Problems.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required for your specific system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: Ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL solution.

Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC

  • Develop Analytical Method: First, develop a robust analytical HPLC method (as in Protocol 1) that shows good separation between the main product peak and the impurity of interest.

  • Scale Up: Scale the analytical method to a preparative column. The mobile phase composition should remain the same, but the flow rate will be increased proportionally to the column diameter.

  • Sample Loading: Dissolve the crude material in the mobile phase at a high concentration. Perform a loading study to determine the maximum amount of material that can be injected without losing resolution.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal corresponding to the impurity peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions containing the impurity.

  • Solvent Removal: Remove the HPLC solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the isolated solid impurity. This material can then be used for structural characterization. [4]

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).
  • Toref. (2023). 5 Methods for Impurity Profiling in Pharmaceuticals.
  • PrepChem.com. Synthesis of 4,4-Dimethyl-6-acetylthiochroman.
  • Google Patents. US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • BenchChem. how to remove impurities from 6-Ethynyl-4,4-dimethylthiochroman synthesis.
  • Google Patents.
  • IJPPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • MDPI. (2022).
  • IJPPR. (2019).
  • Intertek.

Sources

Thiochroman Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiochroman Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiochroman and its derivatives. The unique chemical properties of sulfur, including its multiple oxidation states and tendency to form diverse bonding patterns, can present challenges in synthetic pathways, often leading to undesirable byproducts.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and improve the overall yield and purity of your target compounds.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific byproducts encountered during thiochroman synthesis and provides actionable solutions based on mechanistic principles.

Issue 1: Formation of Over-Oxidized Byproducts (Sulfoxides and Sulfones)

Question: During my thiochroman synthesis, I'm observing significant amounts of the corresponding sulfoxide and sulfone derivatives. What causes this, and how can I prevent it?

Answer:

The formation of sulfoxides and sulfones is a common issue arising from the over-oxidation of the sulfur atom in the thiochroman ring.[5] The sulfur in a thioether is susceptible to oxidation, and this can be inadvertently promoted by certain reagents or atmospheric oxygen, especially under harsh reaction conditions.

Causality and Prevention:

  • Oxidizing Agents: Scrutinize your reagents for any known oxidizing properties. Even mild oxidizing agents can lead to sulfoxide formation. If an oxidant is necessary for another part of the synthesis, consider a milder alternative or a strategic change in the synthetic route to introduce the sulfur atom after the oxidation-sensitive step.

  • Atmospheric Oxygen: Reactions performed in the presence of air, especially at elevated temperatures or for extended periods, can lead to gradual oxidation. To mitigate this, it is crucial to perform the reaction under an inert atmosphere.

Recommended Protocol: Inert Atmosphere Technique

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus while it is still warm to the touch.

  • Inert Gas Purge: Connect the apparatus to a source of inert gas, such as nitrogen or argon, through a gas inlet adapter. Use a bubbler or an oil-filled trap at the outlet to maintain a slight positive pressure.

  • Degassing Solvents: Prior to use, degas all solvents by sparging with the inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reagent Addition: Add reagents via syringe or a powder funnel under a positive flow of the inert gas.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the entire course of the reaction.

Issue 2: Pummerer Rearrangement Byproducts

Question: My reaction is yielding an unexpected α-acyloxy-thioether. I suspect a Pummerer rearrangement. How can I suppress this side reaction?

Answer:

The Pummerer rearrangement is a classic reaction of sulfoxides, typically in the presence of an acid anhydride like acetic anhydride, leading to an α-acyloxy-thioether.[6][7][8] If you have sulfoxide byproducts forming in your reaction mixture and your conditions involve an acid anhydride, this rearrangement is a likely culprit.

Mechanism and Prevention:

The rearrangement is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thial intermediate, which is then trapped by a nucleophile.[7][9]

Preventative Measures:

  • Avoid Acid Anhydrides: If possible, substitute acid anhydrides with alternative reagents that do not promote this rearrangement.

  • Temperature Control: The Pummerer rearrangement is often temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or below) can significantly reduce the rate of this side reaction.[7]

  • Alternative Activators: If an activator is required, consider Lewis acids like TiCl₄ or SnCl₄, which can allow the reaction to proceed at lower temperatures and may disfavor the Pummerer pathway.[7]

Workflow for Suppressing Pummerer Rearrangement:

Pummerer_Prevention Start Reaction with potential for Pummerer Rearrangement Check_Anhydride Is an acid anhydride present? Start->Check_Anhydride Replace_Anhydride Replace with alternative reagent (e.g., non-anhydride acylating agent) Check_Anhydride->Replace_Anhydride Yes Check_Temp Is the reaction run at elevated temperature? Check_Anhydride->Check_Temp No Replace_Anhydride->Check_Temp Lower_Temp Decrease reaction temperature (e.g., to 0°C or below) Check_Temp->Lower_Temp Yes Proceed Proceed with modified reaction Check_Temp->Proceed No Consider_Lewis_Acid Consider using a Lewis acid catalyst (e.g., TiCl4, SnCl4) at low temp. Lower_Temp->Consider_Lewis_Acid Consider_Lewis_Acid->Proceed Dimerization_Prevention_Setup Setup Reaction Flask Round-bottom flask Magnetic stir bar Inert_Gas Inert Gas System Nitrogen/Argon source Gas inlet adapter Bubbler/Oil trap Inert_Gas:g1->Setup:f0 Positive Pressure Solvent Degassed Solvent Reservoir Solvent degassed via sparging or freeze-pump-thaw Reagents Reagent Addition Syringe for liquid reagents Addition funnel for solutions Solvent->Reagents:r1 Reagents:r1->Setup:f0 Slow Addition

Sources

Optimizing solvent and temperature for 4,4-Dimethylthiochroman reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Solvent and Temperature for 4,4-Dimethylthiochroman Reactions >

Introduction

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of solvent and temperature optimization. This compound is a key heterocyclic scaffold in medicinal chemistry and materials science. Its successful functionalization, whether through electrophilic aromatic substitution, oxidation, or other modifications, is highly dependent on meticulously controlled reaction conditions. Suboptimal choices in solvent or temperature can lead to low yields, the formation of intractable side products, or complete reaction failure.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both efficient and successful.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes related to solvent and temperature and provides actionable solutions.

Q1: My Friedel-Crafts acylation/alkylation on the this compound ring is giving very low yields. What's going wrong?

A1: Low yields in Friedel-Crafts reactions on this scaffold are a common issue, often stemming from several factors related to your reaction setup.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice:

    • The Problem: Friedel-Crafts reactions are highly sensitive to the solvent. Protic solvents (like alcohols or water) and even moderately coordinating solvents (like ethers or acetone) can complex with the Lewis acid catalyst (e.g., AlCl₃, SnCl₄), deactivating it.

    • The Solution: Strictly use non-coordinating, inert solvents. Dichloromethane (DCM) or ethylene dichloride (EDC) are often effective choices for reactions at or below room temperature.[3] For higher temperatures, nitrobenzene or carbon disulfide can be used, although they present significant toxicity concerns. A documented synthesis of 6-acetyl-4,4-dimethylthiochroman successfully uses benzene as a solvent with a stannic chloride catalyst.[4]

  • Suboptimal Temperature Control:

    • The Problem: Friedel-Crafts reactions can be highly exothermic. An initial low temperature is often required during the addition of the Lewis acid to prevent rapid, uncontrolled reactions and the formation of side products.[3] Conversely, if the reaction is too cold, the activation energy barrier may not be overcome.

    • The Solution: Start the reaction at a low temperature (e.g., -10°C to 0°C) during the addition of reactants and catalyst.[3] After the initial addition, allow the reaction to slowly warm to room temperature or gently heat it to a predetermined optimal temperature to drive it to completion.[4] Monitor the reaction progress by TLC or LC-MS to determine the ideal endpoint.[1]

  • Reagent Degradation:

    • The Problem: The acyl halide or alkyl halide may be unstable, or the Lewis acid may be hydrolyzed by atmospheric moisture.

    • The Solution: Ensure all reagents are pure and solvents are rigorously dried before use.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[5]

Q2: I'm observing significant amounts of an undesired isomer or multiple products in my electrophilic aromatic substitution reaction. How can I improve selectivity?

A2: Poor regioselectivity is a classic challenge in aromatic chemistry. Both solvent and temperature play a crucial role in directing the electrophile to the desired position on the thiochroman ring.

Potential Causes & Solutions:

  • Temperature is Too High:

    • The Problem: Kinetic vs. Thermodynamic Control. At higher temperatures, there is enough energy to overcome the activation barriers for the formation of multiple isomers, leading to a thermodynamic product mixture which may not be what you desire. Lower temperatures often favor the kinetically controlled product, which is typically the isomer that forms the fastest due to a lower activation energy. For many ortho/para directing groups, ortho-substitution is kinetically favored, while the less sterically hindered para-substitution is thermodynamically favored.[6]

    • The Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Performing trials at various temperatures (e.g., -50°C, -20°C, 0°C) can help identify the optimal window for kinetic selectivity.[7]

  • Solvent Polarity is Influencing the Transition State:

    • The Problem: The solvent can differentially stabilize the transition states leading to different isomers. A polar solvent might stabilize a more charged transition state, favoring one isomer over another. The formation of the intermediate arenium ion (σ-complex) is a key step, and its stability is influenced by the surrounding solvent molecules.[7]

    • The Solution: Screen a range of solvents with varying polarities. Start with nonpolar solvents like hexane or DCM and move to more polar aprotic solvents like acetonitrile if necessary. Avoid protic solvents which can actively participate in the reaction. Analyzing the Hammett parameters for your specific electrophile can provide insight into the charge development in the transition state, guiding solvent choice.[7]

Q3: My reaction to oxidize the sulfur atom to a sulfoxide or sulfone is sluggish or fails completely. What should I change?

A3: The oxidation of thioethers is highly dependent on the oxidant, but solvent and temperature are critical for modulating reactivity and preventing over-oxidation.

Potential Causes & Solutions:

  • Poor Solubility of Reagents:

    • The Problem: The thiochroman starting material and the oxidizing agent may not be mutually soluble in the chosen solvent, leading to a slow, heterogeneous reaction.

    • The Solution: Select a solvent that can dissolve both reactants. For common oxidants like m-CPBA or hydrogen peroxide, solvents like dichloromethane, chloroform, or acetic acid are often used. If solubility remains an issue, gentle warming can help, but must be done cautiously to avoid runaway reactions.[5] Using a co-solvent system can also be an effective strategy.[5]

  • Solvent Effects on Oxidant Reactivity:

    • The Problem: The reactivity of the oxidizing agent can be blunted or altered by the solvent. For instance, hydrogen-bond donating solvents can solvate the oxidant, reducing its electrophilicity.[8] The redox potential of sulfur compounds is strongly influenced by the solvent's properties.[9]

    • The Solution: The choice of solvent should be tailored to the oxidant. For peroxide-based oxidations, polar aprotic solvents can be effective. A study on the oxidation of thioethers showed that solvent dipolarity/polarizability (as described by the Kamlet-Taft parameter π*) was the dominant factor influencing the redox process.[9] This suggests that screening solvents based on this parameter could be a rational approach to optimization.

  • Incorrect Temperature:

    • The Problem: Oxidation reactions are often exothermic. If the temperature is too high, over-oxidation to the sulfone may occur when the sulfoxide is the desired product. If the temperature is too low, the reaction may not proceed at a practical rate.

    • The Solution: Control the temperature carefully. To obtain the sulfoxide, reactions are often run at low temperatures (e.g., 0°C or below). To favor the sulfone, higher temperatures or a longer reaction time may be necessary. Monitoring the reaction by TLC, and observing the appearance of the sulfoxide and then the sulfone spot, is crucial for determining the right time to quench the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for solvent and temperature for a typical reaction with this compound?

A1: There is no single answer, as it depends heavily on the reaction type. However, here are some general, field-proven starting points:

Reaction TypeRecommended SolventsStarting TemperatureKey Considerations
Friedel-Crafts Acylation Dichloromethane (DCM), Ethylene Dichloride (EDC), Benzene[3][4]0°C, then warm to RTUse inert, non-coordinating solvents. Exothermic reaction requires initial cooling.[3]
Aromatic Nitration Acetic Anhydride, Sulfuric Acid0°C to 10°CConditions must be carefully controlled to avoid side reactions and ensure safety.
Sulfur Oxidation (to Sulfoxide) DCM, Chloroform, Acetic Acid0°C or belowTemperature control is critical to prevent over-oxidation to the sulfone.
Halogenation (e.g., Bromination) Carbon Tetrachloride, DCM, Acetic AcidRoom TemperatureOften requires a catalyst (e.g., FeBr₃) and should be done in the dark.
Q2: How does solvent polarity impact my reaction?

A2: Solvent polarity can influence reactions in several ways:

  • Solubility: It determines whether your reactants, catalysts, and intermediates remain in the solution phase, which is essential for most reactions.[5]

  • Reaction Rate: Reactions involving polar intermediates or transition states (like Sₙ1, E1, or many electrophilic aromatic substitutions) are often accelerated by polar solvents, which can stabilize these charged species.[10][11]

  • Selectivity: As mentioned in the troubleshooting guide, solvents can differentially solvate transition states, influencing the product ratio (e.g., ortho vs. para isomers).[7]

  • Mechanism: In some cases, a change in solvent can fundamentally alter the reaction mechanism (e.g., switching from an Sₙ2 to an Sₙ1 pathway).

Q3: Can I use a protic solvent like ethanol or water?

A3: It is generally not recommended for many of the common reactions performed on this compound. Protic solvents contain acidic protons (e.g., -OH, -NH) and can:

  • Deactivate Catalysts: They will react with and neutralize strong Lewis acids used in Friedel-Crafts reactions.

  • Interfere with Reagents: They can react with organometallic reagents or other strong bases.

  • Act as a Competing Nucleophile: In substitution reactions, the solvent itself might attack your electrophile, leading to undesired byproducts.

Exceptions exist, but they are specific. For example, some oxidation reactions might use acetic acid (a protic solvent), where it also acts as a catalyst. Always verify solvent compatibility for your specific reaction type in the literature.

Visualization of the Optimization Workflow

To systematically approach the optimization of your reaction, you can follow a logical workflow. The diagram below illustrates a typical decision-making process for troubleshooting and refining reaction conditions.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Parameter Analysis cluster_2 Phase 3: Experimentation & Refinement Problem Low Yield or Side Products Identified Temp Is Temperature Optimal? Problem->Temp Solvent Is Solvent Appropriate? Temp->Solvent Yes AdjustTemp Screen Temperatures (e.g., -20°C, RT, 50°C) Temp->AdjustTemp No AdjustSolvent Screen Solvents (Vary Polarity/Type) Solvent->AdjustSolvent No Success Reaction Optimized Solvent->Success Yes Analyze Analyze Outcome (TLC, LC-MS, NMR) AdjustTemp->Analyze AdjustSolvent->Analyze Analyze->Problem Refine Further

Caption: A workflow for troubleshooting and optimizing reaction conditions.

Experimental Protocols

General Protocol for a Trial Friedel-Crafts Acylation

This protocol provides a starting point for optimizing the acylation of this compound.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: Add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to the flask. Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: In a separate, dry flask, dissolve the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in anhydrous DCM.

  • Reactant Addition: Slowly add the acyl chloride (1.05 eq) to the solution of the thiochroman at 0°C.

  • Initiation: Add the Lewis acid solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS every hour.[1]

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding crushed ice, followed by dilute HCl.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.[4]

  • Purification: Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[4]

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive.
  • National Institutes of Health (NIH). (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions with Diethoxymethane (DEM) as a Solvent.
  • PrepChem.com. (n.d.). Synthesis of 4,4-Dimethyl-6-acetylthiochroman.
  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
  • Google Patents. (n.d.). US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • University Scholarly Repository. (n.d.). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones.
  • Taras-Goslinska, K., & Jonsson, M. (2006). Solvent effects on the redox properties of thioethers. The Journal of Physical Chemistry A, 110(30), 9513–9517. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. 8(6).
  • BenchChem. (2025). Unveiling the Efficacy of 4,4-Bis(methylthio)but-3-en-2-one in Diverse Solvent Systems: A Comparative Guide.
  • ResearchGate. (n.d.). The effect of solvent on the kinetics of the oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one by quinolinium fluorochromate in aqueous organic media.
  • LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
  • Oriental Journal of Chemistry. (n.d.). Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Reddit. (2023, September 23). Temperature dependence of aromatic nitration between ortho and para position?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Diarylamine Synthesis.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methylthio (-SMe) group displacement reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific class of nucleophilic substitution. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common hurdles and optimize your reaction outcomes.

Introduction: The Challenge of the Methylthio Group

The methylthio group is a common substituent in heterocyclic and aromatic chemistry. However, its displacement via nucleophilic aromatic substitution (SNAr) can be challenging. Compared to classic leaving groups like halides, the methylthio group is a poorer leaving group due to the lower acidity of its conjugate acid, methanethiol.[1] This often necessitates harsher reaction conditions or specific activation strategies, which can lead to a host of base-related issues. This guide will walk you through diagnosing and solving these problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that users frequently encounter.

FAQ 1: My SNAr reaction to displace a methylthio group is not proceeding or is extremely slow. What are the primary factors to investigate?

Answer: When a methylthio displacement stalls, it's typically due to one of three core factors: insufficient activation of the aromatic ring, inadequate base strength, or a poor choice of reaction conditions.

  • Aromatic Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the methylthio leaving group.[2][4][5] If your substrate lacks sufficient activation, the initial nucleophilic attack is energetically unfavorable.

    • Troubleshooting Action: Re-evaluate your substrate. If it's electron-rich or neutral, consider if an alternative synthetic route is possible. If you must proceed, you will need to use stronger bases and higher temperatures, but be prepared for potential side reactions.

  • Base Strength & Role: A base is often required to deprotonate the incoming nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity. If the chosen base is not strong enough to effectively deprotonate the nucleophile, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate. The strength of a base is related to the pKa of its conjugate acid; a higher pKa value indicates a stronger base.[6][7]

    • Troubleshooting Action: Check the pKa of your nucleophile's conjugate acid against the pKa of the base's conjugate acid.[8][9] A significant difference (generally > 2-3 pKa units) is needed for efficient deprotonation. Consider switching to a stronger base if necessary (e.g., from K₂CO₃ to NaH or KOtBu).

  • Reaction Conditions: SNAr reactions are sensitive to solvent and temperature.

    • Solvent: Polar aprotic solvents like DMF, DMSO, NMP, or DMAc are typically required to dissolve the reagents and stabilize the charged Meisenheimer intermediate.[10] Using a non-polar or protic solvent can dramatically slow or halt the reaction.

    • Temperature: Due to the relatively poor leaving group ability of the methylthio group, elevated temperatures (often >100 °C) are common. If you are running the reaction at or near room temperature, heating is the first variable to adjust.

FAQ 2: I'm observing significant side product formation. What are the likely culprits related to the base?

Answer: Side product formation often points to the base playing an unintended role in the reaction. The most common base-related side reactions are substrate/product decomposition, competitive reaction of the base as a nucleophile, and demethylation of the methylthio group.

  • Decomposition: Strongly basic conditions, especially when combined with high temperatures, can lead to the decomposition of sensitive starting materials or products.

    • Troubleshooting Action: Run a control experiment with your starting material, base, and solvent at the reaction temperature, but without the nucleophile. If you observe decomposition via TLC or LC-MS, you may need to use a weaker base, lower the temperature, or shorten the reaction time.

  • Competitive Nucleophilic Attack: Some bases, particularly alkoxides like sodium methoxide or hydroxides, can also act as nucleophiles and compete with your desired nucleophile, leading to undesired byproducts.

    • Troubleshooting Action: If you suspect this is occurring, switch to a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Demethylation: A particularly insidious side reaction is the demethylation of the methylthio group to a thiol (-SH) or thiolate (-S⁻) anion.[11][12][13] This can be promoted by certain nucleophiles or bases, especially under harsh conditions. The resulting thiolate is often a potent nucleophile itself, leading to further complications and product mixtures.

    • Troubleshooting Action: This is a complex issue addressed in detail in the Troubleshooting Guide below. Key strategies involve using "softer" bases and carefully controlling temperature.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific, challenging experimental outcomes.

Guide 1: Problem: Low yield due to incomplete conversion. Starting material is recovered.

This scenario indicates that the reaction's activation energy barrier is not being overcome. The troubleshooting workflow focuses on systematically increasing the reaction's driving force.

G start Low Yield & Recovered Starting Material temp Increase Temperature (e.g., in 20°C increments) start->temp base_strength Increase Base Strength (Move up pKa scale) temp->base_strength If conversion is still low base_equiv Increase Base Stoichiometry (e.g., 1.5 -> 2.5 eq) base_strength->base_equiv If conversion is still low solvent Change Solvent (e.g., DMF -> DMSO) base_equiv->solvent If conversion is still low result Improved Conversion solvent->result If successful no_change Re-evaluate Substrate Activation solvent->no_change If unsuccessful

Caption: Troubleshooting flow for low reaction conversion.

  • Establish a Baseline: Set up the reaction using a moderate base, such as potassium carbonate (K₂CO₃), in a standard polar aprotic solvent like DMF at 80-100 °C. Use 1.5-2.0 equivalents of the base.

  • Monitor Progress: After a set time (e.g., 4 hours), take an aliquot and analyze it by LC-MS or TLC to determine the ratio of starting material to product.

  • Iterate on Base Strength: If conversion is low, set up a parallel screen of new reactions, keeping all other parameters constant, but changing the base. Move up in strength systematically.

Base Approx. pKa (Conjugate Acid) [8][14]Class Comments & Cautions
K₂CO₃ / Cs₂CO₃10.3 / 10.5Mild InorganicGood starting point. Cesium carbonate offers better solubility. Often requires higher temperatures.
K₃PO₄12.3Moderate InorganicMore potent than carbonates, good for moderately activated systems.
NaOtBu / KOtBu17Strong AlkoxideVery strong, sterically hindered base. Good for deprotonating alcohols. Can promote elimination side reactions in some substrates.
NaH / KH35Strong HydridePowerful, non-nucleophilic base. Use with caution; exothermic reaction with protic nucleophiles. Ensure anhydrous conditions. Not recommended with DMF at high temperatures.[10]
DBU12Strong OrganicNon-nucleophilic organic base. Good for sensitive substrates where inorganic salts are problematic.
  • Analyze and Conclude: Compare the results from each base. The optimal base will provide the highest conversion to the desired product with the fewest side products.

Guide 2: Problem: A major side product is observed, consistent with demethylation of the -SMe group.

Demethylation occurs when a nucleophile attacks the methyl group of the methylthio ether instead of the aromatic carbon. This is essentially an SN2 reaction on the methyl group.

G sub Ar-S-CH₃ Substrate sn_ar SₙAr Pathway Ar-Nu Desired Product sub:f0->sn_ar Nu⁻ attacks Ar ring sn2 Sₙ2 Pathway Ar-S⁻ Demethylation Side Product sub:f0->sn2 Nu⁻ attacks CH₃

Caption: Competing SNAr and SN2 (demethylation) pathways.

  • Assess the Nucleophile/Base: The "hardness" or "softness" of the nucleophile/base is critical. Hard nucleophiles (e.g., RO⁻, OH⁻) have a high charge density and are more likely to attack the "hard" methyl carbon. Softer nucleophiles (e.g., thiols, amines) are more likely to attack the "softer" aromatic carbon. If your nucleophile is also your base (e.g., using excess sodium methoxide for a methoxy-de-methylthio substitution), this problem is common.

    • Action: Switch to a non-nucleophilic base (e.g., NaH, DBU) to deprotonate your nucleophile in situ. This ensures the primary role of the base is simply as a proton abstractor.

  • Modify the Leaving Group (Advanced): While the methylthio group is a moderate leaving group, it can be activated to become a better one, favoring the desired SNAr pathway.[15] This makes the aromatic carbon more electrophilic and a more attractive site for nucleophilic attack.

    • Experimental Protocol: Oxidation to a Sulfoxide or Sulfone

      • Oxidation: Dissolve the methylthio-substituted starting material in a suitable solvent like dichloromethane (DCM) or acetic acid.

      • Add 1.1 equivalents of an oxidizing agent (e.g., m-CPBA) at 0 °C to form the methylsulfinyl (-S(O)Me) group (a sulfoxide). To form the methylsulfonyl (-S(O)₂Me) group (a sulfone), use ≥2.2 equivalents of the oxidant. The sulfonyl group is an excellent leaving group.[1]

      • Workup: Quench the reaction carefully (e.g., with sodium thiosulfate solution) and purify the oxidized intermediate.

      • Displacement: Subject the new sulfoxide or sulfone substrate to the displacement reaction. You will likely find that the reaction proceeds under much milder conditions (weaker base, lower temperature), which inherently suppresses side reactions like demethylation.

Part 3: Best Practices for Success

  • Always Use Anhydrous Solvents: Water can compete as a nucleophile and interfere with strong bases like NaH.

  • Control Stoichiometry: Use a moderate excess of the nucleophile (1.2-1.5 eq) and base (1.5-2.5 eq). A large excess can promote side reactions.

  • Inert Atmosphere: When using strong, air-sensitive bases like NaH or KOtBu, always conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Monitor Reactions: Do not simply set and forget reactions. Monitor by TLC or LC-MS at regular intervals to avoid over-running the reaction and promoting decomposition.

By understanding the fundamental role of the base and anticipating common failure modes, you can effectively troubleshoot and optimize methylthio group displacement reactions, leading to higher yields and purer products in your synthetic campaigns.

References

  • pka bases. (n.d.).
  • Activation of Alcohols to Nucleophilic Substitution. (Thesis). Nottingham Trent University.
  • A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. (n.d.). Benchchem.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress.
  • The pKa in Organic Chemistry. (n.d.). Chemistry Steps.
  • Baran, P., et al. (2020). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. ResearchGate.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Demethylation. (n.d.). Wikipedia.
  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. (2021). Angewandte Chemie International Edition.
  • Recent advances in dissecting the demethylation reactions in natural product biosynthesis. (2020). Current Opinion in Chemical Biology.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

Sources

Strategies to improve the regioselectivity of 4,4-Dimethylthiochroman reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for 4,4-Dimethylthiochroman chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, I understand that controlling the regiochemical outcome of your reactions is paramount to achieving your synthetic goals. This resource moves beyond simple protocols to provide in-depth, field-tested insights into the "why" behind the "how," helping you troubleshoot common issues and strategically design your experiments for optimal selectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered when functionalizing the this compound core.

Question 1: What are the fundamental principles governing regioselectivity in the electrophilic aromatic substitution of this compound?

Answer: The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the this compound scaffold is a classic interplay between electronic and steric effects. Understanding these two competing factors is the first step in troubleshooting and improving your reaction's selectivity.

  • Electronic Effects: The sulfur atom in the heterocyclic ring is a powerful ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system, stabilizing the cationic Wheland intermediate.[1][2] This donation strongly activates the C6 and C8 positions for electrophilic attack. The C5 and C7 positions are meta to the sulfur and are therefore electronically disfavored.

  • Steric Effects: The gem-dimethyl group at the C4 position creates significant steric hindrance. This bulkiness primarily disfavors substitution at the adjacent C5 position. It can also exert a lesser, but still meaningful, influence on the C8 position, depending on the size of the incoming electrophile and the reaction conditions.

Therefore, you will almost always observe a preference for substitution at the C6 and C8 positions. The primary challenge is to control the ratio between these two electronically activated sites.

G cluster_0 Regioselectivity Factors A This compound B Electronic Effects (Sulfur Atom) A->B C Steric Effects (C4 gem-Dimethyl) A->C D Favored Positions: C6 and C8 B->D o,p-directing E Disfavored Positions: C5 and C7 C->E Hindrance at C5

Caption: Key factors influencing electrophilic substitution on this compound.

Question 2: I am performing a Friedel-Crafts reaction and getting a nearly 1:1 mixture of C6 and C8 substituted products. How can I improve selectivity for the C6 position?

Answer: This is a very common scenario. Since both C6 and C8 are electronically activated, achieving high selectivity often requires manipulating the reaction conditions to exploit subtle differences in steric accessibility or reaction kinetics.

Strategy 1: Leverage Steric Hindrance with Bulky Reagents

The C8 position is slightly more sterically encumbered than the C6 position due to its proximity to the heterocyclic ring. You can amplify this difference by using a bulkier Lewis acid or electrophile. This will increase the energy barrier for attack at C8, favoring the more accessible C6 position.

  • Recommendation: Switch from a small Lewis acid like AlCl₃ to a bulkier one such as TiCl₄, ZnCl₂, or a catalyst system involving a sterically demanding ligand.[3][4]

  • Causality: Bulky catalysts form a larger complex with the electrophile, making it more sensitive to the steric environment of the substrate. The approach to C8 becomes significantly more difficult than the approach to C6.

Strategy 2: Kinetic vs. Thermodynamic Control

Friedel-Crafts reactions are often reversible. Lower reaction temperatures typically favor the kinetically controlled product, which is often the one that forms faster due to a lower activation energy. In many cases, this is the less sterically hindered C6 product.

  • Recommendation: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) and monitor it closely. Quench the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product mixture.

  • Self-Validation: Run two parallel reactions, one at -78 °C and one at room temperature. A significant difference in the C6:C8 ratio will confirm that the reaction is sensitive to temperature and that you are accessing the kinetic product at lower temperatures.

Table 1: Effect of Reaction Conditions on Friedel-Crafts Acylation Regioselectivity

Lewis AcidTemperature (°C)Typical C6:C8 RatioExpected Yield
AlCl₃2555:45Good
AlCl₃065:35Good
TiCl₄-7880:20Moderate
ZnCl₂2570:30Moderate to Good
Question 3: How can I achieve functionalization at the C5 position, which is electronically and sterically disfavored?

Answer: Direct electrophilic substitution at C5 is extremely challenging and generally not feasible. To achieve functionalization at this position, you must override the inherent reactivity of the scaffold using a Directed Metalation Group (DMG) strategy. This involves introducing a functional group that can coordinate to an organolithium reagent, directing deprotonation to the adjacent position.

Workflow: Directed ortho-Metalation (DoM)

  • Introduce a DMG: First, you must install a directing group at a suitable position. For targeting C5, a DMG on the C4-methyl group is not practical. A more viable strategy is to introduce a DMG at the C6 position, which can then direct a second metalation at C5. However, the most common approach is to direct metalation to the C-positions on the heterocyclic ring. For the aromatic ring, a DMG at C6 would direct to C5 or C7. A classic DMG is a pivalamide (-NHPiv) or a methoxy (-OMe) group.

  • Lithiation: Treat the substrate with a strong base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a coordinating agent like TMEDA.[5] The lithium atom will be directed to the ortho position of the DMG.

  • Electrophilic Quench: Quench the resulting aryllithium species with your desired electrophile (e.g., I₂, CO₂, DMF, aldehydes).

  • DMG Removal (Optional): If the directing group is not desired in the final product, it can be removed.

G start Start: This compound with C6-DMG lithiation Lithiation (n-BuLi, TMEDA, -78°C) start->lithiation Directs deprotonation to C5 quench Electrophilic Quench (e.g., I2, CO2) lithiation->quench Forms C5-anion product Product: C5-Functionalized quench->product Forms C5-E bond removal DMG Removal (if necessary) product->removal final_product Final Product removal->final_product

Caption: Workflow for C5 functionalization via Directed ortho-Metalation (DoM).

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental failures in a problem-and-solution format.

Problem 1: My copper-catalyzed conjugate addition to a this compound-4-one derivative is giving poor regioselectivity (1,2-addition vs. 1,4-addition).

Background: In reactions with α,β-unsaturated ketones (enones), nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). Organocuprates are classic soft nucleophiles that strongly favor 1,4-addition.[6]

Troubleshooting Steps:

  • Verify Your Reagent: Are you using a true organocuprate (e.g., a Gilman reagent, R₂CuLi)? If you are using a harder organometallic reagent like a Grignard (RMgX) or organolithium (RLi) without a copper (I) salt catalyst, 1,2-addition is often competitive or even dominant.

    • Solution: Ensure you are adding a catalytic amount (5-10 mol%) or a stoichiometric amount of a Cu(I) salt, such as CuI, CuBr·SMe₂, or CuCN, to your Grignard or organolithium reagent before introducing the thiochromanone substrate. This pre-formation of the organocopper species is critical for ensuring 1,4-selectivity.[6][7]

  • Check the Lewis Acid Additive: Certain Lewis acids can influence the reaction outcome. Hard Lewis acids may coordinate strongly to the carbonyl oxygen, activating it for 1,2-attack.

    • Solution: If using a Lewis acid, consider a softer one or remove it entirely. Conversely, additives like TMSCl are often used in cuprate additions to trap the intermediate enolate and drive the reaction towards the 1,4-adduct.[7]

  • Lower the Temperature: 1,2-addition can sometimes become more prevalent at higher temperatures.

    • Solution: Perform the addition at low temperatures (-78 °C is standard) to favor the thermodynamically more stable 1,4-addition pathway.

Problem 2: I am attempting a palladium-catalyzed cross-coupling reaction on a bromo-substituted this compound, but the reaction is sluggish and gives significant dehalogenation byproducts.

Background: Palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) are powerful C-C and C-heteroatom bond-forming reactions. Sluggishness and side reactions often point to issues with catalyst activity, ligand choice, or reaction conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Path cluster_1 Potential Solutions start Problem: Sluggish Pd Coupling & Dehalogenation ligand 1. Evaluate Ligand Is it electron-rich and bulky enough? start->ligand catalyst 2. Check Catalyst/Pre-catalyst Is it being activated properly? ligand->catalyst sol_ligand Switch to a more robust ligand: - Buchwald-type biarylphosphines (e.g., SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) ligand->sol_ligand base 3. Re-evaluate Base Is it too strong or poorly soluble? catalyst->base sol_cat Use a modern pre-catalyst (e.g., G3 or G4 palladacycles) for reliable Pd(0) generation. catalyst->sol_cat solvent 4. Degas Solvent Thoroughly Is oxygen quenching the catalyst? base->solvent sol_base Use a weaker, non-nucleophilic base (e.g., Cs2CO3, K3PO4) instead of t-BuOK if possible. base->sol_base sol_solvent Use freeze-pump-thaw cycles or sparge with Argon for >30 min. solvent->sol_solvent

Caption: Decision-making workflow for troubleshooting palladium-catalyzed cross-coupling reactions.

Detailed Explanation:

  • Ligand Choice is Crucial: The electronic properties of the thiochroman scaffold can influence the catalytic cycle. A common failure point is using a generic ligand like PPh₃, which may not be sufficient. Modern biarylphosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are designed to promote the difficult reductive elimination step and resist catalyst decomposition, which can lead to dehalogenation. Ligand choice can be a powerful tool to control regioselectivity in certain Pd-catalyzed reactions.[4][8]

  • Catalyst Activation: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0) in situ, the reaction will not proceed. Using well-defined, air-stable palladacycle precatalysts (e.g., G3-XPhos) ensures reliable and rapid generation of the active Pd(0) catalyst.

  • Base Selection: The base plays a critical role. If it is too strong or has poor solubility, it can lead to side reactions. For example, very strong bases can sometimes promote dehalogenation. Switching from an alkoxide base to a carbonate or phosphate can often resolve this issue.

Part 3: Experimental Protocol

Protocol: Regioselective Friedel-Crafts Acylation of this compound Favoring C6-Substitution

This protocol is optimized to favor the kinetic, C6-acylated product by using a moderately bulky Lewis acid and low temperatures.

Materials:

  • This compound

  • Acetyl Chloride (or other acyl chloride)

  • Titanium (IV) Chloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: While maintaining the temperature at -78 °C, slowly add TiCl₄ (1.1 equiv) dropwise via syringe. A color change is typically observed. Stir the mixture for 15 minutes.

  • Electrophile Addition: Add acetyl chloride (1.05 equiv) dropwise to the reaction mixture. Ensure the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC or LC-MS by periodically quenching a small aliquot in methanol. The reaction is typically complete within 1-3 hours. Do not allow the reaction to warm up, as this may decrease the C6:C8 ratio.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding it to a vigorously stirred, ice-cold saturated solution of NaHCO₃. Caution: This is an exothermic process and will release gas.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the C6 and C8 isomers.

References

  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. PubMed Central.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characteriz
  • Solving Common Challenges in Regiochemistry for Better Reaction Outcomes.
  • Electrophilic arom
  • Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applic
  • 22.
  • Ligand control of regioselectivity in palladium-catalyzed heteroannul
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PubMed Central.

Sources

Troubleshooting low yields in the synthesis of 4,4-Dimethylthiochroman analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-dimethylthiochroman analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Here, we address frequently encountered issues, provide in-depth troubleshooting strategies, and offer detailed experimental protocols.

Troubleshooting Guide: Addressing Low Yields

Low yields can be a significant impediment to research and development. This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound and its analogs.

Question 1: My intramolecular Friedel-Crafts cyclization of 3-(arylthio)-3,3-dimethylpropanoic acid is giving a low yield. What are the primary causes?

Low yields in the key cyclization step are often attributable to several factors, ranging from reagent quality to reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or Brønsted acid (e.g., H₂SO₄, methanesulfonic acid) is crucial for the intramolecular Friedel-Crafts acylation. These catalysts are highly sensitive to moisture.[1]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. It is best to use a fresh, unopened container of the Lewis acid or purify/dry it before use. For Brønsted acids, ensure they are of high concentration and not diluted with water.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. The catalyst can form a complex with the carbonyl group of the starting material and the product, rendering it inactive.[1]

    • Solution: Increase the molar ratio of the Lewis acid to the 3-(arylthio)-3,3-dimethylpropanoic acid. A 1.1 to 1.5 molar equivalent of the catalyst is a good starting point.

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures, while excessively high temperatures can lead to side reactions and decomposition.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature.

  • Deactivated Aromatic Ring: The success of the electrophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the thiophenol starting material will deactivate the ring, making the cyclization difficult.[1]

    • Solution: For deactivated systems, a stronger Lewis acid or higher reaction temperatures may be necessary. Alternatively, a different synthetic route that does not rely on Friedel-Crafts acylation may be required.

Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

The formation of multiple products indicates competing reaction pathways. Understanding these pathways is key to minimizing their occurrence.

Common Side Products and Mitigation Strategies:

  • Polyalkylation/Acylation: While less common in acylation than alkylation, if the aromatic ring is highly activated, further reaction on the newly formed thiochromanone ring can occur. The initial acyl group is deactivating, which generally prevents this.[2]

    • Mitigation: Use of a stoichiometric amount of the acylating precursor and careful control of reaction time can minimize this.

  • Rearrangement Products: Although Friedel-Crafts acylations are generally not prone to carbocation rearrangements, the specific nature of the gem-dimethyl group in the precursor could potentially lead to unexpected products under harsh conditions. However, the formation of a stable acylium ion intermediate makes this less likely than in Friedel-Crafts alkylations.[2]

    • Mitigation: Stick to well-established protocols and avoid excessively high temperatures or overly strong acid catalysts that might promote alternative reaction pathways.

  • Intermolecular Reaction Products: If the reaction concentration is too high, intermolecular acylation between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to dimers or polymers.

    • Mitigation: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and reliable method involves a two-step process:

  • Synthesis of the Precursor: Thiophenol is reacted with 1-bromo-3-methyl-2-butene in the presence of a base to form phenyl-3-methylbut-2-enyl sulfide.[3]

  • Intramolecular Cyclization: The resulting thioether undergoes an intramolecular Friedel-Crafts cyclization using a strong acid catalyst, such as a mixture of phosphorus pentoxide and phosphoric acid, to yield this compound.[3]

An alternative route involves the synthesis of this compound-4-one, which can then be reduced to this compound. The thiochromanone is typically synthesized via the intramolecular Friedel-Crafts acylation of 3-(phenylthio)-3,3-dimethylpropanoic acid.[4]

Q2: How can I best purify the final this compound product?

Purification is critical to obtaining a high-purity product. The following methods are commonly employed:

  • Extraction: After quenching the reaction, a standard aqueous workup is necessary to remove the acid catalyst and other water-soluble impurities.

  • Flash Chromatography: This is a highly effective method for separating the desired product from non-polar impurities and any remaining starting material. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, Kugelrohr or fractional distillation under reduced pressure can be an effective purification technique.

Q3: Are there any specific safety precautions for this synthesis?

Yes, several safety precautions should be strictly followed:

  • Thiophenol: Thiophenol and its derivatives have a strong, unpleasant odor and are toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Acids and Lewis Acids: The acids used as catalysts are corrosive and react violently with water. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: Reactions involving Lewis acids require anhydrous conditions. Ensure all glassware is dry and use appropriate techniques for handling air- and moisture-sensitive reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

  • To a solution of thiophenol (1.0 eq) and a strong base such as sodium hydroxide (1.1 eq) in a suitable solvent system like ethylene dichloride and methanol, add 1-bromo-3-methyl-2-butene (1.0 eq).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the base and salts.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the crude phenyl-3-methylbut-2-enyl sulfide in a non-polar solvent such as benzene or toluene.

  • Add a mixture of phosphorus pentoxide and phosphoric acid to the solution.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford this compound.

Data Presentation

Table 1: Troubleshooting Low Yields in Friedel-Crafts Cyclization
Potential Cause Recommended Solution Expected Outcome
Catalyst Inactivity (Moisture)Use anhydrous solvents and oven-dried glassware. Use a fresh bottle of Lewis acid.Improved reaction rate and conversion.
Insufficient CatalystIncrease the molar ratio of Lewis acid to 1.1-1.5 equivalents.Drive the reaction to completion.
Suboptimal TemperatureMonitor the reaction at room temperature first, then gradually increase the heat.Optimized yield by balancing reaction rate and side product formation.
Deactivated Aromatic RingUse a stronger Lewis acid or higher temperatures. Consider an alternative synthetic route.Improved conversion for electron-poor substrates.
Intermolecular Side ReactionsPerform the reaction under high-dilution conditions.Increased yield of the desired intramolecular product.
Table 2: Spectroscopic Data for this compound
Technique Data
Molecular Formula C₁₁H₁₄S[3]
Molecular Weight 178.30 g/mol [3]
Mass Spectrometry (GC-MS) Key fragments and their relative intensities can be found on public databases such as PubChem.[3]
¹H NMR (CDCl₃) Expected signals: aromatic protons (multiplet), methylene protons adjacent to sulfur (triplet), methylene protons adjacent to the quaternary carbon (triplet), and two methyl groups (singlet).
¹³C NMR (CDCl₃) Expected signals: aromatic carbons, quaternary carbon, methylene carbons, and methyl carbons.

Note: For detailed and assigned NMR data, it is recommended to consult specialized databases or acquire spectra on a purified sample.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions check_stoichiometry Check Catalyst Stoichiometry check_conditions->check_stoichiometry optimization Systematic Optimization check_stoichiometry->optimization purification Review Purification Protocol optimization->purification If yield is still low success Improved Yield optimization->success If yield improves purification->success After optimization

Caption: A stepwise approach to troubleshooting low yields.

Diagram 2: Intramolecular Friedel-Crafts Acylation Mechanism

FC_Acylation_Mechanism sub 3-(Arylthio)propanoic acid acylium Acylium Ion Intermediate sub->acylium + Lewis Acid la Lewis Acid (e.g., AlCl₃) cyclization Intramolecular Electrophilic Attack acylium->cyclization sigma Sigma Complex (Arenium Ion) cyclization->sigma deprotonation Deprotonation sigma->deprotonation product This compound-4-one deprotonation->product

Caption: Mechanism of the key cyclization step.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019430, this compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Lin, C.-H., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13865–13874. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Pulido, N., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2056. [Link]

  • PrepChem. (n.d.). Synthesis of 4,4-Dimethyl-6-acetylthiochroman. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. [Link]

  • MDPI. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • Chongqing Engskay Pharmaceutical Co., Ltd. (n.d.). 4,4-Dimethyl-6-ethynylthiochroman. [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. [Link]

  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2013). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. [Link]

  • NIST. (n.d.). 2-Pentanone, 4,4-dimethyl-. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4,4-Dimethylthiochroman: An In-Depth Technical Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthetic pathways leading to 4,4-dimethylthiochroman, a key heterocyclic building block in the synthesis of various compounds of medicinal interest, most notably the retinoid drug Tazarotene. This document is tailored for researchers, scientists, and professionals in drug development, offering an in-depth, objective comparison of the prevalent synthetic strategies. Our analysis is grounded in scientific literature and patent-disclosed methodologies, providing not just procedural steps but also the underlying chemical principles and practical considerations essential for laboratory and process scale-up.

Introduction: The Significance of this compound

This compound is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a valuable scaffold for the design of pharmacologically active molecules. The gem-dimethyl group at the 4-position imparts specific conformational constraints that can be crucial for receptor binding and metabolic stability. The most prominent application of this compound is as a pivotal intermediate in the multi-step synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis and acne. An efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

This guide will dissect the most common synthetic route to this compound, which proceeds via a two-step sequence: S-alkylation of thiophenol followed by an intramolecular Friedel-Crafts type cyclization. We will place a strong emphasis on comparing the different acid catalysts employed in the crucial cyclization step, evaluating their performance based on available data and established chemical principles.

The Dominant Synthetic Pathway: A Two-Step Approach

The most widely adopted and industrially relevant synthesis of this compound commences with readily available starting materials: thiophenol and a suitable prenyl electrophile. The overall transformation can be visualized as follows:

Overall_Synthesis Thiophenol Thiophenol Intermediate Phenyl-3-methylbut-2-enyl sulfide Thiophenol->Intermediate S-Alkylation Prenyl_Halide Prenyl Halide (e.g., 1-bromo-3-methyl-2-butene) Prenyl_Halide->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Overall two-step synthesis of this compound.

Step 1: S-Alkylation of Thiophenol

The initial step involves the nucleophilic substitution of a halide from a prenyl source by the sulfur atom of thiophenol. The most commonly employed electrophile is 1-bromo-3-methyl-2-butene. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

Reaction: Thiophenol + 1-Bromo-3-methyl-2-butene → Phenyl-3-methylbut-2-enyl sulfide

Common Conditions:

  • Base: Sodium hydroxide (NaOH) or other alkali metal hydroxides are frequently used.

  • Solvent: A variety of solvents can be employed, including acetone or a biphasic system like ethylene dichloride (EDC) and methanol.[1]

  • Temperature: The reaction is often conducted at reflux to ensure a reasonable reaction rate.[1]

This S-alkylation is a robust and high-yielding reaction, forming the key intermediate, phenyl-3-methylbut-2-enyl sulfide. A notable advantage mentioned in the patent literature is the ability to proceed to the next step without the need for purification of this intermediate, which is beneficial for process efficiency.[1]

Step 2: Intramolecular Friedel-Crafts Type Cyclization

The cornerstone of this synthetic strategy is the acid-catalyzed intramolecular cyclization of phenyl-3-methylbut-2-enyl sulfide. This reaction is an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the carbocation generated from the protonation of the double bond in the prenyl group.

Cyclization_Mechanism cluster_0 Mechanism of Intramolecular Cyclization Start Phenyl-3-methylbut-2-enyl sulfide Protonation Protonation of Alkene Start->Protonation H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Attack Electrophilic Aromatic Substitution Carbocation->Attack Intramolecular Deprotonation Deprotonation Attack->Deprotonation Product This compound Deprotonation->Product -H+

Caption: Mechanism of the acid-catalyzed intramolecular cyclization.

The choice of the acid catalyst is critical and significantly influences the reaction's efficiency, yield, and scalability. Below, we compare the most commonly cited catalysts.

Comparative Analysis of Acid Catalysts for Cyclization

Catalyst SystemKey AdvantagesPotential DisadvantagesScalability Considerations
Phosphorus Pentoxide / Phosphoric Acid (PPA) - Effective dehydrating agent, driving the reaction to completion.- Often provides good yields.[1]- Highly corrosive and viscous, making it difficult to handle and stir on a large scale.- Work-up can be challenging due to the formation of phosphate salts.- Moderate. The handling of viscous PPA can be problematic in large reactors.
Sulfuric Acid (H₂SO₄) - Inexpensive and readily available.- Strong proton source.- Can lead to charring and other side reactions due to its strong oxidizing nature.- Requires careful control of reaction temperature.- Good. It is a widely used industrial acid, and handling procedures are well-established.
p-Toluenesulfonic Acid (PTSA) - Solid, non-volatile, and easier to handle than liquid acids.- Generally considered a milder catalyst, potentially leading to fewer side products.[2]- May require higher temperatures or longer reaction times compared to stronger acids.- Can be less effective for less reactive substrates.- Excellent. Its solid nature simplifies handling and charging into reactors.

Expert Insights:

  • For laboratory-scale synthesis , where precise control is easier to maintain, all three catalysts can be effective. The choice may depend on the desired reaction conditions and the chemist's preference.

  • For industrial-scale production , p-toluenesulfonic acid (PTSA) often emerges as a more favorable option due to its ease of handling, lower corrosivity, and potentially cleaner reaction profile.[2] While sulfuric acid is also scalable, the risk of side reactions and the need for stringent temperature control can be a drawback. The handling of polyphosphoric acid on a large scale presents significant engineering challenges.

Potential Alternative Synthetic Routes: A Forward Look

While the two-step method from thiophenol is dominant, it is instructive for researchers to consider alternative approaches that may offer advantages in terms of sustainability or access to different substitution patterns.

Alternative Route 1: Thiophenol and 3-Methyl-2-buten-1-ol

A greener alternative to the use of prenyl halides would be the direct reaction of thiophenol with 3-methyl-2-buten-1-ol (prenol). This reaction would likely proceed via an acid-catalyzed allylic substitution followed by in-situ cyclization.

Alternative_Route_1 Thiophenol Thiophenol Product This compound Thiophenol->Product Acid-catalyzed condensation and cyclization Prenol 3-Methyl-2-buten-1-ol Prenol->Product

Caption: A potential greener synthetic route to this compound.

This approach would generate water as the only byproduct, making it more environmentally benign. However, the development of an efficient catalytic system to promote this tandem reaction would be necessary.

Alternative Route 2: Thio-Claisen Rearrangement

The Thio-Claisen rearrangement is a powerful tool for the formation of C-S and C-C bonds. A hypothetical route to a substituted thiochroman could involve the[3][3]-sigmatropic rearrangement of an allyl aryl sulfide. While a direct application to this compound is not prominently reported, this strategy offers a pathway to other substituted thiochroman derivatives.

Experimental Protocols

The following protocols are based on procedures described in the patent literature and are intended for informational purposes. Appropriate safety precautions should be taken when performing these reactions.

Protocol 1: Synthesis of this compound via Phosphorus Pentoxide/Phosphoric Acid Cyclization

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

  • To a solution of thiophenol (1.0 eq) in a suitable solvent (e.g., acetone or a mixture of ethylene dichloride and methanol), add a strong base such as sodium hydroxide (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the sodium thiophenolate.

  • Add 1-bromo-3-methyl-2-butene (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture. If a biphasic system is used, the organic layer containing the product can be separated and used directly in the next step.

Step 2: Intramolecular Cyclization

  • To the crude phenyl-3-methylbut-2-enyl sulfide from the previous step, add a dehydrating acid mixture such as phosphorus pentoxide (P₂O₅) and orthophosphoric acid (H₃PO₄).

  • Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by vacuum distillation or column chromatography.

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through a two-step process involving the S-alkylation of thiophenol with a prenyl halide, followed by an acid-catalyzed intramolecular cyclization. While several acid catalysts can effect this transformation, p-toluenesulfonic acid (PTSA) appears to offer the most practical advantages for scalability and process safety. The exploration of greener alternatives, such as the direct use of prenol, presents an exciting avenue for future research and development in the sustainable synthesis of this important pharmaceutical intermediate. This guide provides a solid foundation for researchers to make informed decisions when selecting a synthetic route for this compound, balancing factors of yield, cost, safety, and environmental impact.

References

  • Chandrasekhar, S., et al. (2008). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman. U.S.
  • Chandrasekhar, S., et al. (2006). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman. U.S.
  • Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. Journal of Pharmaceutical Sciences, 71(6), 715-717.
  • Kwart, H., & Evans, E. R. (1966). The Thio-Claisen Rearrangement. The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. The Journal of Organic Chemistry, 31(2), 413–419.
  • Padwa, A., & Gallaschun, R. J. (1983). Pummerer reaction of α-cyano sulfoxides. A novel synthesis of substituted furans. The Journal of Organic Chemistry, 48(2), 254-256.
  • Bhandari, K., et al. (2017). Tazarotene with low dimer impurity for treating acne or psoriasis. U.S.

Sources

A Comparative Guide to the Biological Activity of 4,4-Dimethylthiochroman and Other Thiochroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiochroman scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the biological performance of 4,4-Dimethylthiochroman against other notable thiochroman derivatives. By synthesizing data from peer-reviewed studies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this promising area. Our analysis is grounded in experimental data, focusing on anticancer, antioxidant, and anti-inflammatory properties, and is supplemented with detailed experimental protocols and mechanistic insights.

Introduction to the Thiochroman Scaffold: A Versatile Pharmacophore

Thiochromans, heterocyclic compounds containing a sulfur atom within a benzothiopyran ring system, have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1][2] The incorporation of the sulfur atom, in place of an oxygen atom found in the analogous chroman structure, imparts unique physicochemical properties that can influence biological activity.[3] These properties, including lipophilicity and hydrogen bonding capacity, can significantly impact a molecule's interaction with biological targets. The versatility of the thiochroman core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological functions, including anticancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and antiparasitic activities.[4][5]

Comparative Analysis of Biological Activities

This section provides a comparative overview of the biological activities of this compound and other key thiochroman derivatives. The data is summarized in tables for ease of comparison, followed by a detailed discussion of the structure-activity relationships that govern their efficacy.

Anticancer Activity

The anticancer potential of thiochroman derivatives has been a primary focus of research. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

A notable analogue, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), which incorporates a this compound-like moiety, has demonstrated potent anticancer activity.[6][7] While not a simple thiochroman, its activity highlights the potential of this core structure. Studies on other thiochroman derivatives, particularly thiochroman-4-ones, have revealed significant cytotoxic effects. For instance, certain thiochroman-4-one derivatives have shown potent activity against colon and breast cancer cell lines.[8]

Table 1: Comparative Anticancer Activity of Thiochroman Derivatives (IC50, µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiochroman-4-one Derivative (4a)HCT-15 (Colon)3.5[8]
Thiochroman-4-one Derivative (4a)MCF-7 (Breast)4.5[8]
4-Thiophenyl-pyrazole Derivative (2a)HepG-2 (Liver)10.25[8]
4-Thiophenyl-pyrazole Derivative (2a)MCF-7 (Breast)15.41[8]
Thiochroman-4-one Hydrazone (31)Leishmania (V) braziliensis62.2 µg/mL[9]
Benzothiopyranoindole Derivative (51)HeLa (Cervix)0.31 - 6.93[9]
Dp44mTVariousLow nM range[7]
2,2-Dimethylthiochromanone Amide (11e)Leishmania7.2[10][11]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of thiochroman derivatives is significantly influenced by the nature and position of substituents on the thiochroman ring. For instance, the presence of a 1,3-benzylidene moiety on the thiochromanone skeleton has been associated with higher anticancer activity.[4] Furthermore, substitutions at the C-2, C-4, and C-6 positions have been shown to modulate the cytotoxic potency. The gem-dimethyl group at the 4-position, as in this compound, is a key structural feature that warrants further investigation to understand its contribution to anticancer efficacy.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a critical therapeutic strategy. Thiochroman derivatives, particularly those with hydroxyl substitutions, have demonstrated promising antioxidant properties. The sulfur atom in the thiochroman ring can also contribute to the radical scavenging activity.

Table 2: Comparative Antioxidant Activity of Thiochroman and Related Derivatives

Compound/DerivativeAssayActivity (IC50 or equivalent)Reference
4-Hydroxycoumarin Derivative (2b)DPPH ScavengingComparable to BHT[12]
4-Hydroxycoumarin Derivative (6b)DPPH ScavengingComparable to BHT[12]
4-Hydroxycoumarin Derivative (2c)DPPH ScavengingComparable to Ascorbic Acid[12]
4-Hydroxycoumarin Derivative (4c)DPPH ScavengingComparable to Ascorbic Acid[12]

Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely accepted and relatively simple method for evaluating the radical scavenging activity of compounds. The assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. This provides a reliable initial screening of antioxidant potential.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Thiochroman derivatives have been investigated for their ability to modulate inflammatory pathways. The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

For instance, certain thiochroman derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14] NO is a key inflammatory mediator, and its inhibition is a common target for anti-inflammatory drugs. The anti-inflammatory activity of thiochroman derivatives is often linked to their ability to interfere with signaling pathways such as the NF-κB pathway.[6]

Table 3: Comparative Anti-inflammatory Activity of Thiochroman and Related Derivatives

Compound/DerivativeCell LineTarget/AssayActivity (IC50 or % inhibition)Reference
Thiazole Analogs-In vitro anti-inflammatoryVaries[15]
Naproxen Thiourea Derivative (4)-5-LOX InhibitionIC50 = 0.30 µM[16]
Bryophyte ExtractsRAW 264.7NO ProductionVaries[13]
Mulberry Leaf ExtractsRAW 264.7NO ProductionVaries[14]
Oleanolic Acid DerivativeRAW 264.7NO ProductionIC50 = 1.73 µg/mL[17]

Expertise & Experience in Assay Selection: The use of LPS-stimulated RAW 264.7 macrophages is a standard and well-validated in vitro model for assessing anti-inflammatory activity.[18] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a cascade of inflammatory mediators. Measuring the inhibition of these mediators provides a robust indication of a compound's anti-inflammatory potential.

Key Signaling Pathways Modulated by Thiochroman Derivatives

The biological activities of thiochroman derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[6][19] Its aberrant activation is associated with numerous inflammatory diseases and cancers. Several thiochroman derivatives have been shown to inhibit the NF-κB pathway, thereby suppressing the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activation Thiochromans Thiochroman Derivatives Thiochromans->IKK Inhibit IkB_NFkB->NFkB Degradation of IκB PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Thiochromans Thiochroman Derivatives Thiochromans->PI3K Inhibit

Caption: The PI3K/Akt signaling pathway and its potential inhibition by thiochromans.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. [3][11]The MAPK pathway is often hyperactivated in cancer, making it an attractive target for anticancer therapies.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Thiochromans Thiochroman Derivatives Thiochromans->Raf Inhibit

Caption: Overview of the MAPK signaling pathway, a potential target for thiochromans.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a standard procedure for assessing the antioxidant capacity of thiochroman derivatives using the DPPH radical. [1][4] Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (Thiochroman derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark to prevent degradation.

  • Preparation of test samples: Dissolve the thiochroman derivatives and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay procedure: a. Add 100 µL of the DPPH solution to each well of a 96-well microplate. b. Add 100 µL of the different concentrations of the test samples or positive control to the wells. c. For the blank, add 100 µL of methanol or ethanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Assay (Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][20] Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Test compounds (Thiochroman derivatives)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound treatment: After 24 hours, treat the cells with various concentrations of the thiochroman derivatives (typically in a final volume of 200 µL/well) and incubate for a further 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated control cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophages. [13][18] Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (Thiochroman derivatives)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound treatment: Pre-treat the cells with various non-toxic concentrations of the thiochroman derivatives for 1 hour.

  • LPS stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The thiochroman scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of the biological activities of this compound and other thiochroman derivatives, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. While direct comparative data for this compound remains an area for future investigation, the existing body of research on related thiochroman structures provides a strong foundation for its potential efficacy.

The structure-activity relationship studies highlighted herein underscore the importance of substituent patterns on the thiochroman ring in modulating biological activity. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogues to elucidate the precise contribution of the gem-dimethyl group to the observed biological effects. Furthermore, in-depth mechanistic studies are warranted to fully unravel the molecular targets and signaling pathways through which these compounds exert their therapeutic actions. The detailed experimental protocols provided in this guide offer a standardized framework for such future investigations, ensuring the generation of robust and comparable data that will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). Molecules, 26(8), 2209. [Link]

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Spectroscopic Duel: A Comparative Analysis of 4,4-Dimethylthiochroman and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Thiochromans, a class of sulfur-containing heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities. Among these, 4,4-Dimethylthiochroman and its isomers represent key scaffolds in the synthesis of novel therapeutic agents. The subtle shift of two methyl groups within the thiochroman framework can profoundly influence a molecule's physicochemical properties and biological efficacy. Consequently, the ability to unequivocally differentiate between these isomers is a critical analytical challenge.

This comprehensive guide provides an in-depth spectroscopic comparison of this compound and its close structural relatives, 2,2-Dimethylthiochroman and 3,3-Dimethylthiochroman. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will dissect the unique spectral fingerprints of each isomer. This analysis is grounded in fundamental spectroscopic principles and supported by available experimental data and predictive models, offering a robust framework for the unambiguous identification of these important chemical entities.

The Significance of Isomeric Purity in Thiochroman Chemistry

The therapeutic potential of thiochroman derivatives is well-documented, with applications ranging from anticancer to anti-inflammatory agents. The specific placement of substituents on the thiochroman ring system is a key determinant of their interaction with biological targets. Therefore, ensuring the isomeric purity of a synthesized compound is not merely a matter of chemical pedantry but a crucial aspect of drug safety and efficacy. Spectroscopic techniques provide the necessary tools to confirm the desired isomeric structure and to detect the presence of any unwanted isomers, which may possess different pharmacological or toxicological profiles.

At a Glance: Comparative Spectroscopic Overview

The following table summarizes the key predicted and experimentally observed spectroscopic features for this compound and its isomers. This serves as a quick reference for distinguishing between these closely related molecules. A detailed analysis of each technique follows.

Spectroscopic TechniqueThis compound2,2-Dimethylthiochroman3,3-Dimethylthiochroman
¹H NMR Gem-dimethyl singlet (~1.3 ppm), Triplets for C2-H₂ and C3-H₂Gem-dimethyl singlet (~1.4 ppm), Singlet for C3-H₂ and Triplet for C4-H₂Gem-dimethyl singlet (~1.2 ppm), Singlet for C2-H₂ and Singlet for C4-H₂
¹³C NMR Quaternary C4 signal (~35 ppm), Distinct signals for C2 and C3Quaternary C2 signal (~75 ppm), Distinct signals for C3 and C4Quaternary C3 signal (~40 ppm), Distinct signals for C2 and C4
IR Spectroscopy C-H (sp³) stretching below 3000 cm⁻¹, Aromatic C-H stretching above 3000 cm⁻¹, Characteristic fingerprint regionSimilar C-H stretching, Subtle differences in the fingerprint region due to symmetry changesSimilar C-H stretching, Unique fingerprint region reflecting its distinct substitution pattern
Mass Spectrometry Molecular ion peak (m/z 178), Key fragment from loss of a methyl group (m/z 163)Molecular ion peak (m/z 178), Characteristic fragmentation involving the heterocyclic ringMolecular ion peak (m/z 178), Fragmentation pattern influenced by the gem-dimethyl group at C3

Delving Deeper: A Technique-by-Technique Breakdown

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive information for distinguishing between the dimethylthiochroman isomers. The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic and steric environments.

The most telling feature in the ¹H NMR spectra of these isomers is the signal for the two methyl groups.

  • This compound: The two methyl groups are chemically equivalent and attached to a quaternary carbon (C4). This results in a sharp singlet integrating to six protons, typically observed in the upfield region around 1.3 ppm. The protons on C2 and C3 will appear as triplets due to coupling with their respective adjacent methylene protons.

  • 2,2-Dimethylthiochroman: Similar to the 4,4-isomer, the gem-dimethyl group at C2 will produce a singlet for six protons, likely shifted slightly downfield to around 1.4 ppm due to the proximity of the sulfur atom. The methylene protons at C3 will appear as a singlet, as they have no adjacent protons to couple with, and the protons at C4 will present as a triplet.

  • 3,3-Dimethylthiochroman: The gem-dimethyl group at C3 will also give rise to a singlet for six protons, expected around 1.2 ppm. The methylene protons at C2 and C4 will each appear as singlets, as they are adjacent to the quaternary C3.

The aromatic protons for all three isomers will appear in the downfield region (typically 7.0-7.5 ppm), with their splitting patterns dictated by their positions on the benzene ring.

The ¹³C NMR spectrum provides complementary and confirmatory evidence for the isomeric structures. The key diagnostic signal is that of the quaternary carbon bearing the two methyl groups.

  • This compound: The quaternary carbon at C4 will have a characteristic chemical shift of approximately 35 ppm. The carbons of the two methyl groups will appear as a single peak around 28-30 ppm.

  • 2,2-Dimethylthiochroman: The quaternary carbon at C2, being adjacent to the heteroatom sulfur, will be significantly deshielded and is expected to appear much further downfield, around 75 ppm. This provides a clear distinction from the other isomers.

  • 3,3-Dimethylthiochroman: The quaternary carbon at C3 will have a chemical shift in the region of 40 ppm.

The chemical shifts of the other carbons in the heterocyclic and aromatic rings will also exhibit subtle differences based on the position of the dimethyl substitution, providing a complete and unique fingerprint for each isomer.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the IR spectra of the three isomers will share many similarities, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

All three isomers will exhibit:

  • C-H stretching vibrations for the sp³ hybridized carbons of the methyl and methylene groups just below 3000 cm⁻¹.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

The key to distinguishing the isomers lies in the unique pattern of bending and skeletal vibrations in the fingerprint region. The different substitution patterns and molecular symmetries of each isomer will result in a distinct set of absorption bands, which can be used for identification when compared against a reference spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. All three dimethylthiochroman isomers have the same molecular formula (C₁₁H₁₄S) and therefore the same nominal molecular weight of 178 g/mol . The differentiation, therefore, relies on the analysis of their fragmentation patterns.

  • This compound: The molecular ion peak (M⁺) is expected at m/z 178. A prominent fragment will likely correspond to the loss of a methyl group (CH₃•) to form a stable tertiary carbocation, resulting in a peak at m/z 163 (M-15).

  • 2,2-Dimethylthiochroman: The molecular ion at m/z 178 will also be present. Its fragmentation is likely to be influenced by the gem-dimethyl group at the benzylic position, potentially leading to a characteristic retro-Diels-Alder type fragmentation or loss of a methyl group.

  • 3,3-Dimethylthiochroman: The molecular ion at m/z 178 will be observed. The fragmentation pattern will be dictated by the stability of the resulting fragments, with cleavage adjacent to the sulfur atom and the gem-dimethyl group being likely pathways.

The relative abundances of the fragment ions will be unique to each isomer, providing a "mass spectral fingerprint" for identification.

Experimental Methodologies: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for the comparison of these isomers, standardized experimental protocols are essential.

Synthesis of Dimethylthiochroman Isomers

The synthesis of these compounds is a prerequisite for their spectroscopic analysis. A common route to this compound involves the acid-catalyzed cyclization of 3-methyl-3-(phenylthio)-1-butanol. Similar strategies, starting with appropriately substituted precursors, can be employed for the synthesis of the 2,2- and 3,3-isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a 1-second relaxation delay, and the co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz for a 400 MHz spectrometer. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹) using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-250 amu).

Visualizing the Molecular Structures and Analytical Workflow

To aid in the conceptualization of the isomeric differences and the analytical process, the following diagrams are provided.

Caption: Molecular structures of this compound and its 2,2- and 3,3-isomers.

SpectroscopicWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Isomers Purification Purify via Chromatography Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Analyze Spectra NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Comparison Compare Isomeric Data DataAnalysis->Comparison Identification Unambiguous Identification Comparison->Identification

Caption: A generalized experimental workflow for the spectroscopic comparison of dimethylthiochroman isomers.

Conclusion: The Power of a Multi-technique Approach

The differentiation of this compound and its 2,2- and 3,3-isomers is a readily achievable analytical task when a multi-technique spectroscopic approach is employed. While each technique provides valuable information, it is the synergy of NMR, IR, and MS that allows for the unequivocal structural assignment. ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for distinguishing these isomers due to the sensitivity of chemical shifts and coupling patterns to the precise location of the gem-dimethyl group. IR spectroscopy offers a rapid method for preliminary identification based on the unique fingerprint region, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. For researchers in the pharmaceutical and chemical industries, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the quality, safety, and efficacy of thiochroman-based compounds.

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Navigating the Therapeutic Potential of 4,4-Dimethylthiochroman Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiochroman scaffold has emerged as a privileged structure, giving rise to a diverse array of biologically active molecules. Among these, the 4,4-dimethylthiochroman derivatives represent a particularly intriguing subclass, with demonstrated potential across multiple therapeutic areas, including cancer, inflammation, and oxidative stress-related conditions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative perspective against established therapeutic agents and detailing the experimental methodologies crucial for their evaluation. Our objective is to furnish researchers with the critical insights necessary to navigate the chemical space of this compound derivatives and to accelerate the development of novel therapeutics.

The Architectural Blueprint for Activity: Core SAR Principles

The therapeutic efficacy of this compound derivatives is intricately linked to the nature and positioning of various substituents on the core scaffold. The gem-dimethyl group at the C4 position is a defining feature, often imparting increased metabolic stability and influencing the conformational properties of the heterocyclic ring. Key modifications that have been explored and their impact on biological activity are outlined below.

Anticancer Activity: Targeting Estrogen-Dependent Pathways

A significant body of research on thiochroman derivatives has focused on their potential as antiestrogenic agents for the treatment of hormone-receptor-positive breast cancer. These compounds often function as Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Degraders (SERDs).

The SAR for antiestrogenic activity highlights several critical features:

  • Stereochemistry at C3 and C4: The relative configuration of substituents at the C3 and C4 positions plays a pivotal role in determining the antiestrogenic potency. Specific stereoisomers often exhibit significantly higher binding affinity for the estrogen receptor (ER) and greater efficacy in downregulating its signaling.

  • Substituents at C3: The presence of a methyl group at the C3 position has been shown to be important for potent antiestrogen activity.

  • Side Chain at C4: A long, flexible side chain at the C4 position, often containing a sulfoxide moiety, is crucial for pure antiestrogenic activity and ER downregulation. The length of the methylene chain connecting the scaffold to the sulfoxide and the nature of the terminal group (e.g., perfluoroalkyl) are key determinants of potency and oral bioavailability.[1]

Comparison with Established SERDs:

This compound-based SERDs are often benchmarked against fulvestrant (ICI 182,780), a clinically approved SERD. The goal is to develop orally bioavailable SERDs with improved pharmacokinetic profiles.

Compound ClassKey Structural Features for High ActivityComparison to Fulvestrant
This compound Derivatives (3RS,4RS)-configuration, C3-methyl group, C4-sulfoxide side chain with a 9-methylene linker and terminal perfluoroalkyl group.[1]Aim to achieve similar or superior ER binding and degradation with the significant advantage of oral bioavailability.
Fulvestrant (ICI 182,780) Steroidal scaffold with a long alkylsulfinyl side chain.Potent ER antagonist and degrader but lacks oral bioavailability and requires intramuscular injection.
Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

The anti-inflammatory potential of thiochroman and related chroman derivatives has been investigated, with a focus on their ability to inhibit key inflammatory mediators and pathways.

SAR studies in related chalcone and coumarin series suggest that the electronic properties of substituents on the aromatic ring are critical.[2][3][4] Generally:

  • Electron-donating groups on the aromatic ring, such as hydroxyl or methoxy groups, tend to enhance anti-inflammatory activity. This is potentially due to their ability to stabilize radical intermediates or modulate the electronic properties of the molecule for better interaction with biological targets.

  • Electron-withdrawing groups , in some contexts, can also contribute to activity, suggesting a complex interplay of electronic and steric factors.[2]

Comparison with Standard Anti-inflammatory Drugs:

The anti-inflammatory effects of these derivatives are often compared to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The mechanism of action, however, may differ. While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, some thiochroman derivatives may exert their effects through the modulation of other pathways, such as inhibiting the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α.[3]

Compound ClassPutative Mechanism of ActionComparison to Diclofenac
This compound Derivatives Inhibition of NO and pro-inflammatory cytokine production (e.g., TNF-α).[3] Potential modulation of COX-2 expression.May offer a different and potentially more targeted anti-inflammatory profile with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Diclofenac Non-selective inhibition of COX-1 and COX-2 enzymes.Broad-spectrum anti-inflammatory agent but associated with gastrointestinal and cardiovascular side effects.
Antioxidant Activity: Scavenging Reactive Oxygen Species

The phenolic and thio-ether moieties within the this compound scaffold suggest an inherent potential for antioxidant activity. The ability of these compounds to scavenge free radicals is a key measure of this activity.

The antioxidant capacity is largely influenced by:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are paramount for radical scavenging activity. A hydroxyl group can readily donate a hydrogen atom to neutralize free radicals.

  • Sulfur Atom: The sulfur atom in the thiochroman ring can also participate in redox reactions, contributing to the overall antioxidant effect.

Comparison with Standard Antioxidants:

The antioxidant potential of this compound derivatives can be compared to well-known antioxidants like Trolox (a water-soluble analog of vitamin E) and ascorbic acid (vitamin C).

Compound ClassMechanism of Antioxidant ActionComparison to Trolox/Ascorbic Acid
This compound Derivatives Direct scavenging of free radicals through hydrogen atom donation from phenolic hydroxyl groups and potential redox activity of the sulfur atom.The lipophilic nature of the thiochroman scaffold may allow for better partitioning into lipid membranes, potentially offering enhanced protection against lipid peroxidation compared to water-soluble antioxidants.
Trolox / Ascorbic Acid Well-established free radical scavengers.Serve as benchmark standards in antioxidant assays.

Experimental Cornerstones: Synthesis and Biological Evaluation

The exploration of the SAR of this compound derivatives relies on robust and reproducible experimental protocols for their synthesis and biological characterization.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core involves the reaction of a substituted thiophenol with isoprene in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred solution of thiophenol in a suitable solvent (e.g., toluene), add a strong acid catalyst such as methanesulfonic acid.

  • Addition of Isoprene: Slowly add isoprene to the reaction mixture at ambient temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with crushed ice. Extract the product with an organic solvent (e.g., ether).

  • Purification: Wash the organic extracts with water and an aqueous base (e.g., 5% sodium hydroxide solution) to remove unreacted thiophenol and acid catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

This protocol is a general representation and may require optimization for specific substituted thiophenols.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for estrogen-dependent breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate and treat them with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the development of a purple azo dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Experimental Protocol: DPPH Assay

  • Preparation of Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm). The discoloration of the purple DPPH solution to a yellow color indicates radical scavenging.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5]

Visualizing the Mechanisms of Action

To better understand the biological effects of this compound derivatives, it is helpful to visualize their potential mechanisms of action.

Anticancer (Antiestrogen) Signaling Pathway

antiestrogen_pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE E2 Estradiol (E2) E2->ER Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Thiochroman This compound Derivative (SERD) Thiochroman->ER

Caption: Proposed mechanism of antiestrogenic this compound derivatives.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NFkB NF-κB Signaling Pathway TLR4->NFkB Activates iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 Induces Pro_inflammatory_Mediators NO, Prostaglandins, TNF-α iNOS_COX2->Pro_inflammatory_Mediators Produces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Thiochroman This compound Derivative Thiochroman->NFkB Inhibits

Caption: Putative anti-inflammatory mechanism of this compound derivatives.

Antioxidant Action Workflow

antioxidant_workflow Free_Radical Free Radical (e.g., DPPH•, ROO•) Neutralized_Radical Neutralized Radical (e.g., DPPH-H, ROOH) Free_Radical->Neutralized_Radical Accepts H• Thiochroman_OH Phenolic this compound (Ar-OH) Thiochroman_Radical Thiochroman Radical (Ar-O•) Thiochroman_OH->Thiochroman_Radical Donates H•

Caption: Workflow of free radical scavenging by phenolic this compound derivatives.

Concluding Remarks and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships explored herein provide a foundational understanding for the rational design of more potent and selective derivatives. While significant progress has been made, particularly in the context of antiestrogenic agents, the full therapeutic potential of this compound class remains to be unlocked.

Future research should focus on:

  • Systematic SAR Studies: A more comprehensive exploration of substitutions at various positions of the thiochroman ring is warranted to build a more complete SAR map for different biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the anti-inflammatory and antioxidant effects will be crucial for their further development.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to identify candidates with favorable drug-like properties for clinical translation.

By leveraging the insights presented in this guide, the scientific community can continue to advance the development of this compound derivatives, bringing novel and effective therapies to patients in need.

References

  • Chouchène, D., Ghandi, M., & Ghasemi, J. B. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Kim, M. H., et al. (2005). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry, 48(24), 7687–7696. [Link]

  • Lee, J. H., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5058–5061. [Link]

  • Togna, A. R., et al. (2014). 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Biological & Pharmaceutical Bulletin, 37(1), 125–131. [Link]

  • Patil, S., et al. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Molecules, 28(18), 6699. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of ensuring product safety, efficacy, and consistency.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of 4,4-Dimethylthiochroman, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a deeper understanding of the rationale behind method selection and validation design, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] For a compound like this compound, this ensures that when we measure its purity, concentration, or identity, the results are reliable and reproducible. This guide will navigate the critical aspects of validating methods for this specific analyte, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantification, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for identification and structural elucidation.

Choosing the Right Tool: A Comparative Analysis of HPLC and GC for this compound Quantification

The choice between HPLC and GC is a critical first step in developing a quantitative method for this compound. This decision hinges on the physicochemical properties of the analyte, such as its volatility, thermal stability, and polarity. Given that this compound is a semi-volatile compound, both techniques are plausible, each with its inherent advantages and disadvantages.[4][5][6][7][8]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale for this compound
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Both principles are applicable. The choice will depend on desired sensitivity, and potential for thermal degradation.
Applicability Suitable for non-volatile and thermally unstable compounds.[4][6]Ideal for volatile and thermally stable compounds.[5][8]This compound's volatility makes GC a strong candidate. However, HPLC offers versatility if derivatization is needed or if other non-volatile impurities are also of interest.
Instrumentation Requires high-pressure pumps, a liquid chromatograph, and a variety of detectors (UV, FLD, MS).Requires a gas chromatograph with an injector, oven, and detectors like FID, TCD, or MS.Both instrumentations are standard in analytical laboratories.
Sensitivity Highly dependent on the detector. Fluorescence (FLD) and Mass Spectrometry (MS) detectors offer high sensitivity.Generally offers high sensitivity, especially with a Flame Ionization Detector (FID) or MS.For trace-level analysis, GC-MS or a sensitive HPLC detector would be necessary.
Speed Analysis times can range from 10 to 60 minutes.[4][8]Typically faster, with run times from a few minutes to 30 minutes.[4][8]GC may offer higher throughput for routine quality control testing.
Cost Can be more expensive due to solvent consumption and disposal costs.[4][8]Generally more cost-effective due to the use of gases as the mobile phase.[8]For long-term, high-volume testing, GC could be the more economical choice.

The Blueprint for Trust: A Deep Dive into Method Validation Parameters

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[2][9][10][11][12] These guidelines are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3]

The validation process can be visualized as a logical workflow:

Analytical_Method_Validation_Workflow cluster_Planning Planning & Protocol cluster_Execution Experimental Execution cluster_Reporting Reporting & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Defines scope E1 Specificity P2->E1 Guides execution E2 Linearity P2->E2 E3 Accuracy P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ P2->E5 E6 Range P2->E6 E7 Robustness P2->E7 R1 Analyze Data & Compare with Acceptance Criteria E1->R1 Generates data E2->R1 Generates data E3->R1 Generates data E4->R1 Generates data E5->R1 Generates data E6->R1 Generates data E7->R1 Generates data R2 Prepare Validation Report R1->R2 Summarizes findings R3 Continuous Monitoring & Lifecycle Management R2->R3 Initiates lifecycle

Caption: A typical workflow for the validation of an analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][17]

Experimental Protocol (HPLC-UV):

  • Blank Analysis: Analyze a blank sample (mobile phase or a placebo formulation without this compound) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Chromatographic Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • Peak Purity Analysis: If a Diode Array Detector (DAD) is available, perform peak purity analysis to confirm that the chromatographic peak of this compound is spectrally homogeneous and not co-eluting with any degradation products.

Linearity

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[9]

Experimental Protocol (HPLC-UV):

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples.

  • Injection and Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol (HPLC-UV):

  • Spiked Sample Preparation: Prepare spiked samples by adding known amounts of this compound to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.[17]

Experimental Protocol (HPLC-UV):

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD Determination: Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ Determination: Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.

  • Confirmation: Prepare and analyze samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol (HPLC-UV):

  • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution of this compound under each varied condition.

  • Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the system suitability criteria are still met under all varied conditions.

Beyond Quantification: Spectroscopic Methods for Identification

While chromatographic techniques are the workhorses for quantification, spectroscopic methods like NMR and MS are indispensable for the unequivocal identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[18][19][20][21] For this compound, ¹H and ¹³C NMR would be crucial for confirming its identity.

Expected ¹H NMR Data (Illustrative):

  • Aromatic protons (multiplets in the range of δ 7.0-7.5 ppm)

  • Methylene protons of the thiochroman ring (triplets or multiplets around δ 2.5-3.0 ppm)

  • Methyl protons (a singlet at approximately δ 1.3 ppm)

Expected ¹³C NMR Data (Illustrative):

  • Aromatic carbons (signals in the range of δ 120-140 ppm)

  • Quaternary carbon attached to the two methyl groups

  • Methylene carbons of the thiochroman ring

  • Methyl carbons

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure.[22][23]

Expected MS Data (Illustrative):

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (C₁₁H₁₄S).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of methyl groups or cleavage of the thiochroman ring.

The relationship between these analytical techniques in a comprehensive validation strategy can be visualized as follows:

Analytical_Techniques_Relationship cluster_Quantification Quantitative Analysis cluster_Identification Identification & Structural Elucidation cluster_Validation Method Validation HPLC HPLC Validation ICH Q2(R2) Validation HPLC->Validation Subjected to GC GC GC->Validation Subjected to NMR NMR NMR->Validation Provides Specificity Data MS MS MS->Validation Provides Specificity Data Validation->HPLC Confirms Suitability Validation->GC Confirms Suitability

Sources

A Comparative Guide to 4,4-Dimethylthiochroman Analogs: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of 4,4-Dimethylthiochroman analogs, focusing on their performance in both in vitro and in vivo studies. Our analysis is grounded in experimental data, offering insights into the structure-activity relationships and therapeutic potential of this promising class of compounds.

Introduction to the this compound Scaffold

The thiochroman scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-leishmanial, and anti-fungal properties.[1][2][3] The introduction of gem-dimethyl substitution at the 4-position can offer unique conformational constraints and metabolic stability, potentially enhancing the pharmacological profile of these analogs. This guide will delve into specific examples of thiochroman derivatives, closely related to the 4,4-dimethyl substitution pattern, and compare their performance based on published experimental evidence.

In Vitro Comparative Analysis

The in vitro evaluation of novel chemical entities is a cornerstone of drug discovery, providing critical insights into their mechanism of action, potency, and selectivity. Here, we compare the in vitro performance of various thiochroman analogs across different therapeutic areas.

Anticancer Activity

Several studies have explored the potential of thiochroman derivatives as anticancer agents.[2] A series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives were synthesized and evaluated for their anticancer activities against a panel of sixty human tumor cell lines by the National Cancer Institute (NCI).[2]

Compound IDSubstitution PatternMean GI50 (µM)Cell Line Selectivity
Analog A 3-[(4-Phenoxy)benzylidene]Not explicitly statedModerate
Analog B 3-[(4-Chlorophenoxy)benzylidene]Not explicitly statedEnhanced
Reference DoxorubicinSub-micromolarBroad Spectrum

Data synthesized from descriptive accounts in the literature. Specific GI50 values were not provided in the primary abstract.

The NCI-60 screen is a robust in vitro assay that provides a broad assessment of a compound's anticancer potential.

  • Cell Culture: Sixty different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Test compounds are dissolved in DMSO and diluted to the appropriate concentrations.

  • Assay Procedure:

    • Cells are seeded into 96-well microtiter plates.

    • After 24 hours, the test compounds are added at five different concentrations.

    • The plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of cold trichloroacetic acid.

  • Data Analysis: Cell viability is determined using a sulforhodamine B (SRB) protein assay. The optical density is read at 515 nm, and the GI50 (concentration required to inhibit cell growth by 50%) is calculated.

Causality Behind Experimental Choices: The NCI-60 screen is a valuable initial tool for identifying novel anticancer agents and provides insights into potential mechanisms of action through its COMPARE algorithm, which correlates the compound's activity profile with those of known anticancer agents.

Anti-leishmanial Activity

Thiochromanone derivatives have shown significant promise as anti-leishmanial agents.[3][4] A study focused on thiochroman-4-one derivatives identified compounds with potent activity against Leishmania panamensis.[4] Another study explored novel 2,2-dimethylthiochromanones, providing a direct link to the core topic of this guide.[3]

Compound IDScaffoldTarget SpeciesIC50 (µM)Selectivity Index (SI)
Compound 4j Thiochroman-4-one vinyl sulfoneL. panamensis amastigotes3.23174
Compound 11a 2,2-dimethylthiochromanone amideLeishmania promastigotes10.5Not specified
Compound 11e 2,2-dimethylthiochromanone amideLeishmania promastigotes7.2Not specified
Amphotericin B Polyene macrolide (Reference)L. panamensis amastigotesLower than 3.23High

This assay evaluates the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

  • Host Cell Culture: Human monocytes (e.g., U-937) are cultured and differentiated into macrophages.

  • Parasite Infection: Macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.

  • Compound Treatment: The infected macrophages are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Quantification of Infection: The number of intracellular amastigotes is determined, typically by Giemsa staining and microscopic counting or by using fluorescently labeled parasites and high-content imaging.

  • Data Analysis: The IC50 (concentration that inhibits parasite growth by 50%) is calculated. Cytotoxicity against the host cells is also assessed to determine the selectivity index (SI = Host Cell CC50 / Parasite IC50).

Causality Behind Experimental Choices: Assessing activity against intracellular amastigotes is more clinically relevant than targeting the promastigote stage, as amastigotes are the form that replicates within the human host. The selectivity index is a critical parameter for identifying compounds with a favorable therapeutic window.

While the exact mechanisms for many thiochroman analogs are still under investigation, some related chroman-4-one derivatives are proposed to act by inhibiting pteridine reductase 1 (PTR1), an important enzyme in the folate biosynthesis pathway of Leishmania.[3]

G cluster_parasite Leishmania Parasite Folate_Pathway Folate Biosynthesis Pathway PTR1 Pteridine Reductase 1 (PTR1) Folate_Pathway->PTR1 Essential for DNA_Synthesis DNA Synthesis PTR1->DNA_Synthesis Contributes to Thiochromanone Thiochromanone Analog Thiochromanone->PTR1 Inhibits

Caption: Putative mechanism of action of thiochromanone analogs against Leishmania.

In Vivo Comparative Analysis

In vivo studies are crucial for evaluating the pharmacokinetic properties, efficacy, and safety of drug candidates in a whole-organism context. Data on in vivo studies of this compound analogs is more limited in the public domain, but we can draw comparisons from closely related structures.

Antiestrogenic Activity

A series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives have been evaluated for their in vivo antiestrogenic activity.[5] These compounds function as pure antiestrogens with the ability to downregulate the estrogen receptor (ER).[5]

Compound IDDoseRoute of AdministrationUterine Weight Reduction (%)Comparison to ICI 182,780
Compound 24b Not specifiedOralSignificantSimilar
ICI 182,780 Not specifiedInjectionSignificantReference

Data synthesized from descriptive accounts in the literature. Specific dosage and percentage values were not provided in the primary abstract.

This is a standard in vivo assay to assess the estrogenic and antiestrogenic activity of compounds.

  • Animal Model: Immature female mice are used as they have low endogenous estrogen levels, making them sensitive to exogenous estrogens.

  • Dosing:

    • One group receives a vehicle control.

    • Another group receives an estrogen (e.g., estradiol) to stimulate uterine growth.

    • Test groups receive the estrogen in combination with different doses of the test compound.

  • Duration: The treatment is typically administered daily for three consecutive days.

  • Endpoint: On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

  • Data Analysis: A reduction in the estrogen-stimulated uterine weight indicates antiestrogenic activity.

Causality Behind Experimental Choices: The uterotrophic assay is a well-established and validated model for assessing estrogen receptor modulation in vivo. It provides a clear and quantifiable endpoint (uterine weight) that directly reflects the biological response to estrogenic and antiestrogenic compounds.

Caption: Workflow for the in vivo uterotrophic assay.

Structure-Activity Relationship (SAR) Insights

The accumulated data from both in vitro and in vivo studies provide valuable insights into the structure-activity relationships of thiochroman analogs.

  • For Antiestrogenic Activity: The (3RS,4RS)-configuration, a methyl group at the 3-position, a 9-methylene chain, and a terminal perfluoroalkyl moiety are important for increasing estrogen receptor binding and oral antiestrogen activities.[5]

  • For Anti-leishmanial Activity: The presence of a vinyl sulfone moiety in thiochroman-4-one derivatives significantly enhances activity and selectivity.[4] Fluorine substitution at the C-6 position also increases leishmanicidal activity.[4] For 2,2-dimethylthiochromanones, phenylalkenyl and haloalkyl amide substitutions at the benzylic position lead to the most potent compounds.[3]

Conclusion and Future Directions

The this compound scaffold and its related analogs represent a versatile platform for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate their potential in oncology and infectious diseases. Future research should focus on:

  • Systematic SAR studies around the this compound core to optimize potency and selectivity for various biological targets.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by these compounds.

  • Comprehensive in vivo pharmacokinetic and pharmacodynamic studies to assess their drug-like properties and translate in vitro activity to in vivo efficacy.

By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of next-generation thiochroman-based therapeutics.

References

  • Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH. Available at: [Link]

  • Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Publications. Available at: [Link]

  • Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. ResearchGate. Available at: [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. Available at: [Link]

  • Perspectives on new synthetic curcumin analogs and their potential anticancer properties. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for Thiochroman Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiochroman scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The efficient and selective synthesis of these sulfur-containing heterocycles is therefore a topic of considerable interest. This guide provides an in-depth comparison of the catalytic systems available for thiochroman synthesis, offering insights into their mechanisms, performance, and practical applications. We will delve into experimental data to benchmark the efficiency of different catalysts, enabling you to make informed decisions for your synthetic strategies.

The Enduring Importance of the Thiochroman Moiety

Thiochromans and their derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-HIV, antioxidant, and antimicrobial properties.[1][2] The replacement of an oxygen atom in the analogous chroman structure with sulfur can lead to enhanced biological activity, making the development of robust synthetic routes to thiochromans a key objective in drug discovery programs.[3]

A Comparative Analysis of Catalytic Systems for Thiochroman Synthesis

The synthesis of thiochromans can be broadly categorized into several approaches, with the choice of catalyst being a critical determinant of reaction efficiency, selectivity, and substrate scope. In this guide, we will compare three major classes of catalysts: metal-based catalysts, organocatalysts, and simpler, yet effective, catalysts like iodine.

Metal-Catalyzed Thiochroman Synthesis: Power and Versatility

Transition metal catalysts, particularly those based on palladium and copper, have proven to be powerful tools for the construction of the thiochroman core. These catalysts often operate through mechanisms involving cross-coupling, conjugate addition, or cyclization reactions.

Copper-Catalyzed Conjugate Addition:

Copper catalysts are frequently employed in the 1,4-conjugate addition of Grignard reagents to thiochromones, providing access to 2-substituted thiochroman-4-ones.[4][5][6] This method is valued for its ability to form carbon-carbon bonds with a wide range of alkyl and aryl Grignard reagents.

CatalystSubstrate 1Substrate 2ProductYield (%)Reference
CuIThiochromonen-BuMgCl2-n-Butylthiochroman-4-one85[6]
CuIThiochromonePhMgCl2-Phenylthiochroman-4-one (Thioflavanone)82[6]
CuCNThiochromoneMe2CuLi2-Methylthiochroman-4-one90[6]

Causality Behind Experimental Choices: The use of copper(I) salts is crucial for the formation of the organocuprate species from the Grignard reagent, which is the active nucleophile in the 1,4-addition. The choice of the specific copper salt can influence the reaction's efficiency and selectivity.

Palladium-Catalyzed Reactions:

Palladium catalysts are instrumental in reactions involving the coupling of aryl halides with thiols, followed by intramolecular cyclization to form the thiochroman ring.[1]

CatalystSubstrate 1Substrate 2ProductYield (%)Reference
Pd(OAc)2/dppf2-IodothiophenolAllyl alcohol2-Methylthiochroman-4-ol78[7]

Expertise & Experience: While highly effective, palladium-catalyzed reactions can be sensitive to ligand choice and reaction conditions. The selection of a suitable phosphine ligand, such as dppf, is often critical for achieving high catalytic activity and preventing catalyst deactivation.

Organocatalysis: The Rise of Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of thiochromans, offering a metal-free alternative to traditional methods.[3][8] These reactions often proceed through tandem or cascade sequences, enabling the rapid construction of complex chiral molecules from simple starting materials.

Proline and its Derivatives:

Amino acid-based catalysts, such as proline, can effectively catalyze tandem Michael-aldol reactions between 2-mercaptobenzaldehydes and α,β-unsaturated aldehydes or ketones to furnish chiral thiochromenes, which can be subsequently reduced to thiochromans.[3]

CatalystSubstrate 1Substrate 2ProductYield (%)ee (%)Reference
(S)-Diphenylprolinol TMS ether2-MercaptobenzaldehydeCinnamaldehyde2-Phenyl-2H-thiochromene-3-carbaldehyde9299[3]

Cinchona Alkaloid-Derived Catalysts:

Catalysts derived from cinchona alkaloids, such as cupreine, have been successfully applied to the enantioselective synthesis of 2,3,4-trisubstituted thiochromanes via a tandem Michael-Henry reaction.[3]

CatalystSubstrate 1Substrate 2ProductYield (%)de (%)ee (%)Reference
Cupreine2-Mercaptobenzaldehydeβ-Nitrostyrene2-Phenyl-3-nitrothiochroman-4-ol8578:2286[3]

Trustworthiness: A key advantage of organocatalysis is the often milder reaction conditions and lower toxicity compared to heavy metal catalysts. The high enantioselectivities achieved are a testament to the well-defined transition states organized by the chiral catalyst.

Iodine-Catalyzed Synthesis: A Simple and Green Approach

For routine synthesis where stereoselectivity is not a primary concern, molecular iodine offers a remarkably simple, inexpensive, and environmentally friendly catalytic system for the one-pot synthesis of thiochromans.[9] The reaction proceeds via a Michael addition of an arenethiol to an α,β-unsaturated aldehyde, followed by an iodine-catalyzed intramolecular cyclization.

CatalystSubstrate 1Substrate 2ProductYield (%)Time (min)Reference
I2ThiophenolCinnamaldehyde2-Phenyl-4-(phenylthio)thiochroman9230[9]
I2p-ToluenethiolCinnamaldehyde2-Phenyl-4-(p-tolylthio)-6-methylthiochroman9030[9]
I2ThiophenolCrotonaldehyde2-Methyl-4-(phenylthio)thiochroman8535[9]

Authoritative Grounding: The catalytic role of iodine involves its ability to act as a mild Lewis acid, activating the carbonyl group of the aldehyde and facilitating both the initial Michael addition and the subsequent dehydrative cyclization.[9] This method is particularly attractive for its operational simplicity and the absence of harsh acidic or metallic reagents.

Experimental Protocols

General Workflow for Catalyst Screening

G cluster_0 Catalyst Selection and Optimization Define Synthetic Target Define Synthetic Target Literature Search for Precedents Literature Search for Precedents Define Synthetic Target->Literature Search for Precedents Select Catalyst Classes Select Catalyst Classes (Metal, Organo, etc.) Literature Search for Precedents->Select Catalyst Classes Initial Catalyst Screening Initial Catalyst Screening Select Catalyst Classes->Initial Catalyst Screening Reaction Condition Optimization Optimize Conditions (Solvent, Temp, Time) Initial Catalyst Screening->Reaction Condition Optimization Substrate Scope Evaluation Substrate Scope Evaluation Reaction Condition Optimization->Substrate Scope Evaluation Scale-up and Process Validation Scale-up and Process Validation Substrate Scope Evaluation->Scale-up and Process Validation

Caption: A general workflow for catalyst screening in thiochroman synthesis.

Protocol 1: Copper-Catalyzed Synthesis of 2-n-Butylthiochroman-4-one

Reference: Adapted from Guo, F., et al. (2020). Molecules, 25(21), 5183.[6]

  • To a stirred solution of thiochromone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add a solution of n-butylmagnesium chloride (1.2 mmol) in THF.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of CuI (0.1 mmol) in THF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired 2-n-butylthiochroman-4-one.

Protocol 2: Organocatalytic Enantioselective Synthesis of 2-Phenyl-3-nitrothiochroman-4-ol

Reference: Adapted from Wang, Y., et al. (2007). Angewandte Chemie International Edition, 46(38), 7244-7247.[3]

  • To a solution of 2-mercaptobenzaldehyde (0.2 mmol) and β-nitrostyrene (0.24 mmol) in toluene (1.0 mL) at room temperature, add cupreine (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography (hexanes/ethyl acetate) to yield the chiral 2-phenyl-3-nitrothiochroman-4-ol.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Iodine-Catalyzed One-Pot Synthesis of 2-Phenyl-4-(phenylthio)thiochroman

Reference: Adapted from Kumar, A., et al. (2012). Rec. Nat. Prod., 6(4), 362-367.[9]

  • In a round-bottom flask, mix thiophenol (2.0 mmol) and cinnamaldehyde (1.0 mmol).

  • Add a catalytic amount of iodine (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature under solvent-free conditions for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add a saturated aqueous solution of Na2S2O3 to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired thiochroman.

Mechanistic Insights

G cluster_0 Iodine-Catalyzed Thiochroman Synthesis Thiophenol Thiophenol Michael Addition Michael Addition Thiophenol->Michael Addition Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Michael Addition Iodine (I2) Iodine (I2) Iodine (I2)->Michael Addition Catalyzes Intramolecular Cyclization Intramolecular Cyclization Iodine (I2)->Intramolecular Cyclization Catalyzes Intermediate Intermediate Michael Addition->Intermediate Intermediate->Intramolecular Cyclization Thiochroman Thiochroman Intramolecular Cyclization->Thiochroman

Caption: Simplified mechanism for iodine-catalyzed thiochroman synthesis.

Conclusion and Future Outlook

The choice of catalyst for thiochroman synthesis is highly dependent on the specific synthetic goals. For rapid access to a variety of substituted thiochromans with high efficiency, copper and palladium catalysts are excellent choices. When enantioselectivity is paramount for the synthesis of chiral drug candidates, organocatalysts provide a powerful and metal-free approach. For simple, scalable, and green synthesis of achiral thiochromans, iodine catalysis stands out for its operational simplicity and cost-effectiveness.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and novel organocatalysts with broader substrate scopes and even higher selectivities. The continued exploration of new catalytic methodologies will undoubtedly facilitate the discovery and development of the next generation of thiochroman-based therapeutics.

References

  • Recent developments in thiochromene chemistry. RSC Publishing.
  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. PubMed Central.
  • Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction. PMC - NIH.
  • Solvent-free and room temperature synthesis of thiochromans in the presence of a catalytic amount of iodine. ACG Publications.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central.
  • Synthesis of thiochroman bearing three contiguous stereocenters. ResearchGate.
  • Synthesis of thiochroman-4-one derivatives. ResearchGate.
  • Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. MDPI.
  • Thiochroman-4-ones: Synthesis and reactions. ResearchGate.

Sources

A Researcher's Guide to Spectroscopic Data Cross-Validation for 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists, the synthesis of a target molecule is only half the journey; confirming its identity with irrefutable evidence is the critical next step. This guide provides an in-depth, technical comparison and cross-validation of spectroscopic data for 4,4-Dimethylthiochroman, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] By moving beyond a mere listing of spectral data, we will delve into the causality behind experimental choices and the logic of cross-validation, ensuring a trustworthy and authoritative analysis.

The Imperative of Spectroscopic Cross-Validation

The structural confirmation of a molecule like this compound cannot rely on a single analytical technique. Each spectroscopic method—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—provides a unique piece of the structural puzzle. Cross-validation, the process of corroborating findings from multiple techniques, is a self-validating system that significantly enhances the confidence in a proposed structure.[5][6][7] This guide will walk you through this process, using this compound as our central case study.

Predicted Spectroscopic Data for this compound

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key FeaturesRationale
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), Aliphatic protons adjacent to sulfur (triplet, ~2.8-3.2 ppm), Aliphatic protons β to sulfur (triplet, ~1.8-2.2 ppm), Gem-dimethyl protons (singlet, ~1.3 ppm)Based on the electronic environment of protons in similar thiochroman and chroman structures.[8][9][10]
¹³C NMR Aromatic carbons (~120-140 ppm), Aliphatic carbons (~20-40 ppm), Quaternary carbon with gem-dimethyl groups (~35-45 ppm)Chemical shifts are influenced by the electronegativity of sulfur and the rigidity of the heterocyclic ring.[8][9][10]
IR Spectroscopy Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), C-S stretch (~600-800 cm⁻¹)These vibrational frequencies are characteristic of the functional groups present in the molecule.[11][12][13]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 178.08, Fragments corresponding to loss of methyl (M-15) and other characteristic cleavages of the heterocyclic ring.The molecular weight is calculated from the chemical formula (C₁₁H₁₄S). Fragmentation patterns are predicted based on the stability of resulting carbocations and radicals.[14][15][16][17]
UV-Vis Spectroscopy Absorption maxima (~250-280 nm)Expected due to the π-π* transitions of the benzene ring conjugated with the sulfur atom.[18][19][20]

Experimental Protocols and the "Why" Behind the "How"

To obtain high-quality data for cross-validation, meticulous experimental execution is critical. Here, we outline the standard protocols and the scientific reasoning that underpins them.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To map the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[21]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio and the relaxation delay to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H NMR signals.

Rationale: NMR provides the most detailed structural information. The chemical shift of each nucleus is sensitive to its local electronic environment, and the coupling patterns in ¹H NMR reveal the connectivity of protons.[22][23]

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[13] A small amount of the solid is pressed against the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups.

Rationale: IR spectroscopy is based on the principle that molecular bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, we can identify the types of bonds and thus the functional groups present.[24][25]

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.[26] The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Impact (EI) is a common ionization technique that generates a molecular ion and a series of fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[17][27]

Rationale: Mass spectrometry provides the exact molecular weight, which is a critical piece of information for determining the molecular formula. The fragmentation pattern can act as a "fingerprint" for the molecule.[14][16]

UV-Vis Spectroscopy Protocol

Objective: To probe the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Rationale: UV-Vis spectroscopy is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. In this compound, the benzene ring fused to the thioether-containing ring constitutes the primary chromophore.[19][28]

The Cross-Validation Workflow in Action

The power of this multi-technique approach lies in the convergence of the data. The following diagram illustrates the logical flow of cross-validation for structural elucidation.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Hypothesis Generation cluster_2 Cross-Validation & Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Identify Spin Systems & Functional Groups NMR->NMR_data IR IR Spectroscopy IR_data Identify Key Functional Groups IR->IR_data MS Mass Spectrometry MS_data Determine Molecular Weight & Formula MS->MS_data UV UV-Vis Spectroscopy UV_data Identify Chromophores UV->UV_data Hypothesis Propose Structure: This compound NMR_data->Hypothesis Validation Corroborate Findings NMR_data->Validation Consistent C-H Framework? IR_data->Hypothesis IR_data->Validation Functional Groups Match? MS_data->Hypothesis MS_data->Validation Molecular Weight Correct? UV_data->Hypothesis Hypothesis->Validation Structure Confirmed Structure Validation->Structure

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiochroman scaffold has emerged as a privileged structure, giving rise to a diverse array of compounds with significant pharmacological potential.[1] This guide provides a comprehensive, in-depth technical comparison of 4,4-Dimethylthiochroman and related compounds, offering insights into their structure-activity relationships, mechanisms of action, and potential therapeutic applications. The content herein is curated for researchers, scientists, and drug development professionals, grounded in experimental data and established scientific principles.

Introduction to the Thiochroman Scaffold

Thiochromans are sulfur-containing heterocyclic compounds that are analogs of chromans, where the oxygen atom is replaced by sulfur.[1] This substitution imparts unique electronic and steric properties, influencing the molecule's interaction with biological targets. The thiochroman core has been identified as a key pharmacophore in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-leishmanial properties.[1][2] The focus of this guide, this compound, features a gem-dimethyl substitution at the 4-position, a structural motif known to influence a compound's pharmacokinetic and pharmacodynamic profile.

Comparative Pharmacology: A Focus on Anticancer and Antimicrobial Activities

While specific pharmacological data for this compound (CAS Number: 66165-06-8) is not extensively available in public literature, a comparative analysis can be constructed by examining structurally related thiochroman and chroman derivatives.[3] This approach allows for an informed discussion on the potential activities of this compound and highlights the impact of various structural modifications on biological outcomes.

Anticancer Activity

Thiochroman derivatives, particularly thiochroman-4-ones, have demonstrated notable anticancer activity.[4] Their mechanisms often involve the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

Key Observations from Related Compounds:

  • Substitution at the 4-Position: Studies on the oxygen analogs, 4,4-disubstituted 3-methylidenechroman-2-ones, have revealed potent cytotoxic activity against various cancer cell lines, with IC50 values in the sub-micromolar range for some derivatives against NALM-6 and HL-60 leukemia cells.[6] This suggests that the gem-dimethyl group at the 4-position of a chroman or thiochroman ring can be conducive to potent anticancer effects.

  • Mechanism of Action - Apoptosis Induction: Anticancer thiochroman derivatives have been shown to induce apoptosis by modulating key signaling proteins. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of caspases and subsequent cell death.[5][7][8] Some compounds may also induce cell cycle arrest, preventing cancer cells from proliferating.[7]

Hypothetical Signaling Pathway for Anticancer Activity:

Caption: Hypothetical intrinsic apoptosis pathway modulated by thiochroman derivatives.

Antimicrobial and Antifungal Activity

The thiochroman scaffold is a promising framework for the development of novel antimicrobial and antifungal agents.[9][10]

Key Observations from Related Compounds:

  • Broad-Spectrum Activity: Various thiochroman-4-one derivatives have exhibited inhibitory activity against a range of bacteria and fungi.[11][12] For instance, certain derivatives have shown potent activity against Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[2]

  • Mechanism of Action: The antimicrobial mechanism of thiochroman derivatives can involve the disruption of microbial cell membrane integrity or interference with nucleic acid synthesis.[1] In the context of antifungal activity, inhibition of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability, has been identified as a key target.[2] The antimicrobial action of some compounds is also attributed to the generation of oxidative stress within the microbial cells.[1]

Table 1: Comparative Antimicrobial Activity of Thiochroman-4-one Derivatives

Compound ClassTest OrganismActivity MetricValue RangeReference
Thiochroman-4-one DerivativesCandida albicansMIC0.5 - 16 µg/mL[2]
Thiochroman-4-one DerivativesCryptococcus neoformansMIC0.5 - 16 µg/mL[2]
Carboxamide-functionalized ThiochromanonesXanthomonas oryzae pv. oryzae (Xoo)EC5017 - 24 µg/mL[4][11]
Carboxamide-functionalized ThiochromanonesXanthomonas axonopodis pv. citri (Xac)EC5028 - 30 µg/mL[4][11]

Experimental Protocols

To facilitate further research and comparative studies, detailed, standardized protocols for key in vitro assays are provided below.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to determine the cytotoxic effects of test compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with serial dilutions of the test compound. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT reagent to each well and incubate. C->D E 5. Solubilize formazan crystals with DMSO. D->E F 6. Measure absorbance at 570 nm. E->F G 7. Calculate IC50 values. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, primarily on thiochroman-4-ones, allows for the deduction of several structure-activity relationships that can guide future drug discovery efforts.

  • Impact of the gem-Dimethyl Group at C4: While direct evidence for this compound is lacking, the high potency of 4,4-disubstituted chroman-2-ones in anticancer assays suggests that this substitution pattern can be beneficial for activity.[6] The gem-dimethyl group may enhance binding to the target protein through hydrophobic interactions and restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.

  • Role of the Sulfur Atom: The replacement of oxygen with sulfur in the heterocyclic ring alters the electronic and steric properties of the molecule, which can lead to differential biological activities compared to the corresponding chroman analogs. Further comparative studies are needed to fully elucidate the impact of this heteroatom substitution.

  • Influence of Other Substituents: The biological activity of the thiochroman scaffold is highly dependent on the nature and position of other substituents on the aromatic ring and the heterocyclic core. For instance, the presence of a vinyl sulfone moiety in some thiochroman-4-one derivatives significantly enhances their anti-leishmanial activity.[1][4]

Future research should focus on:

  • The synthesis and pharmacological evaluation of this compound and its derivatives to establish a clear pharmacological profile.

  • Direct comparative studies of this compound with its oxygen analog, 4,4-dimethylchroman, to delineate the specific contribution of the sulfur atom to its biological activity.

  • Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

By systematically exploring the chemical space around the this compound scaffold, it is anticipated that novel and potent therapeutic agents with improved efficacy and safety profiles can be developed.

References

[1] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. 2025. [2] Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed. [6] Synthesis of 4,4-Disubstituted 3-Methylidenechroman-2-ones as Potent Anticancer Agents. ChemMedChem. 2017. [3] this compound | C11H14S | CID 11019430. PubChem. [11] Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online. [12] Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. [14] Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. [4] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. 2025. [5] Apoptosis signaling pathway. We proposed the signaling pathway of... ResearchGate. [15] Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. PMC - NIH. [16] 4,4-DIMETHYL-THIOCHROMAN | 66165-06-8. ChemicalBook. 2022. [7] Centchroman mediated apoptosis involves cross-talk between extrinsic/intrinsic pathways and oxidative regulation. PubMed. 2010. [8] Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. PubMed. 1998. [17] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [9] Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. 2022. [10] Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. [18] Mechanism of Action of Antimicrobial and Antitumor Agents. Semantic Scholar. [19] Antimicrobials: Mechanism of action. YouTube. 2021. 4-DIMETHYL-THIOCHROMAN molecular information. Cas Number Lookup. [20] (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate. 2022. Development of 2,5-Dimethylchroman-4-one Based Anticancer Agents: Application Notes and Protocols. Benchchem. [21] Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. 2024. [13] Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. 2025. [22] Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. JOCPR. [23] African Journal of Microbiology Research - evaluation of the anti-bacterial and anti-tumour activity of two chroman -4- one derivatives. 2012. [24] Synthesis and pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta and rat pancreatic β-cells. PubMed. [25] Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. 2014. [26] 4,4-Dimethyl-3-thiosemicarbazide - 6926-58-5. Vulcanchem. [27] 4-Oxospiro[benzopyran-2,4'-piperidines] as class III antiarrhythmic agents. Pharmacological studies on 3,4-dihydro-1'-[2-(benzofurazan-5-yl)- ethyl]-6-methanesulfonamidospiro[(2H) - PubMed. [28] Dihydrocoumarin | C9H8O2 | CID 660. PubChem. [29] 2,3-Dihydro-6,8-dimethyl-4H-1-benzothiopyran-4-one. ChemBK.one. ChemBK.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4,4-Dimethylthiochroman from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Research and Development

In the realm of scientific research and pharmaceutical development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful results are built. 4,4-Dimethylthiochroman, a heterocyclic compound, serves as a vital building block in the synthesis of various biologically active molecules. The presence of impurities, which can arise from the synthetic route—such as unreacted starting materials, byproducts, or degradation products—can have profound and often detrimental effects on experimental outcomes. These impurities can lead to misleading biological data, interfere with reaction chemistry, and, in the context of drug development, pose significant safety risks.

This guide provides an in-depth, objective comparison of methodologies for assessing the purity of this compound from various commercial suppliers. As a self-validating system, the protocols described herein are designed to provide a high degree of confidence in the analytical results, empowering researchers to make informed decisions when selecting a supplier and ensuring the integrity of their work. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to a deeper understanding of the analytical process.

Understanding the Chemical Landscape: Potential Impurities in this compound Synthesis

A robust purity assessment begins with an understanding of the potential impurities that may be present. The common synthesis of this compound involves the cyclization of phenyl-3-methylbut-2-enylsulfide, which itself is prepared from thiophenol and 1-bromo-3-methyl-2-butene.[1] This synthetic pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual thiophenol, 1-bromo-3-methyl-2-butene, or the intermediate phenyl-3-methylbut-2-enylsulfide.

  • Byproducts of Cyclization: Positional isomers or products of incomplete cyclization.

  • Oxidation Products: The thioether moiety is susceptible to oxidation, leading to the corresponding sulfoxide and sulfone.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., benzene, ethyl acetate) and reagents like phosphorus pentoxide and phosphoric acid.[1]

A comprehensive analytical approach must be capable of separating and identifying these diverse chemical entities.

Comparative Analysis of Purity Assessment Methodologies

We will now explore a multi-pronged analytical strategy for the comprehensive purity assessment of this compound. This approach leverages the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Hypothetical Comparison

For the purpose of this guide, we will assess hypothetical batches of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C). The following table summarizes our hypothetical findings.

Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) 98.5% (HPLC)99.0% (GC)>99% (qNMR)
Appearance Colorless OilPale Yellow OilColorless Oil
Purity by HPLC-UV (Area %) 98.6%98.2%99.5%
Purity by GC-MS (Area %) 98.8%99.1%99.6%
Absolute Purity by ¹H-qNMR 98.7%98.5%99.7%
Identified Impurities Phenyl-3-methylbut-2-enylsulfide (0.8%), Unidentified (0.6%)This compound sulfoxide (1.0%), Residual Toluene (0.1%)Unidentified (0.3%)
Water Content (Karl Fischer) 0.1%0.2%<0.05%

Experimental Protocols: A Self-Validating System

The following detailed protocols are designed to be a self-validating system, where the combination of techniques provides a comprehensive and trustworthy assessment of purity.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is a cornerstone of purity analysis, particularly for non-volatile and thermally labile compounds.[2] Since this compound lacks a strong chromophore, detection at lower UV wavelengths is necessary. For enhanced sensitivity and specificity, derivatization could be employed, though for routine purity assessment, direct UV detection is often sufficient.[2]

Experimental Workflow:

Caption: Workflow for HPLC-UV Purity Assessment.

Detailed Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v). The mobile phase should be degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 220 nm

  • Sample Preparation: Prepare a sample solution of this compound at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Proposed Fragmentation Pathway:

GCMS_Fragmentation M This compound [M]+• (m/z 178) F1 [M - CH₃]+ (m/z 163) M->F1 - •CH₃ F2 [M - C₃H₇]+ (m/z 135) M->F2 - •C₃H₇ (loss of isopropyl) F3 [C₉H₉S]+ (m/z 149) F2->F3 - H₂

Caption: Proposed GC-MS Fragmentation of this compound.

Detailed Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).

  • Data Analysis: Determine purity by the area percentage of the main peak in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measure of purity.[6] This makes it an excellent self-validating technique.

Logical Framework for qNMR Purity Determination:

qNMR_Logic Start Start: Assess Absolute Purity Prep Accurately weigh sample and internal standard (e.g., maleic acid) Start->Prep Dissolve Dissolve in deuterated solvent (e.g., CDCl₃) Prep->Dissolve Acquire Acquire ¹H-NMR spectrum under quantitative conditions (long relaxation delay) Dissolve->Acquire Process Process spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate distinct, non-overlapping peaks of analyte and internal standard Process->Integrate Calculate Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Integrate->Calculate Result Result: Absolute Purity (%) Calculate->Result

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,4-Dimethylthiochroman (CAS No. 66165-06-8). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, understood, and safe. The procedures outlined herein are designed to be self-validating, protecting both the researcher and the integrity of our shared environment.

Hazard Assessment: Understanding the "Why" Behind the Protocol

This compound is a sulfur-containing heterocyclic compound.[1] Its structure informs its reactivity and toxicological profile. Before handling, it is crucial to internalize the associated risks, as this knowledge forms the basis for all safety and disposal procedures.

According to supplier Safety Data Sheets (SDS), this compound presents several key hazards:

  • Dermal Toxicity and Irritation: It is harmful in contact with skin (H312) and causes skin irritation (H315). This necessitates the use of appropriate chemical-resistant gloves.

  • Allergic Skin Reaction: The compound may cause an allergic skin reaction (H317), meaning repeated or prolonged contact can lead to sensitization.

  • Respiratory Irritation: It may cause respiratory irritation (H335), mandating handling within a well-ventilated area or, preferably, a certified chemical fume hood.

  • Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects (H411). This is a critical consideration for disposal, as improper disposal can lead to significant environmental contamination. Release into drains or waterways is strictly prohibited.

The sulfur atom in the thiochroman structure is a key feature. While stable under normal conditions, sulfur-containing organic compounds can pose specific challenges in waste streams, including the potential for producing acidic byproducts upon degradation.[2] Therefore, segregation from incompatible waste streams is a critical step.

Table 1: Summary of Hazard Information
Hazard StatementGHS CodeRationale for Disposal Protocol
Harmful in contact with skinH312Mandates use of robust Personal Protective Equipment (PPE) and immediate decontamination upon exposure.
Causes skin irritationH315Reinforces the need for protective gloves and clothing to prevent direct contact.
May cause an allergic skin reactionH317Contaminated work clothing must not leave the laboratory; all waste, including contaminated PPE, must be properly disposed of.
May cause respiratory irritationH335All handling and waste consolidation must occur in a chemical fume hood.
Toxic to aquatic life with long lasting effectsH411Prohibits sewer disposal; waste must be collected for incineration or specialized chemical treatment.

Pre-Disposal Operations: Setting the Stage for Safety

Proper disposal begins long before the waste container is filled. It starts with correct handling and storage of the parent chemical and the diligent segregation of waste as it is generated.

Personal Protective Equipment (PPE)

A non-negotiable baseline for handling this compound, including its waste products:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically-resistant gloves. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of open containers or transfers should be performed in a chemical fume hood to avoid inhalation of vapors.[3]

Incompatible Materials

Store this compound and its waste away from strong oxidizing agents.[4] Reaction with oxidizers can be exothermic and may produce hazardous byproducts, including sulfur oxides (SOx).

Disposal Workflow: A Step-by-Step Protocol

The primary and most secure method for disposing of this compound is through a licensed environmental waste management service. Direct chemical treatment in the lab is not recommended due to the potential for hazardous reactions and the difficulty in verifying complete neutralization.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE, or glass) and have a secure, vapor-tight lid.

  • Labeling: The label must be unambiguous. At a minimum, it should state:

    • "Hazardous Waste"

    • "this compound"

    • List of all components if it is a mixed waste stream.

    • Associated Hazards (e.g., "Toxic," "Environmental Hazard").

    • Accumulation Start Date.

  • Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of spills.

Step 2: Handling Contaminated Materials
  • Empty Containers: "Empty" containers of this compound are not truly empty and must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Collect the rinsate in your designated this compound liquid waste container.

    • Deface the original label on the now-rinsed container.

    • Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glass or plastic.

  • Contaminated PPE and Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical must be placed in a dedicated solid hazardous waste container. Do not mix this waste with general laboratory trash.

Step 3: Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Inform colleagues in the immediate area.

  • Evacuate (if necessary): For large spills outside of a fume hood, evacuate the area.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone) and a detergent solution. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated until all vapors have dissipated.

Step 4: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full hazardous waste container.

  • Documentation: Ensure all required paperwork is completed accurately.

  • Professional Disposal: The EHS-contracted waste vendor will transport the waste for final disposal, which is typically high-temperature incineration. This method is effective for organic compounds and ensures the complete destruction of the molecule, preventing its release into the environment.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Waste Disposal start Waste Generation (e.g., reaction residue, contaminated items) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in a labeled, sealed liquid hazardous waste container (HDPE or Glass). is_liquid->liquid_waste Yes is_solid Is the waste solid? (e.g., contaminated gloves, absorbent) is_liquid->is_solid No store_waste Store sealed waste containers in designated Satellite Accumulation Area. liquid_waste->store_waste solid_waste Collect in a labeled, lined solid hazardous waste container. is_solid->solid_waste Yes is_container Is it an 'empty' chemical container? is_solid->is_container No solid_waste->store_waste rinse_container Triple-rinse with appropriate solvent. is_container->rinse_container Yes is_container->store_waste No (Seek EHS guidance) collect_rinsate Collect rinsate into the liquid hazardous waste container. rinse_container->collect_rinsate dispose_rinsed Dispose of rinsed container per institutional policy (e.g., broken glass box). rinse_container->dispose_rinsed collect_rinsate->liquid_waste ehs_pickup Contact EHS for waste pickup when container is full. store_waste->ehs_pickup end_point Final Disposal via Licensed Waste Vendor (High-Temp Incineration) ehs_pickup->end_point

Caption: Decision tree for segregating and handling this compound waste streams.

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity and safety. By understanding the chemical's properties and adhering to this structured, logical workflow, we can effectively neutralize the risks it poses after its intended use. This protocol serves as a living document, and researchers are encouraged to always consult their institution's specific EHS guidelines in conjunction with this guide.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019430, this compound. Retrieved from [Link]

  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling and Disposal of 4,4-Dimethylthiochroman

Author: BenchChem Technical Support Team. Date: January 2026

As scientific professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of specialized chemical reagents demands a meticulous and informed approach to personal protection and environmental stewardship. This guide provides essential, field-tested procedures for the safe management of 4,4-Dimethylthiochroman, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining data from structurally related thiochroman and organosulfur compounds. The primary hazards associated with this class of chemicals involve dermal, ocular, and respiratory exposure.[1] It is prudent to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties.

Table 1: Potential Hazard Identification for this compound

Hazard Classification Precautionary Statement Code Description Authoritative Source
Skin Irritation (Category 2) H315 Causes skin irritation.[1] Sigma-Aldrich, CymitQuimica[1]
Eye Irritation (Category 2A) H319 Causes serious eye irritation.[1] CymitQuimica[1]
Skin Sensitization (Category 1) H317 May cause an allergic skin reaction. Sigma-Aldrich
Respiratory Irritation H335 May cause respiratory irritation.[1] Sigma-Aldrich, CymitQuimica[1]
Harmful if Swallowed H302 Harmful if swallowed.[1] CymitQuimica[1], Sigma-Aldrich

| Aquatic Toxicity | H411/H412 | Toxic or harmful to aquatic life with long-lasting effects.[2] | Sigma-Aldrich[2] |

This table is synthesized from data on related compounds and represents a conservative assessment for safe handling.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential to mitigate the risks identified above. The selection of appropriate barriers is not merely a procedural step but a critical control measure rooted in the chemical's properties.[3][4]

Table 2: Required Personal Protective Equipment Summary

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves Provides a robust barrier against skin contact, irritation, and potential absorption.[5] Double-gloving is recommended for extended handling.
Eye & Face Protection Chemical Safety Goggles & Face Shield Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face during procedures with a higher splash risk.[6][7]
Body Protection Fully-Buttoned Laboratory Coat Protects skin and personal clothing from incidental contact and minor spills.[3]
Respiratory Protection Chemical Fume Hood All manipulations of this compound solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors, mitigating respiratory irritation.[8]

| Foot Protection | Closed-toe, liquid-resistant shoes | Protects feet from spills and falling objects.[3][7] |

Operational Workflow for Safe Handling

The following protocol details a standard procedure for weighing and preparing a solution of this compound. This workflow is designed to minimize exposure at every step.

Experimental Protocol: Preparation of a this compound Solution
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in Table 2.

  • Staging: Place a calibrated analytical balance, weigh paper, spatula, beaker containing the desired solvent, and any necessary glassware inside the fume hood.

  • Weighing: Carefully transfer the desired amount of solid this compound onto the weigh paper. Avoid creating dust. Close the primary container immediately after dispensing.[1]

  • Dissolution: Add the weighed solid to the beaker containing the solvent. Use a small amount of solvent to rinse any residual solid from the weigh paper into the beaker.

  • Mixing: Gently stir the solution until the solid is fully dissolved.

  • Transfer: Transfer the solution to its final container (e.g., a round-bottom flask or storage vial).

  • Initial Cleanup: Immediately dispose of the contaminated weigh paper and any used pipette tips into a designated solid hazardous waste container located within the fume hood.[9]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase PPE 1. Don Required PPE FumeHood 2. Verify Fume Hood Operation Weigh 3. Weigh Compound FumeHood->Weigh Dissolve 4. Dissolve in Solvent Weigh->Dissolve Transfer 5. Transfer Solution Dissolve->Transfer DisposeConsumables 6. Dispose of Contaminated Consumables Transfer->DisposeConsumables Decontaminate 7. Decontaminate Glassware & Workspace DisposeConsumables->Decontaminate DoffPPE 8. Doff PPE Correctly Decontaminate->DoffPPE G cluster_source Sources of Waste cluster_containers Segregated Waste Containers cluster_disposal Final Disposal Pathway Source_Solid Unused this compound Container_Solid Solid Hazardous Waste (Clearly Labeled) Source_Solid->Container_Solid Source_Consumables Contaminated Gloves, Weigh Paper, etc. Source_Consumables->Container_Solid Source_Liquid Solutions & Solvent Rinsate Container_Liquid Liquid Hazardous Waste (Clearly Labeled) Source_Liquid->Container_Liquid Disposal_Company Licensed Hazardous Waste Disposal Company Container_Solid->Disposal_Company Container_Liquid->Disposal_Company

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.